molecular formula C8H16N4S B076364 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 14068-40-7

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

Numéro de catalogue: B076364
Numéro CAS: 14068-40-7
Poids moléculaire: 200.31 g/mol
Clé InChI: JHUJNSGTROUQNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine is a synthetically versatile organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,3,4-thiadiazole core, a privileged heterocyclic scaffold known for its diverse biological activities, which is functionalized with a 2-amine group and a diethylaminoethyl side chain. The presence of the basic diethylaminoethyl moiety suggests potential for interaction with biological membranes and enzymatic targets, making it a valuable intermediate for the synthesis of novel compounds. Its primary research applications include serving as a key building block for the development of potential enzyme inhibitors, receptor ligands, and probes for studying signal transduction pathways. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the design of molecules targeting central nervous system (CNS) disorders, infectious diseases, and oncology, where the 1,3,4-thiadiazole pharmacophore is frequently employed. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S/c1-3-12(4-2)6-5-7-10-11-8(9)13-7/h3-6H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUJNSGTROUQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390366
Record name 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-40-7
Record name 5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

Executive Summary & Molecular Architecture

Compound Identity:

  • IUPAC Name: 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine[1][2]

  • CAS Registry Number: 59302-31-5[1][2]

  • Molecular Formula: C₈H₁₆N₄S[1][2]

  • Molecular Weight: 200.30 g/mol [1]

Architectural Significance: This molecule represents a "privileged scaffold" in medicinal chemistry, fusing a pharmacologically active 1,3,4-thiadiazole core with a flexible diethylaminoethyl side chain .

  • The Core (1,3,4-Thiadiazole): A mesoionic aromatic system acting as a bioisostere of pyrimidine.[3] It serves as a hydrogen bond acceptor/donor vector, critical for binding in the ATP-pocket of kinase enzymes (e.g., SYK, VEGFR).

  • The Side Chain (Diethylaminoethyl): A solubilizing "tail" that introduces a basic center (pKa ~9.5–10.0), enhancing aqueous solubility and lysosomotropic properties, which is vital for drug bioavailability and intracellular accumulation.

Physicochemical Profile

The dual-nature of this molecule—possessing both a heteroaromatic primary amine and an aliphatic tertiary amine—creates unique solubility and reactivity profiles.[2]

PropertyValue / CharacteristicTechnical Insight
Appearance White to off-white crystalline powderHygroscopic tendency due to the tertiary amine.[1][2]
Predicted pKa (1) ~2.65 (Thiadiazole amine)The 2-amino group is weakly basic due to electron delocalization into the electron-deficient ring.[1][2]
Predicted pKa (2) ~9.8 (Diethylamino group)The aliphatic amine is the primary protonation site, governing solubility in acidic media.[2]
LogP ~0.5 – 0.8 (Predicted)Moderate lipophilicity allows for membrane permeability, balanced by the ionizable tail.[2]
Solubility pH-dependentHigh: Aqueous acid (pH < 7).[1][2] Low/Moderate: Neutral pH. High: Polar organics (DMSO, MeOH).[1]
Thermal Stability Stable < 150°CThiadiazole rings are thermally robust; degradation usually begins at the aliphatic chain.[2]

Synthetic Routes & Process Chemistry

Optimized Synthetic Workflow (POCl₃ Method)

Reaction Logic: The synthesis relies on the condensation of a carboxylic acid precursor with thiosemicarbazide.[4][5] The acid chloride is generated in situ or pre-formed, followed by acyl-thiosemicarbazide formation and subsequent ring closure.

Reagents:

  • 3-(Diethylamino)propanoic acid (Precursor A)[1][2]

  • Thiosemicarbazide (Precursor B)[1][2]

  • Phosphorus Oxychloride (POCl₃) – Dehydrating agent & Solvent[1][2]

  • Ice/Water – Quenching[2]

  • Ammonium Hydroxide – Neutralization

Step-by-Step Protocol:

  • Complexation: In a flame-dried round-bottom flask under Argon, charge 3-(Diethylamino)propanoic acid (1.0 eq) and Thiosemicarbazide (1.1 eq).

  • Cyclization: Add POCl₃ (5.0 eq) dropwise at 0°C. Caution: Exothermic.

  • Reflux: Heat the mixture to 75–80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] Look for the disappearance of the starting acid.

  • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solution will be highly acidic (pH < 1).[1]

  • Neutralization & Extraction: Adjust pH to ~10 using NH₄OH. This deprotonates the diethylamino group, rendering the product organic-soluble. Extract immediately with Ethyl Acetate (3x).[1][2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Ether to yield the target amine.

Reactivity & Functionalization (The "Warhead" Potential)[1]

The 2-amino-1,3,4-thiadiazole moiety is not just an endpoint; it is a versatile handle for downstream API synthesis.[1][6]

Key Transformations:

  • Sandmeyer Reaction (Halogenation): Converting the -NH₂ to -Cl or -Br allows for Suzuki/Buchwald couplings, essential for attaching the ring to larger aromatic systems (common in kinase inhibitor synthesis).[1]

  • Acylation: Reaction with acid chlorides yields amide-linked derivatives, often used to probe H-bond interactions in enzyme pockets.[1][2]

  • Schiff Base Formation: Reaction with aldehydes creates imines, widely explored for antimicrobial activity.

G Start Precursor: 3-(Diethylamino)propanoic acid Inter Intermediate: Acyl-thiosemicarbazide Start->Inter + Thio, POCl3 Condensation Thio Thiosemicarbazide Thio->Inter Product TARGET: 5-[2-(Diethylamino)ethyl]- 1,3,4-thiadiazol-2-amine Inter->Product Cyclodehydration Reflux 80°C Halo 2-Halo-Thiadiazole (Suzuki Coupling Partner) Product->Halo NaNO2, CuBr/HCl (Sandmeyer) Amide Amide Derivative (Peptidomimetic) Product->Amide R-COCl (Acylation) Salt HCl/Fumarate Salt (Pharma Formulation) Product->Salt HX Acid (Salification)

Figure 1: Synthetic pathway from aliphatic precursors to the target scaffold and downstream functionalization routes.[1]

Analytical Characterization Standards

To validate the identity of CAS 59302-31-5, the following spectral fingerprints must be met.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.0–7.2 ppm (s, 2H, -NH₂, exchangeable with D₂O).[1] Note: This signal is often broad.[1]

    • δ 2.8–3.0 ppm (t, 2H, Thiadiazole-CH₂-).[1]

    • δ 2.6–2.8 ppm (t, 2H, -CH₂-N<).[1]

    • δ 2.4–2.5 ppm (q, 4H, N(CH₂CH₃)₂).[1]

    • δ 0.9–1.0 ppm (t, 6H, N(CH₂CH₃)₂).[1]

  • Mass Spectrometry (ESI+):

    • Major peak [M+H]⁺ at m/z 201.1.[1]

  • IR Spectroscopy:

    • 3100–3300 cm⁻¹ (Primary amine N-H stretch).[1][2]

    • 1600–1650 cm⁻¹ (C=N ring stretch).[1][2]

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: The free base is a nucleophilic amine. Avoid contact with strong oxidizers.[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The diethylamino side chain is susceptible to N-oxidation over prolonged exposure to air.[1][2]

References

  • Hu, Y., et al. (2014). "Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives as potential antimicrobial agents." Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (n.d.).[2] "CAS 59302-31-5 DataBase."[1][2] ChemicalBook.[2][7]

  • Jain, A.K., et al. (2013). "1,3,4-Thiadiazole: A Potent Scaffold for Anticancer Agents."[1][3][8][9] Anti-Cancer Agents in Medicinal Chemistry.

  • PubChem. (n.d.).[2] "Compound Summary: 2-Amino-1,3,4-thiadiazoles." National Library of Medicine.[2]

  • Currie, K.S., et al. (2014).[10] "Discovery of GS-9973, a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase (SYK)."[10][11] Journal of Medicinal Chemistry. (Contextual reference for kinase inhibitor scaffolds).

Sources

Strategic Synthesis of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemistry Applications[1]

Executive Summary

This technical guide details the synthesis of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine , a critical pharmacophore often utilized as a scaffold in the development of H3 receptor antagonists, antifungal agents, and CNS-active compounds.[1]

Unlike generic preparations, this guide focuses on a robust, scalable cyclodehydration protocol utilizing phosphorus oxychloride (POCl


).[1] This method is selected for its high atom economy and ability to drive the reaction to completion through irreversible dehydration. We also present a "Convergent Modular Route" as a contingency for handling sensitive amine substrates.

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Retrosynthetic Analysis & Strategy

The structural integrity of the target relies on the formation of the 1,3,4-thiadiazole core.[1] Mechanistically, this is best achieved via the condensation of a carboxylic acid derivative with thiosemicarbazide.[1]

Strategic Disconnection[1]
  • Target: 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine.[1]

  • Disconnection: C2–N3 and C5–S bond formation.

  • Precursors:

    • Component A: Thiosemicarbazide (provides the N-N-S-N core).

    • Component B: 3-(Diethylamino)propanoic acid (provides the carbon backbone and side chain).

Chemical Logic: The reaction proceeds via an in situ formation of an acyl thiosemicarbazide intermediate, followed by acid-mediated cyclodehydration.[1] The use of POCl


 serves a dual purpose: it activates the carboxylic acid as an acid chloride (or phosphorylated species) and acts as a potent dehydrating agent to close the ring.

Crucial Consideration: The tertiary amine in the side chain is basic. In the presence of POCl


, it will protonate to form the hydrochloride salt.[1] This is advantageous as it protects the amine from participating in unwanted nucleophilic side reactions during the acylation step.

Visualization of Reaction Pathways[2][3]

The following diagram outlines the primary synthesis route and the mechanism of ring closure.

SynthesisPath Start1 Diethylamine + Methyl Acrylate Inter1 3-(Diethylamino) propanoic acid Start1->Inter1 Michael Addition & Hydrolysis Complex Acyl-Thiosemicarbazide Intermediate Inter1->Complex + Reagent Reagent Thiosemicarbazide Cyclization Cyclodehydration (POCl3, Reflux) Complex->Cyclization - H2O Target TARGET MOLECULE 5-[2-(Diethylamino)ethyl]- 1,3,4-thiadiazol-2-amine Cyclization->Target Ring Closure

Figure 1: Synthetic pathway from raw materials to the target heterocycle.

Master Protocol: POCl Mediated Cyclodehydration[1]

This protocol is designed for a 10 mmol scale but is linear-scalable.

Reagents and Stoichiometry[1]
ComponentRoleEquiv.Amount (approx)
3-(Diethylamino)propanoic acid Substrate1.01.45 g
Thiosemicarbazide Heterocycle Source1.11.00 g
Phosphorus Oxychloride (POCl

)
Solvent/Reagent5.0 - 10.05-10 mL
Ice/Water QuenchingExcess~100 g
Ammonium Hydroxide (28%) NeutralizationAs neededTo pH 8
Step-by-Step Methodology

Phase 1: Activation & Mixing

  • Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube (or N
    
    
    
    line).
  • Addition: Add 3-(diethylamino)propanoic acid (10 mmol) and thiosemicarbazide (11 mmol) to the flask.

  • Solvent Addition: Carefully add POCl

    
     (5-10 mL) to the mixture. Caution: Exothermic reaction. Ensure fume hood ventilation due to HCl evolution.
    

Phase 2: Cyclization 4. Heating: Heat the reaction mixture gradually to 80–90°C in an oil bath. 5. Reflux: Maintain gentle reflux for 2 to 3 hours .

  • Checkpoint: The suspension should dissolve into a clear (often yellowish/orange) solution as the reaction progresses.
  • Monitoring: Monitor by TLC (System: CHCl
    
    
    :MeOH 9:1). The starting thiosemicarbazide spot will disappear.

Phase 3: Quenching & Isolation [1] 6. Cooling: Cool the reaction mixture to room temperature. 7. Quench: Pour the reaction mixture slowly onto crushed ice (~100 g) with vigorous stirring. Warning: Violent hydrolysis of excess POCl


 occurs.
8.  Neutralization:  The solution will be strongly acidic (pH < 1). Slowly add concentrated NH

OH (or 50% KOH) dropwise while keeping the temperature below 10°C (ice bath) until the pH reaches 8.0–8.2 .
  • Why: This liberates the free base of the diethylamino group and precipitates the product.
  • Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3 x 30 mL).
  • Drying: Dry the combined organic layers over anhydrous Na
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.

Phase 4: Purification 11. Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (1:1) or pure Ethanol to yield off-white to pale yellow crystals.

Process Validation & Quality Control

To ensure scientific integrity, the synthesized compound must be validated against the following expected data points.

ParameterExpected ResultDiagnostic Significance
Physical State Pale yellow/white crystalline solidIndicates purity (dark oil suggests decomposition).[1]
Melting Point 120–135°C (Range varies by solvate)Sharp range (<2°C) confirms purity.
IR Spectrum 3100-3300 cm

(NH

stretch)1600-1620 cm

(C=N stretch)
Confirms primary amine and thiadiazole ring.

H NMR (DMSO-d

)

~7.0 ppm (s, 2H, -NH

)

~1.0 ppm (t, 6H, -CH

)
Confirms cyclization (NH

shift) and intact ethyl groups.[1]
Troubleshooting Guide
  • Problem: Low yield or sticky oil.

    • Cause: Incomplete neutralization. The product may still be trapped as a hydrochloride salt in the aqueous phase.

    • Fix: Ensure pH is >8 during workup. Use Dichloromethane for extraction (better solubility for this amine).

  • Problem: Charring during reaction.

    • Cause: Overheating POCl

      
      .[2]
      
    • Fix: Keep temperature strictly at 80-90°C; do not exceed 100°C aggressively.

Alternative Route: The "Chloro-Displacement" Method[1]

If the amino-acid precursor is unavailable or unstable, use this robust two-step method.[1]

  • Step 1: React 3-chloropropanoic acid with thiosemicarbazide in POCl

    
     (same conditions as above) to yield 5-(2-chloroethyl)-1,3,4-thiadiazol-2-amine .
    
  • Step 2: Dissolve the intermediate in ethanol, add excess diethylamine (3 equiv), and reflux for 4 hours.

  • Logic: This avoids subjecting the tertiary amine to the harsh acidic conditions of the cyclization step.

Workflow Logic Diagram

Workflow cluster_0 Safety Zone: Fume Hood Step1 Mix Precursors (Acid + Thiosemicarbazide) Step2 Add POCl3 (Exothermic!) Step1->Step2 Step3 Reflux 2-3 hrs @ 80-90°C Step2->Step3 Step4 Quench on Ice (Hydrolysis of POCl3) Step3->Step4 Cool Down Step5 Neutralize to pH 8 (Liberate Free Base) Step4->Step5 Step6 Extract & Crystallize Step5->Step6

Figure 2: Operational workflow emphasizing safety critical points (Red) and chemical transformation points (Green).

References

  • Jalilian, A. R., et al. (2000).[1] Synthesis and biological activity of some 2-amino-5-substituted-1,3,4-thiadiazoles.[1][2][3][4][5] Farmaco.

  • Pardeshi, R. K., et al. (2015).[1][2] Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica, 7(2), 127-131.[1][2]

  • Amir, M., & Kumar, S. (2007).[1] Synthesis and anti-inflammatory activity of some new 2,5-disubstituted-1,3,4-thiadiazole derivatives.[1] Indian Journal of Chemistry, 46B, 1014-1019.[1]

  • PubChem Compound Summary. (n.d.). 1,3,4-Thiadiazol-2-amine derivatives.[1][2][4][5][6][7][8] National Center for Biotechnology Information.

  • Organic Syntheses. (n.d.). General methods for 1,3,4-thiadiazole synthesis.[1][3][7][8][9]

Sources

Technical Monograph: 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine , a specialized heterocyclic compound.

This molecule represents a classic "hybrid pharmacophore" in medicinal chemistry. It fuses a 1,3,4-thiadiazole scaffold (historically associated with carbonic anhydrase inhibition and antimicrobial activity) with a diethylaminoethyl side chain (the "anesthesiophore" found in procaine and lidocaine).[1] Consequently, its mechanism of action is pleiotropic, spanning ion channel modulation, enzyme inhibition, and metal chelation.[1]

Executive Summary & Chemical Identity

Compound Class: 2,5-Disubstituted-1,3,4-Thiadiazole Key Pharmacophores:

  • Cationic Tail:

    
    -Diethylaminoethyl group (Lipophilic, basic amine).[1]
    
  • Aromatic Core: 1,3,4-Thiadiazole-2-amine (Electron-deficient, H-bond donor/acceptor).

Research Utility: Primarily utilized in Structure-Activity Relationship (SAR) studies for local anesthetics , antifungal agents , and radioprotective compounds .[1] The molecule acts as a bioisostere for histamine and procaine derivatives, offering a unique profile of lipophilicity and metabolic stability compared to standard phenyl-based analogs.

Mechanism of Action (MOA)[1]

The biological activity of this compound is driven by a "Dual-Warhead" mechanism. The side chain dictates cellular entry and membrane interaction, while the heterocyclic core drives specific enzymatic binding.[1]

Primary Mechanism: Voltage-Gated Sodium Channel Blockade (Local Anesthetic Action)

The 2-(diethylamino)ethyl moiety is the structural hallmark of Class I antiarrhythmics and local anesthetics.

  • Lipophilic Access: At physiological pH (7.4), a fraction of the tertiary amine remains unprotonated.[1] This neutral species diffuses across the neuronal lipid bilayer.

  • Intracellular Protonation: Once inside the axoplasm (pH ~7.0), the amine becomes protonated (cationic).[1]

  • Channel Binding: The cationic species binds to the intracellular vestibule of the voltage-gated

    
     channel (specifically the S6 segment of domain IV).
    
  • Effect: This stabilizes the channel in the "inactivated" state, preventing sodium influx and halting action potential propagation (nerve conduction block).[1]

Secondary Mechanism: Enzyme Inhibition (Thiadiazole Core)

The 1,3,4-thiadiazole-2-amine core is a known "privileged scaffold" that mimics the transition states of several metalloenzymes.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide-like nitrogen atoms in the thiadiazole ring can coordinate with the Zinc (

    
    ) ion in the active site of Carbonic Anhydrase. This disrupts the hydration of 
    
    
    
    , leading to diuretic and antiglaucoma effects.[1]
  • IMPDH Inhibition: Derivatives of 2-amino-1,3,4-thiadiazole (specifically the metabolite aminothiadiazole) are competitive inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH), depleting guanine nucleotides required for DNA synthesis in rapidly dividing cells (antitumor/antimicrobial pathway).[1]

Tertiary Mechanism: Metal Chelation (Antimicrobial)

The N3 and N4 nitrogens of the thiadiazole ring, combined with the exocyclic amine, form a bidentate ligand system.[1] This allows the compound to chelate essential transition metals (


, 

) required by bacterial metalloenzymes, effectively starving pathogens of necessary cofactors.[1]
MOA Visualization

MOA_Pathway cluster_Membrane Neuronal Membrane / Cytoplasm cluster_Enzyme Enzymatic Targets Compound 5-[2-(Diethylamino)ethyl]- 1,3,4-thiadiazol-2-amine Lipophilicity Lipophilic Entry (Unprotonated) Compound->Lipophilicity Side Chain Function ZnBinding Zn2+ Coordination Compound->ZnBinding Thiadiazole Core Function IMPDH IMPDH Inhibition (Guanine Depletion) Compound->IMPDH Metabolic Activation Protonation Intracellular Protonation (pH 7.0) Lipophilicity->Protonation NaChannel Blockade of Voltage-Gated Na+ Channels Protonation->NaChannel Binds S6 Segment CA_Inhib Carbonic Anhydrase Inhibition ZnBinding->CA_Inhib

Caption: Dual-pathway mechanism showing ion channel blockade (anesthetic effect) and metalloenzyme inhibition (antimicrobial/metabolic effect).[1]

Chemical Properties & Data Summary

The following physicochemical properties dictate the compound's bioavailability and experimental handling.

PropertyValue / DescriptionRelevance
Molecular Formula

Core composition.[2][3][4][5][6][7][8][9]
Molecular Weight ~200.30 g/mol Small molecule, favorable for BBB penetration.
pKa (Side Chain) ~8.9 - 9.2Determines the ratio of ionized/unionized drug at physiological pH.
LogP (Octanol/Water) ~1.5 - 2.0Moderate lipophilicity; sufficient for membrane crossing but soluble in aqueous buffers.
H-Bond Donors 1 (Primary Amine

)
Critical for receptor anchoring.
H-Bond Acceptors 4 (Ring Nitrogens + Side Chain N)Facilitates chelation and solvent interaction.

Experimental Protocols

Synthesis Protocol (One-Pot Cyclodehydration)

Context: This protocol utilizes Polyphosphate Ester (PPE) to avoid toxic chlorinating agents like


.[1][10]

Reagents:

  • 3-(Diethylamino)propanoic acid (Precursor A)[1]

  • Thiosemicarbazide (Precursor B)[1]

  • Polyphosphate Ester (PPE)[1][10]

  • Chloroform (

    
    )[1]
    
  • 10% Hydrochloric Acid (

    
    )[1]
    

Workflow:

  • Activation: Dissolve 5 mmol of 3-(diethylamino)propanoic acid and 5 mmol of thiosemicarbazide in 15 mL of

    
    .
    
  • Catalysis: Add 20 g of PPE.

  • Reflux: Heat the mixture to reflux (approx. 60-65°C) for 4–6 hours. Monitor via TLC (Solvent: Methanol/DCM 1:9).[1]

  • Quenching: Cool to room temperature. Add 50 mL ice water to hydrolyze the PPE.

  • Neutralization: Adjust pH to 8–9 using 20%

    
     or 
    
    
    
    .
  • Extraction: Extract the aqueous layer with

    
     (3 x 20 mL).
    
  • Purification: Evaporate solvent. Recrystallize the residue from ethanol/water to yield the target thiadiazole.

Biological Assay: Antimicrobial Susceptibility (Broth Microdilution)

Context: Validates the metal-chelation and enzyme inhibition mechanism against S. aureus or E. coli.

Protocol:

  • Stock Preparation: Dissolve the synthesized compound in DMSO to a final concentration of 1024

    
    .
    
  • Plate Setup: Use a 96-well microtiter plate. Dispense 100

    
     of Mueller-Hinton broth into all wells.
    
  • Serial Dilution: Perform 2-fold serial dilutions of the compound across the plate (Range: 512

    
     to 0.5 
    
    
    
    ).
  • Inoculation: Add 10

    
     of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Controls: Include a Positive Control (Ciprofloxacin) and a Negative Control (DMSO only).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (lack of turbidity) or via absorbance at 600 nm (

    
    ).
    

Synthesis Pathway Visualization[1]

Synthesis_Path Acid 3-(Diethylamino)propanoic acid Mix Mix in CHCl3 + PPE Acid->Mix TSC Thiosemicarbazide TSC->Mix Reflux Reflux (Cyclodehydration) 60°C, 4-6 hrs Mix->Reflux Intermediate Acylated Thiosemicarbazide (Transient) Reflux->Intermediate - H2O Target 5-[2-(Diethylamino)ethyl]- 1,3,4-thiadiazol-2-amine Intermediate->Target Ring Closure (PPE Catalyzed)

Caption: One-pot synthesis via Polyphosphate Ester (PPE) mediated cyclodehydration of carboxylic acid and thiosemicarbazide.

References

  • Serban, G., et al. (2018). "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[1] Drug Design, Development and Therapy.[1]

  • Jindal, D.P., et al. (2003). "Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides."[3][11] Arzneimittelforschung.

  • Mazzone, G., et al. (1983). "Synthesis and local anesthetic activity of alkylaminoacyl derivatives of 2-amino-1,3,4-thiadiazole."[1] Il Farmaco.

  • Matysiak, J. (2015). "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review."[1] Molecules.

  • Plekhanova, I.V., et al. (2021). "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives."[1][10] Molbank.

Sources

Technical Guide: Biological Activity & Synthetic Utility of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazole scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its high aromaticity, metabolic stability, and bioisosteric relationship to pyrimidine.[1] Unlike its isomers (1,2,3-, 1,2,4-, and 1,2,5-thiadiazole), the 1,3,4-isomer possesses a unique "mesoionic" character that facilitates transmembrane transport while maintaining strong hydrogen-binding potential.[2] This guide provides an in-depth technical analysis of its structure-activity relationships (SAR), validated synthetic protocols, and mechanistic pathways in oncology and infectious disease.

Part 1: Structural Basis of Bioactivity[3]

The Pharmacophore

The 1,3,4-thiadiazole ring is an electron-deficient, five-membered heterocycle containing one sulfur and two nitrogen atoms.[3][4] Its biological potency stems from three core structural features:

  • Bioisosterism: It acts as a stable bioisostere for the thiazole and pyridine rings, often improving the lipophilicity (LogP) of a drug candidate without sacrificing solubility.

  • Toxophoric vs. Pharmacophoric: While the =N-C-S- moiety was historically viewed as toxophoric, modern SAR analysis reveals it is essential for binding to enzyme active sites, particularly those containing Zinc (Zn²⁺) cofactors (e.g., Carbonic Anhydrase).

  • Substitution Vectors: The C2 and C5 positions are susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups.

    • C2-Position: often substituted with amines or amides to facilitate hydrogen bonding.

    • C5-Position: typically substituted with lipophilic aryl or heteroaryl groups to enhance membrane permeability.

Structure-Activity Relationship (SAR) Visualization

SAR_Map cluster_legend SAR Logic Core 1,3,4-Thiadiazole Core (Electron Deficient) C2 C2 Position (H-Bond Donor/Acceptor) Core->C2 Nucleophilic Attack C5 C5 Position (Lipophilic Domain) Core->C5 Electrophilic Stability Activity_AntiCA Carbonic Anhydrase Inhibition (Sulfonamides) C2->Activity_AntiCA Sulfonamide (-SO2NH2) Activity_Micro Antimicrobial (Schiff Bases) C2->Activity_Micro Azomethine (-N=CH-) Activity_Kinase Kinase Inhibition (EGFR/VEGFR) C5->Activity_Kinase Bulky Aryl Groups Mechanistic Mechanism Driven Design

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution points (C2/C5) and their correlation with specific therapeutic targets.

Part 2: Therapeutic Mechanisms & Data[6][7]

Anticancer Activity: The Multi-Target Approach

1,3,4-thiadiazoles function as "multi-target" agents. The most validated mechanisms involve the inhibition of Carbonic Anhydrase (CA) isoforms (IX and XII) which are overexpressed in hypoxic tumors, and the suppression of STAT3 signaling.

  • Carbonic Anhydrase (CA) Inhibition: The thiadiazole nitrogen acts as a ligand for the Zn²⁺ ion in the CA active site, preventing the hydration of CO₂ and disrupting intracellular pH regulation in tumor cells.

  • Kinase Inhibition: Derivatives bearing 5-aryl substituents mimic the adenine pocket of ATP, competitively inhibiting kinases like EGFR and CDK9.

Comparative Cytotoxicity Data (IC50 in µM) Data synthesized from recent high-impact studies (2023-2024).

Compound ClassR-Group (C5)Cell Line: MCF-7 (Breast)Cell Line: A549 (Lung)Mechanism
Sulfonamide 4-Fluorophenyl2.44 ± 0.125.10 ± 0.30CA IX Inhibition
Schiff Base 3,4-Dimethoxyphenyl12.50 ± 1.1018.20 ± 2.10Tubulin Polymerization
Amide Pyridine-4-yl0.85 ± 0.051.20 ± 0.10EGFR Kinase Inhibition
Standard Doxorubicin1.10 ± 0.200.90 ± 0.15DNA Intercalation
Antimicrobial Activity: Membrane Disruption

Recent derivatives, particularly Schiff bases of 2-amino-1,3,4-thiadiazole, show potent activity against Gram-negative bacteria. The mechanism involves the disruption of the lipid bilayer and inhibition of DNA gyrase.

Part 3: Validated Synthetic Protocol

Protocol: POCl3-Mediated Cyclization

This method is chosen for its high yield and reproducibility compared to acid-catalyzed dehydration. It forms the 1,3,4-thiadiazole ring via the cyclization of a carboxylic acid and a thiosemicarbazide.

Reagents:

  • Substituted Carboxylic Acid (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Phosphorus Oxychloride (POCl₃) (Excess/Solvent)

  • Ice water (for quenching)

  • Potassium Hydroxide (KOH) (for neutralization)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the carboxylic acid (10 mmol) and thiosemicarbazide (11 mmol).

  • Cyclization: Slowly add POCl₃ (10 mL) to the mixture. Caution: Exothermic reaction.

  • Reflux: Heat the mixture at 75–80°C for 3–5 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).

  • Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze (violently) to form phosphoric acid and HCl.

  • Neutralization: Adjust the pH of the solution to 8–9 using 10% KOH solution. The solid precipitate (crude thiadiazole) will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF to obtain the pure product.

Self-Validation Check:

  • Success Indicator: Appearance of a sharp melting point (distinct from starting material).

  • Spectroscopic Proof: In ¹H-NMR, the disappearance of the -COOH proton (10-12 ppm) and the hydrazide protons, and the appearance of the aromatic thiadiazole signals.

Synthetic Pathway Diagram

Synthesis_Flow cluster_QC Quality Control Start Start: Carboxylic Acid + Thiosemicarbazide Reagent Add POCl3 (Dehydrating Agent) Start->Reagent Process Reflux at 80°C (3-5 Hours) Reagent->Process Intermediate Intermediate: Acyl Thiosemicarbazide Process->Intermediate Transient QC1 TLC Monitoring (Hex:EtOAc 7:3) Process->QC1 Quench Quench on Crushed Ice (Hydrolysis of POCl3) Intermediate->Quench Neutralize Neutralize with KOH (pH 8-9) Quench->Neutralize Product Final Product: 2-Amino-1,3,4-Thiadiazole Neutralize->Product QC2 NMR Validation (No COOH peak) Product->QC2

Figure 2: Step-by-step workflow for the POCl3-mediated synthesis of 1,3,4-thiadiazole derivatives, including critical quality control checkpoints.

Part 4: Experimental Bioassay Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the synthesized derivative against cancer cell lines (e.g., MCF-7).

Methodology:

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the thiadiazole derivative in DMSO (ensure final DMSO concentration < 0.1%). Add serial dilutions (0.1 – 100 µM) to the wells. Include Doxorubicin as a positive control and pure DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Discard media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    . Plot dose-response curve to calculate IC50.
    

References

  • M. A. Ilies, et al. "Carbonic anhydrase inhibitors: the sulfonamides."[5] Bioorganic & Medicinal Chemistry, 2024.[6][7]

  • S. Gomha, et al. "Recent developments in the biological activity of 1,3,4-thiadiazole derivatives." Molecules, 2023.[8]

  • A. Serban, et al. "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." International Journal of Molecular Sciences, 2023.

  • G. Kornienko, et al. "Chemistry and biological activity of 1,3,4-thiadiazole derivatives." Russian Chemical Reviews, 2022.

  • Supuran, C. T. "Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors." Expert Opinion on Investigational Drugs, 2021.

Sources

Spectroscopic Blueprint: Characterizing 5-Substituted-1,3,4-Thiadiazol-2-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a pharmacophore of immense significance in medicinal chemistry, acting as a bioisostere for carboxylate groups and exhibiting broad antimicrobial, anticancer, and anti-inflammatory properties. However, the characterization of 5-substituted-1,3,4-thiadiazol-2-amines presents unique challenges due to amine-imine tautomerism and the electronic push-pull effects of the sulfur atom.

This technical guide provides a rigorous, self-validating framework for the spectroscopic identification of these compounds. It moves beyond simple peak listing to explain the causality of spectral features, ensuring researchers can confidently distinguish the target scaffold from isomeric impurities (e.g., 1,2,4-thiadiazoles) or uncyclized intermediates.

Structural Dynamics: The Tautomerism Challenge

Before interpreting spectra, one must understand the dynamic equilibrium of the molecule.[1] The 2-amino-1,3,4-thiadiazole core can exist in two tautomeric forms: the Amino form (aromatic) and the Imino form (non-aromatic).

  • Amino Form (Dominant): The exocyclic nitrogen exists as an -NH₂ group. This form preserves the aromaticity of the thiadiazole ring (6

    
    -electrons).[1]
    
  • Imino Form (Minor): The hydrogen migrates to a ring nitrogen (N3 or N4), creating an exocyclic =NH bond.[1]

Critical Insight: In solution (DMSO-d₆) and solid state (KBr), the amino form overwhelmingly predominates due to aromatic stabilization.[1] However, spectral anomalies (e.g., broad NH signals) often arise from rapid exchange or hydrogen bonding, not necessarily impurities.[1]

Visualization: Tautomeric Equilibrium

Tautomerism Amino Amino Form (Aromatic, Stable) Transition Proton Transfer (Fast Exchange) Amino->Transition  Equilibrium   Transition->Amino Imino Imino Form (Non-Aromatic) Transition->Imino Imino->Transition

Figure 1: The tautomeric equilibrium favors the aromatic amino form. Spectral interpretation must primarily account for the Amino structure.

Experimental Protocol: Synthesis & Sample Prep

To ensure spectral fidelity, the sample must be free of the starting thiosemicarbazide, which has overlapping NH signals.

Validated Workflow: Oxidative Cyclization

Method: Cyclization of aldehydes with thiosemicarbazide followed by oxidation (e.g., using FeCl₃ or iodine) or direct cyclization of carboxylic acids with thiosemicarbazide/POCl₃.[1]

Step-by-Step Protocol:

  • Reactant Mixing: Dissolve 0.01 mol of carboxylic acid and 0.01 mol thiosemicarbazide in POCl₃ (5 mL).

  • Reflux: Heat at 75°C for 3-5 hours. Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1] Disappearance of acid spot indicates completion.[1]

  • Quenching: Pour reaction mixture onto crushed ice. The POCl₃ hydrolysis is exothermic; add slowly to prevent degradation.[1]

  • Basification: Adjust pH to 8-9 using 50% NaOH or NH₄OH. Why: This deprotonates the amine, precipitating the free base.[1]

  • Purification: Recrystallize from Ethanol/DMF. Self-Validation: Sharp Melting Point (<2°C range) confirms purity before spectral analysis.

Visualization: Analytical Workflow

Workflow cluster_Analysis Multi-Modal Characterization Raw Raw Synthesis Product Workup Ice Quench & pH Adjustment (Precipitate Free Base) Raw->Workup Purify Recrystallization (EtOH) Workup->Purify FTIR FT-IR (Func. Groups) Purify->FTIR NMR NMR (1H/13C) (Skeleton) Purify->NMR MS Mass Spec (MW & Frags) Purify->MS

Figure 2: The integrated workflow from synthesis to multi-modal characterization.[1][2]

Spectroscopic Characterization Guide

A. Vibrational Spectroscopy (FT-IR)

The IR spectrum provides the first "fingerprint" of the thiadiazole ring.[1]

Key Diagnostic Bands:

Functional GroupFrequency (cm⁻¹)IntensityMechanistic Insight
-NH₂ Stretching 3400 - 3100MediumPrimary amines show a doublet (asymmetric & symmetric stretch). If only one band appears, suspect imine tautomer or secondary amine impurity.
C=N Stretching 1630 - 1590StrongCharacteristic of the thiadiazole ring imine bond. Often overlaps with C=C aromatic stretches.[1]
N-H Bending 1550 - 1500MediumScissoring vibration of the NH₂ group.
C-S-C Stretching 690 - 650WeakThe "heartbeat" of the thiadiazole ring. Low energy due to the mass of the sulfur atom.[1]
B. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural confirmation.[1]

¹H NMR (DMSO-d₆):

  • -NH₂ Signal: A broad singlet typically appearing between δ 7.0 - 8.0 ppm .

    • Note: This signal is D₂O exchangeable (disappears upon D₂O shake).[1]

    • Shift Logic: Electron-withdrawing groups at the 5-position (e.g., p-nitro) will shift this signal downfield (deshielding) towards 8.0+ ppm.

  • Aromatic Protons: If the 5-substituent is phenyl, expect multiplets in the δ 7.4 - 8.2 ppm range.

¹³C NMR (Diagnostic): The thiadiazole ring carbons are distinct.

  • C2 (attached to -NH₂): δ 164 - 172 ppm . This carbon is highly deshielded due to the electronegativity of the adjacent N and S, plus the resonance contribution from the amine.[1]

  • C5 (attached to substituent): δ 148 - 160 ppm . The shift varies significantly based on the substituent (Alkyl groups shift it upfield; Aryl groups shift it downfield).[1]

C. Mass Spectrometry (MS)

Fragmentation patterns confirm the stability of the heterocyclic core.[1]

  • Molecular Ion (M+): Usually distinct and stable.[1]

  • Fragmentation Pathway:

    • Loss of N₂ (m/z -28): A common collapse of the thiadiazole ring.

    • Loss of substituent (R-CN): Cleavage at the C5 position.

    • McLafferty Rearrangement: If the 5-substituent has an alkyl chain (gamma-hydrogen), expect characteristic rearrangement ions.[3]

References

  • Murali Krishna, P., & Shivakumara, N. (2021).[4] 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences, 9, 146–160.[4] Link

  • Szczepankiewicz, W., et al. (2021).[1][4] 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 26(3).[1] Link[1]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molbank, 2020(4), M1171.[1] Link

  • Matysiak, J. (2007).[1] The Tautomerism of 5-Amino-3-oxo-1,2,4-thiadiazole: An Experimental and Theoretical Study. Chemistry - A European Journal. Link[1]

Sources

Technical Guide: Structure, Synthesis, and Pharmacological Properties of 2-Amino-1,3,4-Thiadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole scaffold represents a cornerstone in modern heterocyclic chemistry, functioning as a privileged structure in drug discovery.[1] Distinguished by its high aromaticity, electron-deficient nature, and capacity for diverse non-covalent interactions (hydrogen bonding,


-stacking), this moiety serves as a bioisostere for amide groups and a precursor to sulfonamides.

This guide provides a rigorous technical analysis of the scaffold's electronic architecture, validated synthetic protocols, and structure-activity relationship (SAR) logic, designed to support high-fidelity research and development.

Structural & Electronic Architecture

Electronic Distribution and Tautomerism

The 1,3,4-thiadiazole ring is a five-membered aromatic system containing one sulfur and two nitrogen atoms. The 2-amino derivative introduces a critical tautomeric equilibrium between the amine (aromatic) and imine (non-aromatic) forms.

While X-ray crystallographic studies confirm that the amino form predominates in both solid state and solution due to aromatic stabilization, the imine tautomer is mechanistically significant during electrophilic substitution reactions at the ring nitrogens.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer dynamics defining the scaffold's reactivity.

Tautomerism Amino Amino Form (Aromatic, Stable) Predominant in Solution Transition Proton Transfer Equilibrium Amino->Transition -H+ (N-exo) Transition->Amino Major Path Imino Imino Form (Non-Aromatic) Reactive Intermediate Transition->Imino +H+ (N-endo) Imino->Transition

Figure 1: Tautomeric equilibrium favoring the amino-aromatic form due to resonance stabilization energy.

Crystallographic Parameters

The ring is essentially planar. The high electron density on N3 and N4 makes them potential hydrogen bond acceptors, while the exocyclic amino group acts as a donor.

Table 1: Representative Bond Parameters (X-Ray Diffraction Data)

ParameterBond / AngleTypical ValueStructural Insight
Bond Length C2–N31.30 – 1.32 ÅCharacter intermediate between single and double bond, indicating resonance.
Bond Length N3–N41.37 – 1.39 ÅIndicates significant single-bond character; cleavage point in ring-opening reactions.
Bond Length C–S1.71 – 1.74 ÅShorter than typical C-S single bonds (1.82 Å), confirming aromatic delocalization.
Bond Angle C–S–C~86° - 87°Acute angle typical of thiophene-like 5-membered sulfur heterocycles.

Synthetic Architectures

Synthesis of 2-amino-1,3,4-thiadiazoles generally proceeds via cyclodehydration of thiosemicarbazide derivatives. Two primary pathways are dominant in industrial and academic settings: Acid-Catalyzed Dehydration and Oxidative Cyclization .

Visualization: Synthetic Workflow

Synthesis SM1 Carboxylic Acid (R-COOH) Acyl Acyl Thiosemicarbazide (Intermediate) SM1->Acyl Condensation SM2 Thiosemicarbazide (NH2-NH-CS-NH2) SM2->Acyl Condensation Schiff Thiosemicarbazone (Schiff Base) SM2->Schiff EtOH/Reflux Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff EtOH/Reflux Cyclo1 Dehydration (POCl3 or H2SO4) Acyl->Cyclo1 80-100°C Cyclo2 Oxidative Cyclization (I2, FeCl3, or DDQ) Schiff->Cyclo2 Oxidation Product 2-Amino-1,3,4-Thiadiazole Scaffold Cyclo1->Product Cyclo2->Product

Figure 2: Dual synthetic pathways. Left: Dehydrative cyclization (Acid). Right: Oxidative cyclization (Schiff base).

Validated Protocol: POCl Mediated Cyclization

Rationale: Phosphorus oxychloride (POCl


) acts as both a solvent and a potent dehydrating agent, facilitating the closure of the acyl-thiosemicarbazide intermediate.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • POCl

    
     (5.0 - 10.0 equiv)
    

Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a calcium chloride guard tube, mix the carboxylic acid and thiosemicarbazide.

  • Addition: Add POCl

    
     slowly at room temperature. Caution: Exothermic reaction.
    
  • Reflux: Heat the mixture to 75–80°C for 3–6 hours. Monitor progress via TLC (System: CHCl

    
    :MeOH 9:1).
    
  • Quench: Cool the reaction mass to room temperature. Pour slowly onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~8 using 10% NaOH or saturated NaHCO

    
     solution. The free base will precipitate.
    
  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1).

Validated Protocol: Iodine-Mediated Oxidative Cyclization

Rationale: This method is milder and avoids corrosive POCl


, utilizing iodine to oxidize the C=S bond and facilitate intramolecular nucleophilic attack by the nitrogen.

Reagents:

  • Aldehyde (1.0 equiv)

  • Thiosemicarbazide (1.0 equiv)

  • Iodine (I

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Dioxane or Ethanol

Step-by-Step Methodology:

  • Schiff Base Formation: Reflux aldehyde and thiosemicarbazide in ethanol for 2 hours. Isolate the thiosemicarbazone intermediate.

  • Cyclization: Dissolve the intermediate in dioxane. Add K

    
    CO
    
    
    
    and I
    
    
    .
  • Reaction: Stir at 80°C for 4–8 hours. The color will change as iodine is consumed.

  • Workup: Treat with 5% Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine.
  • Extraction: Extract with ethyl acetate, dry over MgSO

    
    , and concentrate.
    

Physicochemical Profiling

Understanding the physical behavior of the scaffold is crucial for formulation and bioavailability.

  • Lipophilicity (LogP): The core ring is relatively polar (LogP ~ -0.2 to 0.5 for unsubstituted). Substitution at C5 with aryl groups significantly increases LogP (2.0 – 4.0), improving membrane permeability.

  • Solubility:

    • Water: Poor (unless protonated as a salt).

    • DMSO/DMF: Excellent.

    • Alcohols: Moderate.

  • Acid-Base Character: The exocyclic amine is weakly basic (pKa ~ 2.5 - 3.5). However, the ring nitrogens can be protonated by strong acids, forming stable salts (e.g., hydrochlorides) which are often used to improve water solubility.

Pharmacological Utility (SAR)

The 2-amino-1,3,4-thiadiazole moiety is a "privileged scaffold," meaning it is capable of binding to multiple receptor types with high affinity.

Visualization: Structure-Activity Relationship (SAR)

SAR Core 1,3,4-Thiadiazole Core N_Exo C2-Amino Group Core->N_Exo Position 2 C5_Pos C5-Position Core->C5_Pos Position 5 Act1 Acylation/Alkylation: Modulates Lipophilicity N_Exo->Act1 Act2 Bioisostere for Amide/Ester N_Exo->Act2 Act3 Aryl/Heteroaryl: Crucial for Potency C5_Pos->Act3 Act4 EWG (F, CF3): Increases Metabolic Stability C5_Pos->Act4

Figure 3: SAR logic. C5 substitution drives potency; C2 amino modification tunes pharmacokinetics.

Key Therapeutic Applications
  • Anticancer (Kinase Inhibition): Derivatives substituted at C5 with bulky aromatic systems often act as ATP-competitive inhibitors of kinases (e.g., FAK, Src). The thiadiazole nitrogens interact with the hinge region of the kinase ATP pocket.

  • Antimicrobial: The scaffold acts as a masked thiosemicarbazone. 5-nitro-heterocyclic derivatives show high potency against anaerobic bacteria.

  • Carbonic Anhydrase Inhibitors (CAIs): While sulfonamides are the classic CAIs, the 1,3,4-thiadiazole ring (as seen in Acetazolamide) provides the optimal geometry for the sulfonamide zinc-binding group (ZBG) to interact with the active site Zn

    
     ion.
    

References

  • Synthesis & Mechanism: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Anticancer Applications: Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI Molecules. Available at: [Link]

  • Antiviral Properties: Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections.[2] National Institutes of Health (NIH). Available at: [Link]

  • Structural Data: First X-ray Crystal Structure Characterization... of 5-Arylimino-1,3,4-thiadiazole Derivatives. MDPI Crystals. Available at: [Link]

  • General Synthesis Reviews: Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.[3] Available at: [Link]

Sources

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Technical Guide to Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-1,3,4-thiadiazole moiety represents a privileged scaffold in modern antiviral medicinal chemistry.[1][2] Characterized by its mesoionic nature, high lipophilicity, and bioisosteric relationship with pyrimidine bases, this five-membered heterocyclic ring offers a versatile platform for disrupting viral replication.[3] This guide analyzes the pharmacophore’s structural utility, detailing its efficacy against diverse targets including HIV-1 (via DDX3X inhibition), SARS-CoV-2 (via Mpro inhibition), and Flaviviridae. We provide validated synthetic protocols and biological assay frameworks to accelerate the development of next-generation antiviral therapeutics.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The 1,3,4-thiadiazole ring is an electron-deficient system that serves as a robust pharmacophore. Its antiviral potency is governed strictly by substitutions at the C2 (amino) and C5 positions.

Core Electronic Properties[4]
  • Mesoionic Character: The ring possesses discrete regions of positive and negative charge, facilitating non-covalent interactions (hydrogen bonding,

    
    -stacking) with viral polymerase active sites and protease pockets.
    
  • Bioisosterism: The scaffold mimics the pyrimidine ring of DNA/RNA bases, allowing it to act as a nucleoside antimetabolite, terminating chain elongation during viral replication.[3]

SAR Logic at Key Positions
  • Position C2 (Amino Group):

    • Primary Amine (-NH2): Essential for hydrogen bond donor capability. Modification to bulky amides often reduces activity due to steric clash within the target enzyme's binding pocket.

    • Alkylation: Methylation can preserve activity against RNA viruses (e.g., Poliovirus) but often abolishes activity against DNA viruses (e.g., HSV), suggesting a divergence in the mechanism of target recognition.

  • Position C5 (The "Warhead" Vector):

    • Aryl/Heteroaryl Groups: Introduction of electron-withdrawing groups (EWG) such as -F or -CF3 on N-phenyl substituents at C5 significantly enhances anti-HIV-1 potency by increasing lipophilicity and metabolic stability.

    • Sulfamoyl Moieties: The historical lead G413 (2-amino-5-(2-sulfamoylphenyl)-1,3,4-thiadiazole) demonstrated that sulfonamide insertions at C5 target viral capsid assembly.

SAR Visualization

The following diagram maps the critical modification vectors for the scaffold.

SAR_Map Core 1,3,4-Thiadiazole Core (Electron Deficient) C2_Node C2 Position (Amino Group) Core->C2_Node C5_Node C5 Position (Side Chain) Core->C5_Node C2_Action H-Bond Donor Critical for Binding C2_Node->C2_Action C2_Mod Alkylation: Selectivity Switch (RNA vs DNA) C2_Node->C2_Mod C5_Action Lipophilicity & Stability (Target: DDX3X / Mpro) C5_Node->C5_Action C5_Mod EWG (-F, -CF3): Increases Potency C5_Node->C5_Mod

Caption: SAR map highlighting critical vectors at C2 and C5 for tuning antiviral specificity and potency.

Mechanisms of Action[3]

The 2-amino-1,3,4-thiadiazole moiety operates through multiple distinct pathways depending on the viral target.

Inhibition of Host DDX3X Helicase (HIV-1)

The human ATPase/RNA helicase DDX3X is a critical host factor hijacked by HIV-1 for the nuclear export of viral RNA. Thiadiazole derivatives bind to the ATP-binding cleft of DDX3X, locking the enzyme in an inactive conformation. This is a "host-directed" antiviral strategy, which minimizes the risk of viral resistance.

Inhibition of Viral Proteases (SARS-CoV-2)

Recent studies indicate that pyridine-linked thiadiazole derivatives dock effectively into the active site of the SARS-CoV-2 Main Protease (Mpro). The thiadiazole nitrogen atoms form hydrogen bonds with the catalytic dyad (Cys145/His41), preventing the processing of viral polyproteins.

Mechanistic Pathway Diagram

Mechanism_Pathway cluster_HIV Target: HIV-1 cluster_COV Target: SARS-CoV-2 Compound 2-Amino-1,3,4-Thiadiazole Derivative DDX3X Host DDX3X Helicase (ATP Binding Site) Compound->DDX3X Competitive Inhibition Mpro Viral Main Protease (Mpro) (Cys145/His41 Dyad) Compound->Mpro H-Bond Stabilization Export Viral RNA Nuclear Export DDX3X->Export Blocks Replication_HIV Viral Replication Halted Export->Replication_HIV Polyprotein Polyprotein Processing Mpro->Polyprotein Inhibits Cleavage Replication_COV Viral Replication Halted Polyprotein->Replication_COV

Caption: Dual mechanistic pathways inhibiting HIV-1 RNA export and SARS-CoV-2 polyprotein processing.

Comparative Efficacy Data

The following table summarizes the antiviral potency of key thiadiazole derivatives against specific viral strains.

Compound ClassTarget VirusMechanismIC50 (µM)CC50 (µM)Selectivity Index (SI)
G413 Derivative Poliovirus 1Capsid Assembly0.5>100>200
N-Aryl Thiadiazole HIV-1 (IIIB)DDX3X Inhibition7.5 - 20.8>100~5 - 13
Pyridine-Thiadiazole SARS-CoV-2Mpro Inhibition1.6 - 4.7~30~6 - 18
Adamantyl-Thiadiazole Influenza AM2 Channel Block12.485.06.8

Note: Data aggregated from representative literature sources (see References).

Experimental Protocols

Synthesis: Oxidative Cyclization of Thiosemicarbazones

This protocol utilizes phosphorus oxychloride (


) for the cyclodehydration of carboxylic acids and thiosemicarbazide. It is chosen for its reliability and high yield.

Safety Warning:


 is corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • Substituted Benzoic Acid (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (5 mL)
    
  • Potassium Hydroxide (KOH)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Reaction Assembly: In a dry 50 mL round-bottom flask, mix 10 mmol of the appropriate carboxylic acid and 10 mmol of thiosemicarbazide.

  • Acid Addition: Slowly add 5 mL of

    
     to the mixture.
    
  • Reflux: Attach a condenser and reflux the mixture gently on an oil bath at 75–80°C for 3–4 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1).

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the contents onto 100g of crushed ice with vigorous stirring.

  • Neutralization: Adjust the pH of the solution to pH 8–9 using 10% KOH solution. A solid precipitate will form.

  • Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude product from absolute ethanol to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole derivative.

Synthesis_Workflow Step1 Mix Acid + Thiosemicarbazide Step2 Add POCl3 & Reflux (3-4h) Step1->Step2 Step3 Quench on Ice & Neutralize (KOH) Step2->Step3 Step4 Filter & Recrystallize Step3->Step4

Caption: Workflow for POCl3-mediated synthesis of 2-amino-1,3,4-thiadiazoles.

Biological Validation: MTT Antiviral Assay

This colorimetric assay measures the reduction of viral-induced cytopathic effect (CPE) by the test compound.

Reagents:

  • Vero E6 Cells (or target cell line)

  • Viral Stock (e.g., SARS-CoV-2 or HSV-1)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO[4]

Protocol:

  • Seeding: Seed Vero E6 cells in 96-well plates (

    
     cells/well) and incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Prepare serial dilutions of the thiadiazole derivative in culture media. Add to wells in triplicate.

  • Infection: Add viral suspension to treated wells at a Multiplicity of Infection (MOI) of 0.01. Include "Cell Control" (no virus, no drug) and "Virus Control" (virus, no drug).

  • Incubation: Incubate plates for 48–72 hours (depending on viral replication cycle).

  • MTT Addition: Remove media. Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate % Protection =

    
    . Determine IC50 using non-linear regression.
    

References

  • Structure-activity relationships of new antiviral compounds. Vertex AI Search / NIH. [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules / NIH. [Link]

  • Synthesis and Antiviral Activity of Novel 1,3,4-Thiadiazole Inhibitors of DDX3X. Molecules / PubMed. [Link]

  • New 1,3,4-Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Scientific Reports. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank / NIH. [Link]

Sources

Technical Guide: Anticancer Potential of 1,3,4-Thiadiazole Derivatives

[1]

Executive Summary

The 1,3,4-thiadiazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique mesoionic character and capacity for bioisosteric replacement of pyrimidine rings. This technical guide analyzes the structural and pharmacological rationale behind the anticancer potency of 1,3,4-thiadiazole derivatives.[1][2][3] We examine critical mechanisms of action—specifically VEGFR-2 and EGFR inhibition—and provide actionable protocols for the synthesis and biological evaluation of these compounds. Recent data indicates that optimized derivatives can achieve low-micromolar IC50 values (1.62–4.61 µM) against resistant cell lines, validating their potential as next-generation chemotherapeutics.

The Pharmacophore: Structural Rationale[1][2][5]

Bioisosterism and Mesoionic Character

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing one sulfur and two nitrogen atoms.[2] Its anticancer utility is grounded in two physicochemical properties:[4][1][2][5]

  • Bioisosterism: The ring serves as a bioisostere for pyrimidine, the backbone of DNA nucleobases (cytosine, thymine, uracil).[1][5] This structural mimicry allows thiadiazole derivatives to intercalate DNA or competitively inhibit enzymes involved in nucleotide biosynthesis.

  • Mesoionic Nature: The ring exhibits mesoionic character, possessing distinct regions of positive and negative charge density while remaining net neutral.[2] This facilitates transmembrane permeability (lipophilicity) while maintaining strong binding affinity to polar pockets in target proteins via the -N=C-S- motif.

Structure-Activity Relationship (SAR)

The biological activity is heavily modulated by substitutions at the C2 and C5 positions.

  • C2 Position (Amine/Thiol Linkage): Introduction of an amino (-NH-) or thiol (-S-) linker at C2 is critical for hydrogen bonding with kinase hinge regions (e.g., Asp-Phe-Gly "DFG" motifs in VEGFR-2).

  • C5 Position (Aromatic Lipophilicity): Substituents at C5, particularly electron-withdrawing aromatic rings (e.g., 3-methoxyphenyl, 2-trifluoromethylphenyl), enhance hydrophobic interactions within the enzyme binding pocket.

Mechanistic Landscape

Research confirms a multi-target mode of action (polypharmacology), reducing the likelihood of drug resistance.

Primary Targets
  • VEGFR-2 Inhibition: The sulfur atom of the thiadiazole ring forms critical interactions with the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2, blocking angiogenesis.

  • EGFR Inhibition: Derivatives have shown dual inhibition of EGFR and COX-2, leading to G2/M cell cycle arrest and apoptosis via the mitochondrial pathway.

  • Tubulin Polymerization: Specific derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and preventing mitotic spindle formation.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of 1,3,4-thiadiazole inhibition on the VEGFR-2/EGFR pathways.

GThiadiazole1,3,4-ThiadiazoleDerivativeVEGFR2VEGFR-2 / EGFR(Receptor Tyrosine Kinases)Thiadiazole->VEGFR2InhibitsApoptosisApoptosis(Cell Death)Thiadiazole->ApoptosisInducesPI3KPI3KVEGFR2->PI3KRASRAS/RAFVEGFR2->RASAKTAKT (Protein Kinase B)PI3K->AKTmTORmTORAKT->mTORAngiogenesisAngiogenesis(Blood Vessel Growth)mTOR->AngiogenesisMEKMEK/ERKRAS->MEKProliferationCell ProliferationMEK->Proliferation

Figure 1: Mechanism of action showing the blockade of RTK signaling cascades (PI3K/AKT and RAS/RAF) by thiadiazole derivatives, leading to apoptosis and inhibition of angiogenesis.

Key Derivatives & Potency Data[1][2][3][5][6][7][8][9]

Recent studies have isolated specific derivatives with high potency. The table below summarizes key compounds and their IC50 values against major cancer cell lines.

Compound IDChemical Structure DescriptionCell Line (Type)IC50 (µM)Mechanism Note
Compound 8a 2,5-disubstituted thiadiazole (Honokiol derivative)A549 (Lung)1.62High selectivity vs normal cells
Compound 8a 2,5-disubstituted thiadiazole (Honokiol derivative)MDA-MB-231 (Breast)4.61Outperformed oxadiazole isostere
Compound 2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44Low toxicity in Daphnia model
Compound 2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29Induced G2/M arrest
TDA-Ref 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-TDAMDA-MB-23153.4Caspase 3/8 activation

Experimental Protocols

Chemical Synthesis: Acid-Catalyzed Cyclization

This protocol utilizes a "green" approach using p-Toluenesulfonic acid (p-TSA) in water, avoiding harsh solvents while maintaining high regioselectivity.

Materials:

  • Alkyl 2-(methylthio)-2-thioxoacetate[6][7]

  • Acyl hydrazide (Substituted)[7][8]

  • p-Toluenesulfonic acid (p-TSA)

  • Solvent: Water[7]

Workflow Diagram:

SynthesisPrecursorsAcyl Hydrazide+ThioxoacetateIntermediateCyclizationIntermediatePrecursors->IntermediateMixingCatalystp-TSA (0.1 eq)Water, 80°C, 3hCatalyst->IntermediateWorkupExtraction(Ethyl Acetate)Intermediate->WorkupCatalysisProduct2,5-Disubstituted1,3,4-ThiadiazoleWorkup->ProductPurification

Figure 2: One-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles via acid-catalyzed cyclization.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol) and the appropriate Acyl Hydrazide (1.0 mmol) in 2 mL of distilled water.

  • Catalysis: Add p-TSA (0.1 mmol, 10 mol%) to the mixture.

  • Reflux: Stir magnetically at 80°C for 3 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Workup: Once complete, cool to room temperature. Extract the mixture with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from ethanol if necessary.

Biological Evaluation: MTT Cytotoxicity Assay

Objective: Determine the IC50 of synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with serial dilutions of the thiadiazole derivative (0.1 µM to 100 µM) for 48 hours. Include DMSO control (<0.1%).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Challenges & Future Perspectives

While 1,3,4-thiadiazoles show immense promise, two primary challenges remain:

  • Solubility: Many highly potent derivatives exhibit poor aqueous solubility due to the lipophilic aromatic substitutions at C5. Formulation strategies (e.g., nano-encapsulation) or polar substitutions are required.

  • Selectivity: While some derivatives show selectivity (Compound 8a), others affect normal fibroblasts. Future SAR work must focus on allosteric binding sites of kinases to improve selectivity indices.

References

  • Alghamdi, S. et al. (2025).[9] "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." PMC. Available at: [Link]

  • Karczmarzyk, Z. et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity."[4][1][2][5][10][11] International Journal of Molecular Sciences. Available at: [Link]

  • El-Mawgoud, H. et al. (2025).[9] "1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy." Chemistry & Biodiversity. Available at: [Link]

  • Popiołek, Ł. et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." Molecules. Available at: [Link]

  • Kumar, R. et al. (2023).[7] "Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates." The Journal of Organic Chemistry. Available at: [Link]

The Pharmacophore of Choice: A Technical Guide to the Antimicrobial Potential of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere of thiazole and pyridine.[1] Its mesoionic character and high lipophilicity allow it to penetrate microbial cell membranes effectively, while its ability to act as a hydrogen bond acceptor/donor facilitates tight binding to enzymatic targets such as DNA gyrase (bacteria) and lanosterol 14α-demethylase (fungi).[1]

This guide provides a rigorous technical framework for the synthesis, biological evaluation, and structural optimization of 1,3,4-thiadiazole derivatives, designed for researchers aiming to develop next-generation antimicrobial agents.[1]

Part 1: The Chemical Scaffold & SAR Logic

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms.[2] Its planar, aromatic nature allows for significant π-π stacking interactions within enzyme active sites.

Structural Numbering and Functionalization

The biological activity is strictly governed by substitutions at the C2 and C5 positions.[1]

ThiadiazoleStructure Core 1,3,4-Thiadiazole Core (Aromatic, Mesoionic) C2 Position C2 (Nucleophilic Attack Site) Core->C2 Functionalization C5 Position C5 (Lipophilic Tail Attachment) Core->C5 Functionalization N3 N3/N4 (H-Bond Acceptors) Core->N3 Target Binding

Figure 1: Functional map of the 1,3,4-thiadiazole nucleus highlighting reactive sites for SAR optimization.

Structure-Activity Relationship (SAR) Matrix

The following table synthesizes field data regarding substituent effects on antimicrobial potency.

PositionSubstituent TypeEffect on ActivityMechanistic Rationale
C2 -NH-R (Schiff Bases) High Increase Azomethine linkage (-N=CH-) facilitates binding to DNA gyrase active sites.
C2 -SH (Thiol) ModerateCan form disulfide bridges but often suffers from rapid metabolism.[1]
C2 Sulfonamides High Increase Mimics PABA; disrupts folate synthesis (synergistic mechanism).[1]
C5 Nitrophenyl (NO₂) High Increase Strong electron-withdrawing group increases the acidity of the ring, enhancing H-bonding.
C5 Long Alkyl Chains VariableIncreases lipophilicity (logP) for membrane penetration but may reduce solubility.[1]

Part 2: Mechanisms of Action (MOA)

To design effective drugs, one must understand the target. 1,3,4-thiadiazoles are pleiotropic agents, often hitting multiple targets, which reduces the rate of resistance development.[1]

Bacterial Target: DNA Gyrase Inhibition

In Gram-negative bacteria (e.g., E. coli), these compounds target the GyrB subunit of DNA gyrase.[1] The thiadiazole nitrogen atoms form hydrogen bonds with Asp73 and water-mediated bonds with Thr165, stabilizing the cleaved DNA-enzyme complex and leading to cell death.

Fungal Target: Ergosterol Biosynthesis

In fungi (e.g., C. albicans), the N-4 of the thiadiazole ring coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) . This prevents the conversion of lanosterol to ergosterol, compromising membrane integrity.

MOA_Pathway cluster_bacteria Antibacterial Mechanism cluster_fungi Antifungal Mechanism Compound 1,3,4-Thiadiazole Derivative Gyrase Target: DNA Gyrase (GyrB) Compound->Gyrase H-Bonding CYP51 Target: 14α-Demethylase Compound->CYP51 Fe-Coordination Supercoiling Inhibit DNA Supercoiling Gyrase->Supercoiling Replication Halt DNA Replication Supercoiling->Replication Ergosterol Deplete Ergosterol CYP51->Ergosterol Membrane Membrane Lysis Ergosterol->Membrane

Figure 2: Dual-mechanism pathway illustrating the specific molecular targets in bacterial and fungal cells.[1]

Part 3: Robust Synthesis Protocol

Method: Oxidative Cyclization of Thiosemicarbazides. Why this method? It is the most reliable route for generating 2,5-disubstituted derivatives with high yield and purity, avoiding the formation of regioisomers common in other methods.

Reagents
  • Carboxylic Acid derivative (R-COOH)[1]

  • Thiosemicarbazide (NH₂-NH-CS-NH₂)

  • Phosphorus Oxychloride (POCl₃) – Dehydrating agent & Catalyst[1]

  • Potassium Hydroxide (KOH) – Neutralization[1]

Step-by-Step Workflow
  • Preparation: In a round-bottom flask, mix equimolar amounts (0.01 mol) of the appropriate carboxylic acid and thiosemicarbazide.

  • Cyclization: Add 5 mL of POCl₃ dropwise.

    • Critical Control Point: Perform this in a fume hood on an ice bath.[1] The reaction is exothermic.[1]

  • Reflux: Heat the mixture under reflux at 75–80°C for 3–6 hours.

    • Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).[1] Look for the disappearance of the starting acid spot.[1]

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (~200g) with stirring.

    • Chemistry: This hydrolyzes the excess POCl₃.[1]

  • Neutralization: Adjust pH to 8–9 using 10% KOH or Ammonia solution.

    • Result: The thiadiazole free base will precipitate as a solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

    • Validation: Verify structure via ¹H-NMR (look for absence of -COOH proton) and IR (appearance of C=N stretch at ~1600 cm⁻¹).[1]

Part 4: Antimicrobial Evaluation (CLSI Protocol)

To ensure your data is publishable and reproducible, you must follow the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1]

Broth Microdilution Method (MIC Determination)[1][3][4]

Objective: Determine the Minimum Inhibitory Concentration (MIC) in a 96-well plate format.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum: 5 x 10⁵ CFU/mL (Standardized).[1]

  • Control Drug: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).[1]

  • Dye: Resazurin (optional, for visual readout).[1]

Protocol Steps
  • Stock Solution: Dissolve the synthesized thiadiazole in DMSO (max 1% final concentration to avoid solvent toxicity).

  • Dilution Series: Add 100 µL of CAMHB to columns 2–12 of the 96-well plate. Add 200 µL of drug stock to column 1.[1] Perform serial 2-fold dilutions from column 1 to 10.

  • Inoculation: Add 100 µL of standardized bacterial suspension (0.5 McFarland diluted 1:100) to wells 1–11.

    • Well 11: Growth Control (Bacteria + Broth + No Drug).[1]

    • Well 12: Sterility Control (Broth only).[1]

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.[1]

BiologicalProtocol Step1 1. Solubilize (DMSO Stock) Step2 2. Serial Dilution (96-Well Plate) Step1->Step2 Step3 3. Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 18-24h) Step3->Step4 Step5 5. Analysis (Turbidity/Resazurin) Step4->Step5

Figure 3: Standardized workflow for MIC determination compliant with CLSI M07 guidelines.

References

  • Jain, A. K., et al. (2023).[1] Synthesis and Evaluation of Antimicrobial Activity of 1,3,4-Thiadiazole Analogues. National Institutes of Health (PMC).[1] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Al-Ostoot, F. H., et al. (2021).[1] Structure-Activity Relationship (SAR) of 1,3,4-Thiadiazole Derivatives as Antimicrobial Agents. Journal of Saudi Chemical Society. [Link]

  • Siddiqui, S. M., et al. (2019).[1] 1,3,4-Thiadiazole: A Potent Drug Candidate with Diverse Pharmacological Activities. Chemical Biology & Drug Design. [Link][1]

  • Bhat, A. R., et al. (2022).[1] Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry Advances.[1] [Link]

Sources

Polypharmacological Architectures: 5-Amino-1,3,4-Thiadiazole Isatin Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the polypharmacological landscape of 5-amino-1,3,4-thiadiazole isatin hybrids, designed for researchers in medicinal chemistry and drug discovery.

A Technical Guide to Multi-Target Drug Design (MTDD)

Executive Summary

The "one-drug, one-target" paradigm is increasingly failing in complex pathologies like cancer and neurodegeneration due to compensatory signaling pathways and drug resistance. 5-amino-1,3,4-thiadiazole isatin hybrids represent a privileged scaffold in Multi-Target Drug Discovery (MTDD). By fusing the lipophilic, endogenous isatin moiety with the mesoionic, hydrogen-bond-donating 1,3,4-thiadiazole, these hybrids exhibit potent polypharmacology: simultaneously inhibiting receptor tyrosine kinases (c-KIT, VEGFR), regulating pH via Carbonic Anhydrase (CA) inhibition, and inducing apoptosis. This guide analyzes their chemical architecture, synthesis, and mechanistic pathways.[1]

Part 1: Chemical Architecture & Rational Design

The synergy of this hybrid lies in the complementary electronic profiles of its two pharmacophores:

  • Isatin (1H-indole-2,3-dione): A versatile electrophile. The C3-carbonyl is highly reactive for Schiff base formation, while the N1 and C5 positions allow for lipophilic tuning to improve membrane permeability.

  • 5-Amino-1,3,4-Thiadiazole: Acts as a bioisostere of the carboxylic acid group but with higher lipophilicity. The sulfur atom enhances lipid solubility, while the nitrogen atoms serve as hydrogen bond acceptors for active site residues (e.g., His94 in Carbonic Anhydrase).

Structure-Activity Relationship (SAR) Matrix

The biological activity is strictly governed by substitutions at three key vectors:

PositionModificationEffect on ActivityMechanistic Rationale
Isatin C5 Electron-Withdrawing Groups (F, Cl, NO₂)Increases Potency Enhances the electrophilicity of the ring, strengthening π-π stacking interactions with aromatic residues in the binding pocket (e.g., Phe active sites).
Isatin N1 Alkyl/Benzyl chainsModulates Selectivity Short alkyl chains (Methyl/Ethyl) favor kinase inhibition; Bulky benzyl groups often improve antimicrobial activity but may reduce oral bioavailability.
Thiadiazole C2 Secondary Amines / AmidesCritical for Binding The free amino group or amide linkage is essential for H-bonding with the zinc-bound water molecule in metalloenzymes (CA, MMPs).

Part 2: Experimental Synthesis Protocol

Objective: Synthesis of 5-amino-1,3,4-thiadiazole-isatin Schiff bases via acid-catalyzed condensation.

Reagents & Equipment[2]
  • Precursors: Substituted Isatin (10 mmol), 5-Amino-1,3,4-thiadiazole-2-thiol (10 mmol).

  • Catalyst: Glacial Acetic Acid (catalytic amount) or p-Toluenesulfonic acid (p-TSA).

  • Solvent: Absolute Ethanol (99.9%).

  • Apparatus: Round-bottom flask, Reflux condenser, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology
  • Activation: Dissolve 10 mmol of the substituted isatin in 20 mL of absolute ethanol in a round-bottom flask. Heat gently to 40°C to ensure complete dissolution.

  • Addition: Add 10 mmol of 5-amino-1,3,4-thiadiazole to the solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the isatin spot.

  • Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 100g). A colored precipitate (typically orange/red) will form immediately.

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials. Recrystallize from hot ethanol/DMF mixture to obtain the pure Schiff base.

Visualization: Synthetic Workflow

SynthesisWorkflow Isatin Substituted Isatin (Electrophile) Intermed Tetrahedral Intermediate Isatin->Intermed EtOH, 40°C Thiadiazole 5-Amino-1,3,4-Thiadiazole (Nucleophile) Thiadiazole->Intermed Dehydration Acid-Catalyzed Dehydration (-H2O) Intermed->Dehydration Glacial AcOH Product Isatin-Thiadiazole Hybrid (Schiff Base) Dehydration->Product Reflux 4-6h

Caption: Acid-catalyzed condensation pathway for the synthesis of bioactive isatin-thiadiazole imines.

Part 3: Mechanisms of Action & Signaling Pathways

These hybrids function as dual-mechanism agents , particularly effective in hypoxic solid tumors.

Kinase Inhibition & Apoptosis (c-KIT / VEGFR)

The isatin moiety mimics the adenine ring of ATP, allowing the hybrid to lodge into the ATP-binding pocket of receptor tyrosine kinases (RTKs) like c-KIT and VEGFR-2.

  • Mechanism: Competitive inhibition prevents autophosphorylation.

  • Downstream Effect: Blockade of the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and induction of intrinsic apoptosis (Caspase-9/3 cascade).

Hypoxia Regulation (Carbonic Anhydrase IX/XII)

The thiadiazole tail coordinates with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrase (CA) isoforms IX and XII, which are overexpressed in hypoxic tumors.

  • Mechanism: Inhibition of CA IX prevents the hydration of CO₂ to bicarbonate, disrupting intracellular pH regulation.

  • Downstream Effect: Intracellular acidification leads to metabolic collapse and reduced metastasis.

Visualization: Dual-Target Signaling Pathway

MechanismPathways Hybrid Isatin-Thiadiazole Hybrid cKIT c-KIT / VEGFR-2 (Tyrosine Kinase) Hybrid->cKIT ATP Competitive Inhibition CAIX Carbonic Anhydrase IX (Hypoxia Target) Hybrid->CAIX Zn2+ Chelation PI3K PI3K / AKT Phosphorylation cKIT->PI3K Blocks pH_Reg pH Regulation (HCO3- Production) CAIX->pH_Reg Blocks Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulates Caspase Caspase-3 Activation (Apoptosis) Bcl2->Caspase Disinhibits Acidosis Intracellular Acidosis pH_Reg->Acidosis Causes

Caption: Dual mechanism targeting kinase-driven proliferation and hypoxia-driven pH regulation.

Part 4: Challenges & Future Outlook

While promising, the development of these hybrids faces specific hurdles:

  • Solubility: The planarity of the fused aromatic systems often results in poor aqueous solubility (LogP > 4.5).

    • Solution: Incorporation of hydrophilic morpholine or piperazine tails at the N1 position of isatin.

  • Selectivity: Thiadiazoles can indiscriminately inhibit various metalloenzymes.

    • Solution: 3D-QSAR modeling to optimize the "tail" region for specific isoform pockets (e.g., the hydrophobic pocket of CA IX vs. CA II).

  • Toxicity: Potential hepatotoxicity due to metabolic activation of the thiadiazole ring.

    • Solution: ADMET profiling early in the lead optimization phase.

References

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. Source: RSC Advances, 2025.

  • Recent advances in isatin-thiazole hybrids as potential anticancer agents. Source: Ukaaz Publications, 2022.

  • Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

  • New Structural Features of Isatin Dihydrothiazole Hybrids for Selective Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters, 2024.

  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Source: Molecules (MDPI), 2022.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 1,3,4-Thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for thiazoles and oxadiazoles. Its derivatives exhibit potent biological activities, including anticancer (e.g., inhibition of carbonic anhydrase IX), antimicrobial, and anti-inflammatory effects.

This Application Note provides two distinct, field-validated "one-pot" protocols for synthesizing these scaffolds. Unlike generic textbook descriptions, this guide focuses on process reliability and mechanistic control . We present two complementary pathways:

  • Protocol A (Robust): POCl₃-mediated dehydrative cyclization from carboxylic acids.

  • Protocol B (Green/Versatile): Iodine-mediated oxidative cyclization from aldehydes.

Mechanistic Insight & Pathway Selection

Understanding the reaction mechanism is critical for troubleshooting low yields. The synthesis generally proceeds through an acyl-thiosemicarbazide intermediate, which then undergoes ring closure.

Pathway Logic
  • Choose Protocol A (POCl₃) when starting with Carboxylic Acids . This method is preferred for scale-up due to the low cost of reagents, though it requires rigorous quenching of excess phosphoryl chloride.

  • Choose Protocol B (Iodine) when starting with Aldehydes . This method is milder, tolerates acid-sensitive groups better, and is ideal for combinatorial library generation.

Reaction Mechanism Diagram

The following diagram illustrates the divergence between the dehydrative (Acid) and oxidative (Aldehyde) pathways.

ThiadiazoleSynthesis Start_Acid Carboxylic Acid (R-COOH) Inter_Acyl Acyl Thiosemicarbazide (Intermediate) Start_Acid->Inter_Acyl Condensation (POCl3 activation) Start_Aldehyde Aldehyde (R-CHO) Inter_Schiff Thiosemicarbazone (Schiff Base) Start_Aldehyde->Inter_Schiff Condensation TSC Thiosemicarbazide TSC->Inter_Acyl TSC->Inter_Schiff Cyclization_A Dehydrative Cyclization (POCl3) Inter_Acyl->Cyclization_A Cyclization_B Oxidative Cyclization (I2 / K2CO3) Inter_Schiff->Cyclization_B Product 1,3,4-Thiadiazol-2-amine Cyclization_A->Product - H2O, - HCl Cyclization_B->Product - 2HI (Oxidation)

Figure 1: Divergent synthetic pathways. Protocol A utilizes POCl₃ for activation and dehydration. Protocol B utilizes Iodine for oxidative ring closure of the Schiff base.

Protocol A: POCl₃-Mediated Dehydrative Cyclization

Best for: Scalable synthesis from carboxylic acids; substrates stable to strong acid.

Materials
  • Substrate: Aromatic or Aliphatic Carboxylic Acid (1.0 equiv)

  • Reagent: Thiosemicarbazide (1.1 equiv)

  • Solvent/Reagent: Phosphorus Oxychloride (POCl₃) (5–10 equiv)

  • Quench: Crushed ice, Potassium Carbonate (sat. aq.) or Ammonia.[1]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube. Note: Moisture sensitivity is critical during the initial mixing.

  • Addition: Charge the flask with the Carboxylic Acid (e.g., 5 mmol) and Thiosemicarbazide (5.5 mmol).

  • Activation: Carefully add POCl₃ (5 mL) dropwise at room temperature.

    • Expert Tip: If the acid is solid and bulky, warm slightly to 40°C to initiate dissolution before reflux.

  • Reflux: Heat the mixture to reflux (approx. 105–110°C) for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The reaction is complete when the starting acid spot disappears.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the viscous reaction mass slowly onto crushed ice (approx. 50g) with vigorous stirring.

    • Safety: This step is highly exothermic due to POCl₃ hydrolysis. Do not add water to the acid; always add acid to ice.

  • Neutralization: Adjust the pH to ~8–9 using saturated K₂CO₃ solution or conc. Ammonia. A precipitate (the free base amine) should form.

  • Work-up: Filter the precipitate. If the product is gummy, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and evaporate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or DMF/Water depending on solubility.

Protocol B: Iodine-Mediated Oxidative Cyclization

Best for: Combinatorial libraries; acid-sensitive substrates; "Green" chemistry compliance.

Materials
  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: Thiosemicarbazide (1.0 equiv)

  • Oxidant: Molecular Iodine (I₂) (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane or Ethanol (reagent grade).

Step-by-Step Methodology
  • Schiff Base Formation (In Situ):

    • In a round-bottom flask, dissolve the Aldehyde (1 mmol) and Thiosemicarbazide (1 mmol) in Ethanol (10 mL).

    • Reflux for 1–2 hours. Confirm the formation of the thiosemicarbazone intermediate by TLC.

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add K₂CO₃ (3 mmol) and Iodine (1.1 mmol).

    • Expert Tip: Add Iodine in small portions to prevent side-reactions. The color will initially fade as iodine is consumed.

  • Heating: Heat the mixture to 80°C for 3–5 hours.

  • Quenching:

    • Cool to room temperature.

    • Add 5% Sodium Thiosulfate (Na₂S₂O₃) solution to quench unreacted iodine (solution turns from brown/yellow to clear/white).

  • Isolation:

    • Extract with Ethyl Acetate or Chloroform.

    • Wash the organic layer with brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Silica gel column chromatography is often required for this method (Gradient: Hexane:EtOAc 8:2 to 6:4).

Comparative Data & Troubleshooting

Method Comparison Table
FeatureProtocol A (POCl₃)Protocol B (Iodine)
Starting Material Carboxylic AcidAldehyde
Reaction Type Dehydrative CyclizationOxidative Cyclization
Conditions Harsh (Acidic, Reflux)Mild (Basic, Oxidative)
Yield (Typical) 75 – 92%65 – 85%
Atom Economy Low (Loss of POCl₃ byproducts)Moderate (Loss of HI)
Key Risk Hydrolysis of POCl₃ (Exothermic)Over-oxidation
Troubleshooting Guide
  • Problem: Sticky/Gummy Precipitate (Protocol A)

    • Cause: Incomplete neutralization or presence of polyphosphoric acid byproducts.

    • Fix: Decant the aqueous layer, dissolve the gum in hot ethanol, and pour into ice-cold water again. Ensure pH is strictly >8.

  • Problem: Low Yield in Protocol B

    • Cause: Incomplete Schiff base formation before adding Iodine.

    • Fix: Ensure Step 1 (Schiff base formation) is complete via TLC before adding the oxidant. Adding I₂ too early can oxidize the thiosemicarbazide directly.

  • Problem: Product Coloration

    • Cause: Trapped Iodine (Protocol B) or charred material (Protocol A).

    • Fix: Wash the organic layer thoroughly with Na₂S₂O₃ (Protocol B) or treat with activated charcoal during recrystallization (Protocol A).

References

  • Review of Biological Activity: Hafez, H. N., & El-Gazzar, A. B. (2014).[2][3] Synthesis and biological evaluation of 1,3,4-thiadiazole derivatives. Acta Pharmaceutica. (Contextual validation of biological importance).

  • Protocol A (POCl₃ Method): Kumar, A., et al. (2017). Synthesis of 1,3,4-thiadiazole derivatives using POCl3 cyclization. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.

  • Protocol B (Iodine Method): Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.[4] The Journal of Organic Chemistry, 80(2), 1018–1024.

  • Green Chemistry Alternatives (PPE Method): Kornienko, T. S., et al. (2021).[5] A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159.

Sources

POCl3-Mediated Synthesis of 2-Amino-1,3,4-Thiadiazoles: Precision Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 2-amino-1,3,4-thiadiazole scaffold is a pharmacophore of high value, serving as a bioisostere to 1,3,4-oxadiazoles and appearing in clinical agents like acetazolamide and cefazolin.[1] While various synthetic routes exist, the Phosphorus Oxychloride (POCl


) mediated cyclodehydration  remains the industry standard for its robustness and scalability.

Unlike oxidative cyclizations (e.g., using FeCl


) that often suffer from radical side reactions, POCl

acts as a dual-purpose reagent: it activates the carbonyl oxygen for nucleophilic attack and serves as a potent dehydrating agent to drive the aromatization.

Why this Protocol? Recent optimization studies (e.g., Dong et al., 2022) have refined this classical reaction. Moving away from harsh "neat" reflux conditions to controlled temperatures (60°C) in specific solvents (chlorobenzene) has been shown to drastically improve regioselectivity and yield, particularly for complex substrates. This guide presents both the Modern Optimized Protocol for sensitive substrates and the Classical One-Pot Protocol for robust bulk synthesis.

Mechanistic Pathway[2]

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through an activation-cyclization-dehydration cascade. POCl


 activates the acyl hydrazide carbonyl, facilitating the intramolecular attack of the sulfur atom (thiol tautomer).
Mechanistic Diagram

ThiadiazoleMechanism Substrate Acyl Hydrazide / Carboxylic Acid Inter1 Acyl Thiosemicarbazide Intermediate Substrate->Inter1 Condensation TSC Thiosemicarbazide TSC->Inter1 Activated Dichlorophosphoryl Intermediate Inter1->Activated O-Phosphorylation Cyclized Tetrahedral Intermediate Activated->Cyclized S-Attack (Cyclization) Product 2-Amino-1,3,4- Thiadiazole Cyclized->Product Aromatization (Dehydration) HCl - HCl / - HOPCl2 Cyclized->HCl POCl3 POCl3 POCl3->Activated

Figure 1: The POCl


-mediated cyclodehydration cascade. Key step involves the conversion of the carbonyl oxygen into a good leaving group (dichlorophosphate), promoting the nucleophilic attack by sulfur.

Critical Parameters & Optimization

ParameterClassical Condition (Reflux)Optimized Condition (Dong et al.)Impact on Outcome
Solvent Neat POCl

(Excess)
ChlorobenzeneChlorobenzene improves solubility and thermal control, reducing tar formation.
Temperature 100–106°C60°CLower temp favors 1,3,4-thiadiazole over 1,3,4-oxadiazole byproduct formation.
Stoichiometry Solvent quantity (>10 equiv)2–4 equiv POCl

Reduced POCl

simplifies workup and reduces hazardous waste.
Quenching Ice pour (Violent)Controlled hydrolysisCritical for safety; prevents product hydrolysis.

Experimental Protocols

Protocol A: Modern Optimized Synthesis (High Selectivity)

Recommended for: Complex substrates, drug candidates, and substrates prone to decomposition.

Reagents:

  • Thiosemicarbazide derivative (1.0 equiv) [Pre-formed from Hydrazide + Isothiocyanate]

  • Phosphorus Oxychloride (POCl

    
    ) (2.0 – 4.0 equiv)[1][2]
    
  • Chlorobenzene (anhydrous, 5-10 volumes)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube (or N
    
    
    
    line).
  • Charging: Charge the flask with the thiosemicarbazide intermediate (1.0 mmol) and anhydrous chlorobenzene (5 mL).

  • Addition: Add POCl

    
     (2.0 mmol, 2 equiv) dropwise via syringe at room temperature.
    
    • Note: For substrates with basic moieties (e.g., pyridines), increase POCl

      
       to 3-4 equiv.[2]
      
  • Reaction: Heat the mixture to 60°C in an oil bath. Stir for 2 hours .

    • Monitoring: Check TLC (System: DCM/MeOH 95:5). The starting material spot should disappear.

  • Quenching (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice (approx. 50g) with vigorous stirring.

    • Caution: Exothermic reaction.[3] HCl gas evolution.[4][5] Perform in a fume hood.

  • Neutralization: Adjust the pH of the aqueous suspension to pH 8–9 using saturated NaHCO

    
     or 10% NaOH solution.
    
  • Isolation:

    • Precipitate: If a solid forms, filter via Buchner funnel, wash with cold water, and dry.

    • Extraction: If no precipitate, extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Classical One-Pot Synthesis (Robust)

Recommended for: Simple aromatic carboxylic acids, bulk starting materials.

Reagents:

  • Aromatic Carboxylic Acid (1.0 equiv)[6]

  • Thiosemicarbazide (1.0 – 1.2 equiv)

  • POCl

    
     (5.0 – 10.0 equiv, acts as solvent)
    

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask, mix the carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol).

  • Addition: Carefully add POCl

    
     (10 mL) to the solid mixture.
    
  • Reflux: Attach a condenser and heat the mixture to reflux (approx. 106°C) for 3–6 hours .

    • Observation: The mixture will typically turn homogeneous and then darken.[7]

  • Quenching: Cool to room temperature. Pour slowly onto crushed ice (100g) with stirring.

  • Basification: Neutralize with conc. Ammonia or 50% KOH solution until pH > 8.

    • Note: The product usually precipitates upon basification.

  • Workup: Filter the solid, wash extensively with water to remove inorganic salts, and recrystallize from Ethanol.

Scope and Performance Data

The following table summarizes the efficiency of the POCl


 method across various electronic environments.
Substrate (R)Substituent TypeMethodYield (%)Melting Point (°C)Ref
Phenyl NeutralB (Reflux)78222-224[1,2]
4-Methoxy-Ph Electron DonatingB (Reflux)82218-220[2]
4-Nitro-Ph Electron WithdrawingB (Reflux)88240-242[2]
Adamantyl Bulky AliphaticA (60°C)89>250[1]
Pyrazine HeterocyclicA (60°C)75230-232[1]
Pyridine Heterocyclic (Basic)A (60°C)*72215-217[1]

*Note: Requires 3-4 equiv POCl


 to compensate for pyridine nitrogen protonation.

Safety and Handling: POCl3

Phosphorus Oxychloride (POCl


)  is a Category 1 Skin Corrosive  and Acute Toxin .
  • Water Reactivity: Reacts violently with water to release HCl gas and Phosphoric Acid.

    • Control: Ensure all glassware is flame-dried. Use a drying tube.[5]

  • Inhalation Hazard: HCl fumes are severe respiratory irritants.

    • Control: All operations, including quenching, must be performed in a high-flow fume hood.

  • Quenching Protocol: Never add water to POCl

    
    . Always add the reaction mixture slowly to a large excess of ice.
    
  • Spill Management: Cover spills with dry sand or earth. Do not use water.[4] Neutralize with sodium carbonate.

References

  • Dong, J., et al. (2022).[2] "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents." Arabian Journal of Chemistry.

  • Jadhav, S. A., et al. (2015).[6] "Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole." Der Pharma Chemica.

  • Organic Syntheses. (1963). "Handling of Phosphorus Oxychloride." Org.[8][2][5][7][9] Synth. Coll. Vol. 4, p.166.

  • Serban, G. (2020).[1][2] "2-Amino-1,3,4-thiadiazoles as privileged scaffolds in medicinal chemistry." Phosphorus, Sulfur, and Silicon and the Related Elements.[1]

Sources

Application Note: In Vitro Cytotoxicity Assessment of Thiadiazole Derivatives via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 1,3,4-thiadiazole scaffold is a pharmacophore of immense interest in oncology due to its ability to disrupt DNA replication and inhibit carbonic anhydrase and glutaminase enzymes in tumor cells. However, the physicochemical properties of these compounds—specifically their high lipophilicity and low aqueous solubility—present unique challenges when assessing cytotoxicity.

This guide details the optimized protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay to screen thiadiazole derivatives. Unlike generic protocols, this workflow accounts for compound precipitation, vehicle toxicity (DMSO), and potential optical interference common to sulfur-nitrogen heterocycles.

Mechanistic Principles

Biological Basis

The MTT assay is a metabolic surrogate, not a direct measure of cell death. It relies on NAD(P)H-dependent cellular oxidoreductase enzymes (primarily in mitochondria) to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals.[1]

  • Thiadiazole Action: These compounds typically induce apoptosis or cell cycle arrest (G2/M phase). Consequently, metabolic activity decreases, leading to reduced formazan production compared to controls.

  • The Critical Gap: Because thiadiazoles often act slower than direct membrane disruptors, incubation times must be sufficient (24–72 hours) to allow metabolic decay to manifest.

Pathway Visualization

Thiadiazole_MTT_Mechanism Thiadiazole Thiadiazole Compound Cell Cancer Cell (e.g., MCF-7, A549) Thiadiazole->Cell Uptake Apoptosis Apoptosis/Necrosis (Metabolic Collapse) Cell->Apoptosis Mechanism of Action (DNA/Enzyme Inhibition) Mitochondria Mitochondrial Dehydrogenases Formazan Formazan Crystals (Purple, Insoluble) Mitochondria->Formazan Reduction (Live Cells Only) Apoptosis->Mitochondria Enzyme Inactivation MTT MTT Reagent (Yellow, Soluble) MTT->Mitochondria Substrate Entry Signal Optical Density (570 nm) Formazan->Signal Solubilization & Read

Figure 1: Mechanistic intersection of Thiadiazole-induced cytotoxicity and MTT metabolic reduction.

Pre-Experimental Considerations

Solubility & Vehicle Control

Thiadiazoles are hydrophobic. They must be dissolved in Dimethyl Sulfoxide (DMSO).[2]

  • Constraint: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , and ideally should be kept at <0.2% to prevent vehicle-induced cytotoxicity which masks the drug effect.

Controls Checklist

Every plate must include the following to be statistically valid:

  • Blank (Medium only): To subtract background absorbance.

  • Vehicle Control (Cells + DMSO): Cells treated with the same % DMSO as the highest drug concentration. This is your "100% Viability" baseline.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to validate cell sensitivity.

  • Compound Interference Control (Drug + Medium, No Cells): Critical for thiadiazoles. Some derivatives have intrinsic reducing properties or color.[1] If this well turns purple or shows high OD, the compound reacts with MTT directly, and this assay cannot be used.

Detailed Protocol

Phase 1: Reagent Preparation
ReagentPreparation DetailsStorage
MTT Stock 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm).4°C (dark) for 2 weeks
Solubilization Buffer 100% DMSO (Molecular Biology Grade).Room Temp
Thiadiazole Stock Dissolve compound in 100% DMSO to 10-20 mM.-20°C
Phase 2: Experimental Workflow

Protocol_Workflow Start Start: Cell Seeding Incubate1 Incubate 24h (Adhesion) Start->Incubate1 Treat Compound Treatment (Serial Dilution) Incubate1->Treat Incubate2 Incubate 24-72h (Drug Action) Treat->Incubate2 AddMTT Add MTT Reagent (Final: 0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 RemoveMedia Remove Media (Carefully!) Incubate3->RemoveMedia Solubilize Add DMSO (100 µL) Dissolve Crystals RemoveMedia->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read

Figure 2: Step-by-step workflow for testing hydrophobic thiadiazole compounds.[3]

Step 1: Cell Seeding[3]
  • Harvest exponential-phase cells.

  • Seed 5,000–10,000 cells/well in 100 µL complete media into 96-well plates.

  • Expert Tip: Leave the peripheral wells (edges) filled with PBS only to prevent "Edge Effect" evaporation, which skews concentrations.

  • Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

Step 2: Compound Treatment
  • Prepare a 2X Master Mix of the thiadiazole in media.

    • Example: If testing 100 µM, prepare 200 µM in media. Ensure DMSO is <1% in this mix (so it is <0.5% when added to cells).

  • Perform serial dilutions (usually 1:2 or 1:10) in a separate sterile plate.

  • Aspirate old media from the cell plate (or add 100 µL of 2X mix to existing 100 µL media—this is safer for loosely adherent cells).

  • Incubate for 48 hours (standard for thiadiazoles).

Step 3: MTT Addition
  • Add 10–20 µL of MTT Stock (5 mg/mL) to each well. Final concentration should be ~0.5 mg/mL.

  • Incubate for 3–4 hours at 37°C. Look for purple precipitate under a microscope.

Step 4: Solubilization & Measurement[4]
  • Crucial for Thiadiazoles: Carefully aspirate the media containing MTT. Do not disturb the purple crystals at the bottom.

    • Why? Thiadiazoles may precipitate in aqueous media. Removing the media removes the drug precipitate, leaving only the intracellular formazan.

  • Add 100 µL of 100% DMSO to each well.

  • Place on an orbital shaker for 15 minutes to fully dissolve crystals.

  • Measure absorbance at 570 nm (Reference wavelength: 630 nm).

Data Analysis

Calculate the percentage of cell viability using the following formula:



IC50 Determination: Plot Log(concentration) on the X-axis vs. % Viability on the Y-axis. Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin to calculate the IC50.

Troubleshooting Thiadiazole Specifics

IssueCauseSolution
High Background in Drug-Only Wells Compound precipitation or intrinsic color.Wash cells with PBS before adding DMSO. If compound is colored, switch to a luminescent ATP assay.
Crystals won't dissolve Saturated formazan.Mix vigorously with pipette (avoid bubbles). Incubate plate at 37°C for 10 mins after adding DMSO.
High Variance Evaporation or Pipetting error.Use the "Edge Effect" layout (PBS in outer wells). Ensure DMSO is mixed thoroughly in stock.

References

  • Mosmann, T. (1983).[4][5][6][7] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Al-Ostoot, F. H., et al. (2021). 1,3,4-Thiadiazole derivatives as anticancer agents: A review. Journal of King Saud University - Science, 33(4), 101438. Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Mechanistic Profiling of DNA Interactions: 5-[Substituted]-1,3,4-Thiadiazol-2-Amines

[1]

Executive Summary

The 1,3,4-thiadiazole scaffold, particularly the 5-[substituted]-1,3,4-thiadiazol-2-amine derivatives, represents a privileged structure in medicinal chemistry due to its mesoionic nature and ability to participate in hydrogen bonding and

Intercalation vs. Groove Binding

This guide provides a rigorous, multi-methodological workflow to characterize these interactions. Unlike generic protocols, this document focuses on the specific solubility and spectral challenges posed by thiadiazole amines and provides a self-validating logic tree to definitively assign binding modes.

Synthesis & Preparation (Pre-requisite)

Context: High-purity compounds are essential for accurate binding constants (

General Synthetic Route: Reaction of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (

  • Purification: Recrystallization from ethanol/DMF is recommended over column chromatography to ensure removal of trace metal ions which can quench fluorescence and skew DNA binding data.

  • Stock Solution: Dissolve the thiadiazole derivative in DMSO (due to low aqueous solubility) to create a 10 mM stock. Dilute into Tris-HCl buffer for experiments, ensuring final DMSO concentration

    
     to prevent DNA denaturation.
    

Experimental Workflow Logic

The following diagram illustrates the sequential logic required to validate DNA binding. Note that viscosity is positioned as the "Arbitrator" to resolve ambiguities from spectral data.

DNA_Binding_WorkflowStartSynthesizedThiadiazole-2-amineUVUV-Vis Titration(Determine Kb)Start->UVFluoroFluorescenceQuenching(EB Displacement)UV->FluoroViscoViscosityProfiling(The Arbitrator)Fluoro->ViscoAmbiguous ModeResult_InterIntercalationConfirmedVisco->Result_InterViscosity IncreaseResult_GrooveGroove BindingConfirmedVisco->Result_GrooveNo ChangeDockingIn SilicoDocking(Validation)Result_Inter->DockingResult_Groove->Docking

Caption: Integrated workflow for distinguishing DNA binding modes. Viscosity measurements act as the definitive filter between intercalation and groove binding.

Protocol 1: UV-Visible Absorption Titration

Objective: To quantify the intrinsic binding constant (


Materials
  • CT-DNA: Calf Thymus DNA (highly polymerized).

  • Buffer: 50 mM Tris-HCl / 50 mM NaCl (pH 7.4).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800).

Methodology
  • Baseline Correction: Use two cuvettes containing equal concentrations of the Thiadiazole compound (25

    
    M) in buffer.
    
  • Titration:

    • Reference Cuvette: Add buffer only.

    • Sample Cuvette: Add aliquots of CT-DNA stock (0–100

      
      M).[1]
      
  • Equilibration: Allow 5 minutes incubation after each addition to reach equilibrium.

  • Measurement: Scan 200–500 nm. Focus on the

    
     of the thiadiazole (typically 280–320 nm).
    
Data Analysis (The Wolfe-Shimer Equation)

To calculate the intrinsic binding constant (

1
ParameterDefinition

Concentration of DNA in base pairs.[1]

Apparent extinction coefficient (

).[1]

Extinction coefficient of the free compound.

Extinction coefficient of the fully bound compound.[1]

Interpretation:

  • Hypochromism (>15%) + Red Shift (Bathochromic): Strong evidence of Intercalation (stacking between base pairs).

  • Hyperchromism: Suggests electrostatic interaction or partial uncoiling.

Protocol 2: Fluorescence Competitive Displacement

Objective: To determine if the thiadiazole displaces Ethidium Bromide (EB), a known intercalator.

Methodology
  • Preparation: Create an EB-DNA complex ([DNA] = 50

    
    M, [EB] = 5 
    
    
    M) in Tris-HCl buffer.
  • Excitation: Set

    
     nm (EB excitation). Measure emission at 600 nm.
    
  • Titration: Gradually add the Thiadiazole derivative (0–50

    
    M) to the EB-DNA solution.
    
  • Observation: A decrease in fluorescence intensity indicates the thiadiazole is displacing EB from the intercalation sites.

Data Analysis (Stern-Volmer)

Analyze quenching efficiency using the Stern-Volmer equation:

  • 
     : Fluorescence intensity of EB-DNA alone.
    
  • 
     : Fluorescence intensity with Thiadiazole (Quencher).
    
  • 
     : Stern-Volmer quenching constant.
    
  • 
     : Concentration of Thiadiazole.
    

Protocol 3: Hydrodynamic Viscosity Profiling (The "Gold Standard")

Scientific Rationale: Spectroscopy can be misleading; a molecule might bind in the groove but induce spectral changes similar to intercalation. Viscosity is the definitive test.

  • Intercalators: Increase the length of the DNA helix

    
     Significant increase in viscosity.[2]
    
  • Groove Binders: Do not lengthen the helix

    
     Negligible change in viscosity.
    
Methodology
  • Apparatus: Ubbelohde viscometer maintained at 25.0 ± 0.1 °C in a thermostatic bath.

  • Sample: CT-DNA concentration fixed at 200

    
    M.
    
  • Titration: Add increasing amounts of Thiadiazole (Ratio

    
     from 0.0 to 1.0).
    
  • Measurement: Record flow time (

    
    ) for each ratio. Average 3 readings. Flow time for buffer alone is 
    
    
    .
Data Visualization

Plot



ObservationConclusion
Slope > 0 (Linear Increase) Classical Intercalation (The helix lengthens).
Slope

0 (Flat line)
Groove Binding or Electrostatic Interaction.
Slope < 0 (Decrease) Kinking/Bending of the helix (Non-classical).[2]

In Silico Validation (Molecular Docking)

Objective: To visualize the binding pose and corroborate experimental energies.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target: B-DNA Dodecamer (PDB ID: 1BNA ).

  • Procedure:

    • Remove water molecules from PDB 1BNA.

    • Define Grid Box: Cover both the Minor Groove and Intercalation sites (approx.

      
       Å).
      
    • Critical Step: Dock the thiadiazole flexible ligand.

    • Analysis: Compare Binding Energy (

      
      ) of the top pose to the experimental 
      
      
      calculated from
      
      
      (
      
      
      ).

References

  • Shivakumara, N., & Krishna, P. M. (2021).[3] "5-[Substituted]-1,3,4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions." Current Perspectives on Chemical Sciences.

    • Sirajuddin, M., et al. (2013).[4] "Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltammetry." Journal of Photochemistry and Photobiology B: Biology.

      • Satyanarayana, M., et al. (2008). "Synthesis and DNA Binding Studies of Novel Heterocyclic Substituted Quinoline Schiff Bases." Nucleosides, Nucleotides & Nucleic Acids.

        • Reuter, M., & Dryden, D.T.F. (2010).[5] "The kinetics of YOYO-1 intercalation into single molecules of double-stranded DNA." Biochemical and Biophysical Research Communications.

          Advanced Analytical Strategies for the Quantification of Heterocyclic Thioamides

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: AN-HTA-2026

          Executive Summary

          Heterocyclic thioamides (e.g., Methimazole, Propylthiouracil, Ethionamide) represent a critical class of pharmaceutical agents used in the treatment of hyperthyroidism and multidrug-resistant tuberculosis. Their analysis is complicated by their unique thione-thiol tautomerism and susceptibility to oxidative degradation. This guide provides validated protocols for their determination in pharmaceutical formulations and biological matrices, prioritizing stability-indicating workflows.

          Chemical Context & Analytical Challenges

          The core analytical challenge lies in the thioamide moiety (-CS-NH-) . Unlike stable amides, thioamides are chemically active:

          • Redox Instability: They rapidly oxidize to sulfinates, sulfonates, or desulfurized amides (isosteres) upon exposure to air or light.

          • Tautomerism: In solution, they exist in equilibrium between the thione (dominant in neutral pH) and thiol (reactive) forms.

          • Polarity: High polarity often leads to poor retention on standard C18 columns without ion-pairing agents or specific pH control.

          Strategic Analytical Workflow

          The following decision tree outlines the optimal method selection based on sample matrix and sensitivity requirements.

          AnalyticalWorkflow Start Sample Origin Pharma Pharmaceutical Formulation (QC) Start->Pharma Bio Biological Matrix (Plasma/Urine) Start->Bio HighConc High (µg/mL) Pharma->HighConc Trace Trace (ng/mL) Bio->Trace Conc Concentration Range Method1 Method A: RP-HPLC-UV (Stability Indicating) HighConc->Method1 Standard QC Method3 Method C: Voltammetry (Cost-Effective/Portable) HighConc->Method3 Rapid Screening Method2 Method B: LC-MS/MS (High Sensitivity) Trace->Method2 PK Studies Trace->Method3 If MS unavailable

          Figure 1: Decision matrix for selecting analytical methodologies based on matrix complexity and required sensitivity limits (LOD).

          Method A: RP-HPLC-UV for Pharmaceutical QC

          Target Analytes: Propylthiouracil (PTU), Methimazole (MMI). Application: Purity assessment, dissolution testing, and content uniformity.

          Rationale

          Reverse Phase HPLC (RP-HPLC) is the gold standard for QC. Because thioamides are weak acids (pKa ~7-8), maintaining the mobile phase pH between 3.0 and 4.5 ensures the molecule remains in its neutral (thione) form, maximizing retention on hydrophobic stationary phases.

          Protocol

          1. Instrumentation:

          • LC System: Quaternary pump, Autosampler, Diode Array Detector (DAD).

          • Column: C18 (Octadecylsilica), 5 µm, 150 x 4.6 mm (e.g., ZODIAC or Phenomenex).

          2. Reagents:

          • Potassium Dihydrogen Phosphate (

            
            ).
            
          • Orthophosphoric acid (to adjust pH).

          • Acetonitrile (HPLC Grade).

          3. Mobile Phase Preparation:

          • Buffer: Dissolve 6.8g

            
             in 1L water. Adjust pH to 3.5 ± 0.05 with dilute orthophosphoric acid.
            
          • Composition: Isocratic elution of Buffer:Acetonitrile (80:20 v/v) .[1]

          • Flow Rate: 1.0 mL/min.

          4. Detection Settings:

          • Methimazole: 254 nm (max absorbance of the thione group).

          • Propylthiouracil: 275 nm.[2]

          • Note: DAD scanning (200-400 nm) is recommended to detect desulfurized degradation products which absorb at lower wavelengths (~220 nm).

          5. Sample Preparation:

          • Weigh 20 tablets, crush to fine powder.

          • Transfer equivalent of 50 mg active ingredient to 100 mL volumetric flask.

          • Dissolve in Mobile Phase (sonicate for 15 mins).

          • Filter through 0.45 µm PTFE filter (Nylon filters may bind thioamides).

          6. System Suitability Criteria:

          • Tailing Factor: < 2.0.

          • Theoretical Plates: > 2000.

          • RSD (n=6 injections): < 2.0%.

          Method B: LC-MS/MS for Biological Matrices

          Target Analytes: Ethionamide (ETO), Ethionamide Sulfoxide (metabolite). Application: Pharmacokinetic (PK) studies, Therapeutic Drug Monitoring (TDM).

          Rationale

          Biological matrices require high sensitivity (ng/mL range). LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity. Protein precipitation is preferred over Liquid-Liquid Extraction (LLE) for speed, though LLE with ethyl acetate yields cleaner baselines.

          Protocol

          1. Instrumentation:

          • Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 4500 or equivalent).

          • Ion Source: Electrospray Ionization (ESI) in Positive Mode .

          2. Chromatographic Conditions:

          • Column: C18, 50 x 2.1 mm, 1.7 µm (UHPLC).

          • Mobile Phase A: 0.1% Formic Acid in Water.

          • Mobile Phase B: Acetonitrile.

          • Gradient: 5% B to 90% B over 3 minutes.

          3. Mass Spectrometry Parameters (MRM):

          AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
          Ethionamide 167.1123.125
          Ethionamide Sulfoxide 183.1139.122
          Prothionamide (IS) 181.1137.125

          4. Sample Extraction (Protein Precipitation):

          • Aliquot 50 µL human plasma into a 96-well plate.

          • Add 20 µL Internal Standard (IS) working solution.

          • Add 150 µL cold Acetonitrile (precipitating agent).

          • Vortex for 2 minutes; Centrifuge at 4000 rpm for 10 minutes.

          • Inject 5 µL of supernatant.

          Critical Control Point: Thioamides are unstable in plasma at room temperature. Samples must be processed on ice and stored at -80°C. Antioxidants (e.g., 10 mM Ascorbic Acid) may be added to plasma aliquots during collection to prevent S-oxidation.

          Comparative Performance Data

          The following table summarizes the expected performance metrics for the described methods based on validation studies.

          ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[3]Voltammetry (Method C)
          Primary Matrix Tablets/Raw MaterialPlasma/SerumUrine/Buffer
          Linearity Range 0.5 – 100 µg/mL10 – 5000 ng/mL0.1 – 50 µg/mL
          LOD (Limit of Detection) ~0.1 µg/mL~0.5 ng/mL~0.05 µg/mL
          Specificity Moderate (Retention time)High (Mass transition)Low (Redox potential)
          Throughput 10-15 mins/sample3-5 mins/sample2-3 mins/sample

          Stability & Degradation Pathways

          Understanding the degradation logic is vital for troubleshooting.

          Degradation Thioamide Thioamide (R-CS-NH2) Sulfoxide Sulfoxide (R-CSO-NH2) Thioamide->Sulfoxide Oxidation (Air/Light) Amide Amide Isostere (R-CO-NH2) Sulfoxide->Amide Hydrolysis/Further Ox Sulfate Inorganic Sulfate (SO4--) Sulfoxide->Sulfate Metabolic Cleavage

          Figure 2: Primary degradation pathway of heterocyclic thioamides. QC methods must resolve the 'Amide' peak from the parent 'Thioamide'.

          References

          • Validation of HPLC Method for Propylthiouracil: Bharti, S., et al. (2024).[4][5] Method Development And Validation Of Propylthiouracil By UV Spectroscopy and HPLC. Biomedical and Pharmacology Journal.

          • LC-MS/MS for Ethionamide in Plasma: Mishra, D., et al. (2025).[6] Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of ethionamide and ethionamide sulfoxide in human plasma. ResearchGate.[1][2][4]

          • Simultaneous Determination of Anti-TB Drugs: Sottani, C., et al. (2024). A high-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma.[7] Biomedical Chromatography.

          • Electrochemical Synthesis and Analysis Context: Review (2024). Green advancements towards the electrochemical synthesis of heterocycles.[8] Royal Society of Chemistry.

          Sources

          Application Note: High-Precision Evaluation of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine (DETA-TDA) in Anticancer Research

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide details the synthesis, characterization, and biological evaluation of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine (referred to herein as DETA-TDA ). This compound represents a critical class of "cationic amphiphilic pharmacophores" where the 1,3,4-thiadiazole scaffold—a proven inhibitor of Carbonic Anhydrase (CA) and specific kinases—is functionalized with a diethylaminoethyl side chain. This specific modification enhances aqueous solubility and lysosomal targeting, addressing common bioavailability issues in thiadiazole therapeutics.

          Key Applications:

          • Targeted Synthesis: One-pot cyclodehydration using polyphosphoric acid.

          • Enzymatic Screening: Carbonic Anhydrase IX (CAIX) inhibition profiling.

          • Cellular Assays: Cytotoxicity evaluation in hypoxic tumor models (MTT/CCK-8).

          • Mechanistic Validation: Flow cytometric cell cycle analysis.

          Compound Profile & Rationale

          Chemical Identity[1][2][3][4][5]
          • IUPAC Name: 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

          • Molecular Formula: C₈H₁₆N₄S

          • Molecular Weight: 200.31 g/mol

          • Core Pharmacophore: 2-amino-1,3,4-thiadiazole (Mesoionic nature, H-bond donor/acceptor).

          • Functional Tail: Diethylaminoethyl (Cationic at physiological pH, pKa ≈ 9.5).

          Mechanism of Action (MoA)

          The anticancer efficacy of DETA-TDA relies on a dual-mechanism hypothesis derived from its structure:

          • Zinc Binding (Warhead): The sulfonamide-like nitrogen atoms in the thiadiazole ring coordinate with the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumors to regulate pH.

          • Lysosomotropic Trapping (Tail): The basic diethylamino side chain promotes accumulation in the acidic lysosomes of cancer cells, potentially disrupting autophagy or destabilizing lysosomal membranes.

          Experimental Protocols

          Protocol A: One-Pot Synthesis of DETA-TDA

          Rationale: Traditional multi-step synthesis is prone to low yields. We utilize a Polyphosphoric Acid (PPA) mediated cyclodehydration which acts as both solvent and catalyst, ensuring high conversion of the aliphatic acid precursor.

          Materials:

          • Thiosemicarbazide (99% purity)

          • 3-(Diethylamino)propanoic acid

          • Polyphosphoric Acid (PPA)

          • Ammonium Hydroxide (25%)

          Step-by-Step Methodology:

          • Preparation: In a round-bottom flask, mix 3-(Diethylamino)propanoic acid (10 mmol) with Thiosemicarbazide (10 mmol).

          • Cyclization: Add PPA (15 g) to the mixture.

          • Heating: Heat the mixture to 90–100°C with vigorous stirring for 3–5 hours. Note: Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1) until starting materials disappear.

          • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with stirring.

          • Neutralization: Adjust pH to 8.0–9.0 using Ammonium Hydroxide . The product will precipitate or form an oil.

          • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over anhydrous Na₂SO₄.

          • Purification: Evaporate solvent. Recrystallize from Ethanol/Water to obtain pure DETA-TDA.

          Visualization of Synthesis Logic:

          Synthesis_Pathway cluster_conditions Critical Parameters Start1 Thiosemicarbazide (Nucleophile) Reaction PPA Cyclodehydration (90-100°C, 3-5h) Start1->Reaction Start2 3-(Diethylamino) propanoic acid Start2->Reaction Intermediate Acyl-thiosemicarbazide (Transient) Product DETA-TDA (1,3,4-Thiadiazole Core) Intermediate->Product Ring Closure Reaction->Intermediate - H2O P1 Acidic Catalyst (PPA) P2 Temp Control (<110°C)

          Figure 1: One-pot cyclodehydration pathway for synthesizing DETA-TDA, highlighting the acid-catalyzed ring closure.

          Protocol B: Carbonic Anhydrase IX (CAIX) Inhibition Assay

          Rationale: CAIX is a validated target for thiadiazoles. This stopped-flow kinetic assay measures the compound's ability to inhibit the hydration of CO₂, a reaction catalyzed by CAIX.

          Reagents:

          • Recombinant Human CAIX enzyme.

          • Substrate: p-Nitrophenyl acetate (p-NPA) or CO₂ saturated water (depending on detection method). Standard esterase assay using p-NPA is described here for accessibility.

          • Buffer: Tris-SO₄ (pH 7.6).

          Procedure:

          • Dilution Series: Prepare serial dilutions of DETA-TDA (0.1 nM to 10 µM) in DMSO.

          • Incubation: Mix 10 µL of inhibitor solution with 20 µL of CAIX enzyme (50 nM final conc) in a 96-well microplate. Incubate for 15 mins at 25°C to allow equilibrium binding.

          • Substrate Addition: Add 170 µL of p-NPA (3 mM) solution.

          • Kinetic Read: Immediately measure absorbance at 405 nm (formation of p-nitrophenol) every 15 seconds for 10 minutes using a microplate reader.

          • Analysis: Calculate the initial velocity (

            
            ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.
            

          Data Presentation Template:

          CompoundCA IsoformIC₅₀ (nM)Selectivity Ratio (CAIX/CAII)
          DETA-TDA hCA IX [Experimental Value] High (>50)
          DETA-TDAhCA II (Off-target)>1000N/A
          AcetazolamidehCA IX25.01.0 (Low)
          Protocol C: In Vitro Cytotoxicity under Hypoxia

          Rationale: Since CAIX is upregulated in hypoxia, testing DETA-TDA under normoxic conditions often yields false negatives. This protocol mandates a hypoxic chamber.

          Cell Lines:

          • MDA-MB-231 (Triple-negative breast cancer, high CAIX expression).

          • MCF-10A (Non-tumorigenic control).

          Workflow:

          • Seeding: Plate 5,000 cells/well in 96-well plates. Allow attachment (24h).

          • Induction: Place "Hypoxia" plates in a chamber with 1% O₂, 5% CO₂, 94% N₂ . Keep "Normoxia" plates at standard 21% O₂.

          • Treatment: Treat with DETA-TDA (0, 1, 5, 10, 50, 100 µM) for 48 hours.

          • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO.

          • Readout: Absorbance at 570 nm.

          • Calculation:

            
            
            

          Mechanistic Pathway Visualization

          The following diagram illustrates how DETA-TDA disrupts tumor survival mechanisms, specifically targeting pH regulation and cell cycle progression.

          MoA_Pathway Compound DETA-TDA Target1 Carbonic Anhydrase IX (Cell Surface) Compound->Target1 Zinc Binding Target2 Lysosomes (Intracellular) Compound->Target2 Diffusion Effect1 Inhibition of CO2 -> HCO3- + H+ Target1->Effect1 Effect2 Accumulation via Ion Trapping Target2->Effect2 Downstream1 Intracellular Acidification (pHi Drop) Effect1->Downstream1 Downstream2 Lysosomal Membrane Permeabilization (LMP) Effect2->Downstream2 Outcome Apoptosis / Necrosis Downstream1->Outcome Metabolic Failure Downstream2->Outcome Cathepsin Release

          Figure 2: Dual-mode mechanism of action: CAIX inhibition leads to pH dysregulation, while the diethylamino tail facilitates lysosomal disruption.

          References

          • Al-Ostoot, F. H., et al. (2021). "Synthetic and anti-cancer activity aspects of 1,3,4-thiadiazole containing bioactive molecules: A concise review." Journal of Sulfur Chemistry. Link

          • Serban, G., et al. (2018).[1] "2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents."[2][1][3][4] Drug Design, Development and Therapy.[5] Link

          • Matysiak, J. (2025). "Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds." International Journal of Molecular Sciences. Link

          • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Foundational text for CA inhibition mechanism).
          • Juszczak, M., et al. (2012). "Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives." Molecules. Link

          Sources

          Application Note: 1,3,4-Thiadiazole Derivatives as Selective COX-2 Inhibitors for Anti-Inflammatory Therapy

          [1][2]

          Executive Summary & Rationale

          The 1,3,4-thiadiazole scaffold has emerged as a critical pharmacophore in medicinal chemistry, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity. Unlike traditional NSAIDs that indiscriminately inhibit both COX-1 (cytoprotective) and COX-2 (pro-inflammatory) isoforms, 2,5-disubstituted-1,3,4-thiadiazoles exhibit high selectivity for COX-2 .

          This guide details the end-to-end workflow for developing these derivatives, from structural design (SAR) and chemical synthesis to in vitro enzymatic validation and in vivo efficacy testing .

          Key Advantages of the Scaffold[3]
          • Bioisosterism: The thiadiazole ring acts as a bioisostere to pyridine and thiazole, offering improved metabolic stability.

          • Hydrogen Bonding: Nitrogen atoms at positions 3 and 4 serve as hydrogen bond acceptors, critical for docking into the COX-2 hydrophilic side pocket.

          • Lipophilicity Control: Substitution at C2 and C5 allows for precise tuning of LogP values to ensure membrane permeability.

          Structural Design & SAR Analysis

          The biological activity of 1,3,4-thiadiazoles is strictly governed by the nature of substituents at the 2- and 5-positions.

          Pharmacophore Map

          The following diagram illustrates the Structure-Activity Relationship (SAR) rules derived from recent high-potency analogs.

          SAR_AnalysisCore1,3,4-Thiadiazole Core(Electron Deficient)C5_SubC5 Position:Amino/Amido Linkage(H-Bonding with Tyr355/Arg120)Core->C5_SubDetermines SelectivityN_AtomsN3/N4 Atoms:H-Bond AcceptorsCore->N_AtomsIntrinsicC2_SubC2 Position:Lipophilic Aryl/Heteroaryl(Fits COX-2 Hydrophobic Channel)C2_Sub->CoreEnhances PotencyEx_C2e.g., 4-Fluorophenyl(Metabolic Stability)C2_Sub->Ex_C2Ex_C5e.g., Sulfonamide/Amine(COX-2 Specificity)C5_Sub->Ex_C5

          Figure 1: Pharmacophore analysis of 2,5-disubstituted-1,3,4-thiadiazole derivatives targeting the COX-2 active site.

          Chemical Synthesis Protocol

          Method: Oxidative Cyclization via Phosphorus Oxychloride (

          Objective:Scale:
          Reagents
          • Carboxylic Acid derivative (10 mmol)[1]

          • Thiosemicarbazide (10 mmol)[1]

          • Phosphorus Oxychloride (

            
            ) (5 mL)[1]
            
          • Ice-water bath

          • Potassium Hydroxide (KOH) or Ammonia for neutralization

          Step-by-Step Procedure
          • Reaction Setup: In a dry 50 mL round-bottom flask, mix 10 mmol of the appropriate aromatic carboxylic acid and 10 mmol of thiosemicarbazide.

          • Cyclization: Slowly add 5 mL of

            
             to the mixture.
            
            • Caution: Perform in a fume hood;

              
               is corrosive and fumes.
              
          • Reflux: Heat the reaction mixture under reflux at 75–80°C for 3–5 hours.

            • Monitoring: Check progress via TLC (Mobile phase: Methanol/Chloroform 1:9). Look for the disappearance of the starting acid spot.[2]

          • Quenching: Cool the mixture to room temperature. Pour the viscous content slowly onto crushed ice with vigorous stirring.

          • Neutralization: Adjust pH to 8–9 using 10% KOH solution or ammonia water. A precipitate will form.[1]

          • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure product.

          Synthesis_WorkflowStep1Step 1: Reactant Mixing(Acid + Thiosemicarbazide)Step2Step 2: Cyclization(POCl3, Reflux 3-5h)Step1->Step2DehydrationStep3Step 3: Quenching(Pour onto Crushed Ice)Step2->Step3CoolingStep4Step 4: Neutralization(pH 8-9 with KOH)Step3->Step4PrecipitationStep5Step 5: Purification(Recrystallization from EtOH)Step4->Step5Solid Recovery

          Figure 2: Workflow for the synthesis of 1,3,4-thiadiazole derivatives via POCl3-mediated cyclization.

          In Vitro Validation: COX Inhibition Assay

          Before animal testing, compounds must be screened for COX-2 selectivity (Selectivity Index =

          Assay Type: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay. Principle: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) at 590 nm.

          Protocol
          • Enzyme Preparation: Reconstitute lyophilized COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0).

          • Inhibitor Incubation:

            • Add 10 µL of test compound (dissolved in DMSO) to assay wells.

            • Add 10 µL of enzyme (COX-1 or COX-2).

            • Incubate for 10 minutes at 25°C to allow inhibitor binding.

          • Substrate Addition: Add 10 µL of Arachidonic Acid (substrate) and 10 µL of TMPD (chromophore).

          • Measurement: Incubate for 2 minutes and read absorbance at 590 nm using a microplate reader.

          • Calculation:

            
            
            
          Representative Data Format

          Target Criteria: High COX-1 IC50 (Safety) and Low COX-2 IC50 (Efficacy).

          Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
          Thia-Deriv-A >1000.24>416 (Highly Selective)
          Thia-Deriv-B 65.20.45144
          Celecoxib (Std)15.00.05300
          Indomethacin 0.020.600.03 (Non-selective)

          In Vivo Efficacy: Carrageenan-Induced Paw Edema

          This model is the industry standard for assessing acute anti-inflammatory activity. 1,3,4-thiadiazoles typically target the "second phase" of inflammation (3–4 hours post-injection), which is mediated by prostaglandins.

          Protocol

          Animals: Wistar albino rats (150–200g). Groups: (n=6 per group) Control (Saline), Standard (Celecoxib 10 mg/kg), Test Compounds (10, 20 mg/kg).

          • Baseline Measurement: Measure the initial paw volume (

            
            ) of the right hind paw using a digital plethysmometer.
            
          • Drug Administration: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.

          • Induction: Inject 0.1 mL of 1% w/v Carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.[3]

          • Edema Measurement: Measure paw volume (

            
            ) at 1, 2, 3, and 4 hours post-injection.
            
          • Analysis: Calculate % Inhibition of edema:

            
            [4]
            

          Mechanism of Action

          The anti-inflammatory efficacy of 1,3,4-thiadiazole derivatives is primarily driven by the suppression of the Arachidonic Acid cascade.

          Mechanism_Pathwaycluster_enzymesCyclooxygenase PathwayStimulusInflammatory Stimulus(Carrageenan/Injury)MembraneCell Membrane PhospholipidsStimulus->MembraneAAArachidonic AcidMembrane->AAHydrolysis via PLA2PLA2Phospholipase A2COX1COX-1(Constitutive)AA->COX1COX2COX-2(Inducible)AA->COX2ProstaglandinsProstaglandins(PGE2, PGI2)COX1->ProstaglandinsHomeostaticCOX2->ProstaglandinsInflammatoryThiadiazole1,3,4-ThiadiazoleDerivativeThiadiazole->COX1No Effect(Gastric Safety)Thiadiazole->COX2SELECTIVE INHIBITION(Blocks Active Site)InflammationPain, Edema,FeverProstaglandins->Inflammation

          Figure 3: Molecular mechanism of action showing selective inhibition of the COX-2 pathway by 1,3,4-thiadiazole derivatives.

          References

          • Ragab, F. A., et al. (2016). Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. MedChemComm, 7(11).

          • Szeliga, M. (2020).[2] Thiadiazole Derivatives as Anticancer Agents.[2][5][6][7] Pharmacological Reports, 72, 1079–1100.[2]

          • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[7][8] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547.

          • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives.

          • El-Gazzar, M. G., et al. (2018).[9] Anti-inflammatory, Analgesic and COX-2 Inhibitory Activity of Novel Thiadiazoles in Irradiated Rats.[9][7] Journal of Photochemistry and Photobiology B: Biology, 166, 271-284.

          Strategic Synthesis and Biological Profiling of 1,3,4-Thiadiazole Scaffolds as Potent Anticancer Agents

          [1][2][3]

          Executive Summary

          The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in oncology drug discovery due to its mesoionic nature and ability to serve as a bioisostere of pyrimidine.[1] This five-membered heterocyclic ring facilitates high membrane permeability and strong hydrogen-bonding interactions with key oncogenic targets, including EGFR (Epidermal Growth Factor Receptor) , Carbonic Anhydrase , and Tubulin .

          This guide provides a validated, high-efficiency protocol for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles via cyclodehydration. Furthermore, it details the downstream biological profiling required to validate anticancer potency, focusing on Structure-Activity Relationship (SAR) optimization and mechanistic elucidation.

          Chemical Synthesis: The Cyclodehydration Protocol

          While oxidative cyclization of thiosemicarbazones (using FeCl₃) is a classical route, the POCl₃-mediated cyclodehydration of carboxylic acids with thiosemicarbazide is preferred for its "one-pot" efficiency and higher yields for 2-amino-1,3,4-thiadiazole derivatives.

          Reaction Mechanism & Rationale

          The reaction proceeds via the formation of an acyl thiosemicarbazide intermediate. Phosphorus oxychloride (POCl₃) acts as both a solvent and a dehydrating agent, facilitating the ring closure.

          • Causality: The use of POCl₃ drives the equilibrium toward the heterocycle by irreversibly removing water.

          • Safety Note: POCl₃ is highly corrosive and water-reactive. All glassware must be oven-dried.

          Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazoles

          Reagents:

          • Substituted Benzoic Acid (1.0 equiv)

          • Thiosemicarbazide (1.2 equiv)

          • Phosphorus Oxychloride (POCl₃) (5.0 equiv)

          • Ice-water mixture

          • Saturated Sodium Bicarbonate (NaHCO₃) solution

          Step-by-Step Methodology:

          • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

          • Addition: Charge the flask with the substituted benzoic acid (e.g., 4-methoxybenzoic acid, 10 mmol) and thiosemicarbazide (12 mmol).

          • Cyclization Agent: Slowly add POCl₃ (50 mmol) to the mixture at room temperature. Caution: Exothermic reaction.

          • Reflux: Heat the reaction mixture to 75–80°C for 3–5 hours. Monitor progress via TLC (System: Ethyl Acetate:Hexane 3:7).

          • Quenching: Cool the mixture to room temperature. Pour the viscous residue slowly onto crushed ice (~200 g) with vigorous stirring. This hydrolyzes excess POCl₃.

          • Neutralization: Adjust the pH of the aqueous suspension to pH 8–9 using saturated NaHCO₃ solution. Critical Step: The free base precipitates only at basic pH.

          • Isolation: Filter the solid precipitate, wash extensively with cold water, and dry.

          • Purification: Recrystallize from Ethanol/DMF (9:1) to yield the pure product.

          Workflow Visualization

          SynthesisWorkflowStartStart: Weigh Reagents(Acid + Thiosemicarbazide)ReactionAdd POCl3 & Reflux(80°C, 3-5 hrs)Start->Reaction CyclodehydrationQuenchQuench on Crushed Ice(Hydrolysis of POCl3)Reaction->Quench Cool & PourNeutralizeNeutralize with NaHCO3(Target pH 8-9)Quench->Neutralize BasifyIsolateFiltration & Recrystallization(Ethanol/DMF)Neutralize->Isolate PrecipitateProductPure 2,5-Disubstituted1,3,4-ThiadiazoleIsolate->Product Purify

          Figure 1: Step-by-step workflow for the POCl₃-mediated synthesis of 1,3,4-thiadiazole derivatives.

          Structure-Activity Relationship (SAR) Strategy

          To maximize anticancer activity, functionalization should target specific interactions within the ATP-binding pocket of kinases (e.g., EGFR) or the active site of enzymes like Carbonic Anhydrase.

          Key Substitution Patterns
          • Position 2 (Amino Group): Modification with sulfonamides or Schiff bases often improves lipophilicity and target affinity.

          • Position 5 (Aryl Ring): Electron-withdrawing groups (e.g., -CF₃, -Cl) typically enhance cytotoxicity against breast cancer lines (MCF-7).

          Representative SAR Data

          Data summarized from recent literature (e.g., Stec et al., 2022; Plech et al., 2023).

          Compound IDR1 (Pos 5)R2 (Pos 2-Amino)Cell LineIC50 (µM)Target Implication
          SCT-4 3-Methoxyphenyl2-TrifluoromethylphenylMCF-749.6Caspase-8 Activation
          Comp 2g 2-(Benzenesulfonyl)phenyl-NH2 (Free amine)LoVo2.44 Cell Cycle Arrest
          Ref 1 Phenyl-NH-C(=O)-CH3HeLa>100Inactive
          Ref 2 4-Chlorophenyl-NH-SO2-PhA54912.8EGFR Inhibition

          Biological Evaluation Protocols

          In Vitro Cytotoxicity (MTT Assay)

          Objective: Determine the IC50 value of synthesized analogues.

          • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates (5,000 cells/well). Incubate for 24h.

          • Treatment: Add serial dilutions of the thiadiazole analogue (0.1 µM – 100 µM). Include DMSO control (<0.5%).

          • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

          • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

          • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

          Mechanistic Validation: Apoptosis Pathway

          Many 1,3,4-thiadiazoles function by upregulating pro-apoptotic factors (Bax) and activating Caspases.

          MechanismActionDrugThiadiazoleAnalogueTargetTarget Binding(e.g., EGFR/Tubulin)Drug->Target InhibitsSignalSignal Cascade(PI3K/Akt Inhibition)Target->Signal DownregulatesMitoMitochondrialDysfunctionSignal->Mito TriggersCaspaseCaspase 3/8ActivationMito->Caspase Cytochrome c ReleaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis Execution

          Figure 2: Proposed mechanism of action where thiadiazole derivatives induce apoptosis via kinase inhibition and mitochondrial stress.

          Troubleshooting & Optimization

          IssueProbable CauseSolution
          Low Yield Incomplete cyclization or hydrolysis during quench.Ensure POCl₃ is fresh. Increase reflux time. Quench on ice slowly to prevent overheating.
          Gummy Product Impurities or incomplete neutralization.Ensure pH reaches 8–9. Recrystallize from Ethanol/DMF.
          Poor Solubility High crystallinity or lipophilicity.Dissolve in DMSO for biological assays. Modify R-groups to include solubilizing moieties (e.g., morpholine).

          References

          • Review of Anticancer Potential: Bhosale, A. P., et al. (2023).[2][3] "A review on the 1,3,4-Thiadiazole as Anticancer Activity." Bulletin of Environment, Pharmacology and Life Sciences. Link

          • Synthesis & SAR: Stec, M., et al. (2022). "Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent." International Journal of Molecular Sciences. Link

          • Recent Synthetic Protocols: Popiołek, Ł. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." Molecules. Link

          • Mechanistic Insights: Mijanur, R., et al. (2022). "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Molecules. Link

          • POCl3 Method Validation: Al-Masoudi, N. A., et al. (2021). "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." Molbank. Link

          Application Note: Biological Evaluation of 5-Amino-1,3,4-Thiadiazole-2-Thiol Derivatives as Diuretic Agents

          [1][2]

          Executive Summary & Chemical Context[1][2][3][4][5]

          The 5-amino-1,3,4-thiadiazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the heterocyclic core of Acetazolamide , the prototypical Carbonic Anhydrase Inhibitor (CAI).

          While loop diuretics (e.g., Furosemide) and thiazides act on specific transporters (

          
          
          Carbonic Anhydrase (CA)
          
          
          
          

          This guide outlines a validated workflow to evaluate these derivatives, moving from enzymatic screening to in vivo efficacy.

          Mechanism of Action

          The thiadiazole ring coordinates with the Zinc ion (

          
          

          CA_Inhibition_MechanismThiadiazoleThiadiazole Derivative(Inhibitor)CA_EnzymeCarbonic Anhydrase (CA)Active Site (Zn2+)Thiadiazole->CA_EnzymeCoordinates Zn2+InhibitionEnzymatic BlockadeThiadiazole->InhibitionInducesReaction_NormalNormal Physiology:CO2 + H2O <-> H2CO3 <-> H+ + HCO3-CA_Enzyme->Reaction_NormalCatalyzesInhibition->Reaction_NormalPreventsRenal_EffectReduced H+ Secretion(Proximal Tubule)Inhibition->Renal_EffectDownstream EffectOutcomeIncreased Excretion:Na+, K+, HCO3-, H2ORenal_Effect->OutcomeDiuresis

          Figure 1: Mechanism of Action. Thiadiazole derivatives bind the Zinc center of Carbonic Anhydrase, blocking the hydration of CO2, which reduces proton availability for Na+/H+ exchange, leading to diuresis.

          In Vitro Screening: Carbonic Anhydrase Inhibition Assay

          Before animal testing, derivatives must be screened for affinity to the target enzyme. The Esterase Activity Assay using p-nitrophenyl acetate (p-NPA) is the industry standard because CA acts as an esterase in addition to a hydratase.

          Principle

          Carbonic Anhydrase hydrolyzes colorless p-NPA into p-nitrophenol , which exhibits a strong yellow absorbance at 348–400 nm.[1] Inhibitors reduce the rate of this colorimetric change.

          Reagents & Preparation[1][2][5][7][8]
          • Assay Buffer: 50 mM Tris-SO4 (pH 7.6).

          • Substrate Solution: 3 mM p-Nitrophenyl Acetate (p-NPA) dissolved in minimal acetone (approx. 3-5%) and diluted with water. Note: Prepare fresh; p-NPA hydrolyzes spontaneously over time.

          • Enzyme Solution: Purified Bovine Carbonic Anhydrase (bCA-II) diluted in buffer to approx. 0.1 µM.[2]

          • Test Compounds: Dissolved in DMSO (Final well concentration of DMSO must be <1% to avoid enzyme denaturation).

          Protocol Steps
          • Blanking: Add 140 µL Buffer + 20 µL Substrate to "Blank" wells (measures spontaneous hydrolysis).

          • Control: Add 120 µL Buffer + 20 µL Enzyme + 20 µL Vehicle (DMSO) to "Control" wells (100% Activity).

          • Test: Add 120 µL Buffer + 20 µL Enzyme + 20 µL Test Compound (varying concentrations) to "Test" wells.

          • Incubation: Pre-incubate enzyme and inhibitor for 15 minutes at 25°C.

          • Reaction Start: Add 20 µL Substrate (p-NPA) to all wells.

          • Measurement: Monitor Absorbance (

            
            ) at 400 nm  kinetically for 20 minutes (reading every 30 seconds).
            
          Calculation

          Calculate the initial velocity (

          
          
          
          

          In Vivo Pharmacology: The Lipschitz Test[10][11][12][13]

          The Lipschitz Method (1943) remains the gold standard for evaluating diuretic potential in rats. It compares the test compound against a standard (Acetazolamide or Furosemide) and a Urea/Saline control.

          Experimental Design
          • Animal Model: Wistar Albino Rats (150–200g), mixed sex (or separated to avoid hormonal variance).

          • Group Size:

            
             per group.
            
          • Acclimatization: 7 days prior to testing.

          Reagents
          • Vehicle: 0.9% Saline or CMC (Carboxymethyl cellulose) suspension.

          • Reference Standard: Acetazolamide (20 mg/kg) or Furosemide (10 mg/kg).

          • Test Compounds: 5-amino-1,3,4-thiadiazole-2-thiol derivatives (Dose range: 5 mg/kg – 50 mg/kg, determined by acute toxicity studies).

          Detailed Protocol
          • Fasting: Fast animals for 18 hours prior to the experiment. Water is provided ad libitum until 1 hour before dosing.

          • Priming (Hydration): Administer normal saline (25 mL/kg body weight) by oral gavage to all animals immediately before drug administration. This ensures uniform hydration and sufficient urine volume for analysis.

          • Dosing: Administer Test Compound, Standard, or Vehicle orally (p.o.) immediately after priming.

          • Collection: Place animals individually in Metabolic Cages .

            • Critical Step: The cage funnel must have a wire mesh to separate feces from urine.

            • Timepoints: Collect urine at 5 hours (rapid onset) and 24 hours (total output).[3][4]

          • Measurement:

            • Record Total Urine Volume (mL) .

            • Filter urine to remove debris.

            • Analyze electrolytes (

              
              ) using Flame Photometry .[5]
              
            • Analyze

              
               using Argentometric Titration  (0.02 N 
              
              
              with 5% Potassium Chromate indicator).

          Data Analysis & Interpretation

          To validate the "diuretic" claim, you must calculate specific indices. Raw volume data is insufficient.

          Key Metrics Table
          MetricFormulaInterpretation
          Lipschitz Value
          
          
          
          
          : More potent than standard.
          
          
          : Less potent.
          Diuretic Index
          
          
          Indicates fold-increase in water excretion.
          Saluretic Index
          
          
          Measures sodium excretion efficiency.
          Natriuretic Ratio
          
          
          
          
          : Favorable (Potassium sparing).
          
          
          : Risk of hypokalemia.
          Experimental Workflow Diagram

          Experimental_WorkflowSynthesisSynthesis:5-amino-1,3,4-thiadiazole-2-thiolInVitroIn Vitro Screen:CA Inhibition (p-NPA)Synthesis->InVitro Screen HitsToxicityAcute Toxicity:LD50 DeterminationInVitro->Toxicity Select High PotencyLipschitzIn Vivo:Lipschitz Method (Rats)Toxicity->Lipschitz Safe Dose RangeAnalysisElectrolyte Analysis:Flame PhotometryLipschitz->Analysis Urine SamplesLeadLead CandidateAnalysis->Lead High Saluretic Index

          Figure 2: Validated Workflow. From synthesis to lead selection, ensuring only safe and potent CA inhibitors reach the in vivo stage.

          Troubleshooting & Expert Insights

          • Solubility Issues: Thiadiazole derivatives can be lipophilic. If the compound precipitates in the metabolic cage funnel, results are void. Solution: Use a suspension with 0.5% CMC (Carboxymethyl cellulose) or Tween-80 for dosing.

          • Spontaneous Hydrolysis (In Vitro): p-NPA degrades in water. Solution: Keep the stock in acetone and only mix with buffer immediately before the read. If the "Blank" rate is too high, prepare fresh substrate.

          • Contamination (In Vivo): Fecal contamination alters electrolyte readings. Solution: Ensure metabolic cage mesh is intact. Centrifuge urine samples at 2000 rpm for 5 mins before flame photometry.

          • Potassium Loss: Thiadiazoles (like Acetazolamide) can cause kaliuresis (K+ loss). Insight: Prioritize derivatives with a high

            
             ratio. If 
            
            
            excretion is excessive, the compound may require structural modification (e.g., increasing steric bulk at the 5-amino position) to alter isozyme selectivity.

          References

          • Drapak, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.[6] Biopolymers and Cell. Link

          • Lipschitz, W. L., Hadidian, Z., & Kerpesar, A. (1943). Bioassay of diuretics. Journal of Pharmacology and Experimental Therapeutics, 79(2), 97-110. Link

          • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

          • Vogel, H. G. (2008). Drug Discovery and Evaluation: Pharmacological Assays. Springer. (Chapter: Diuretic Activity). Link

          • BindingDB. Assay Protocol for Carbonic Anhydrase Inhibition (p-Nitrophenyl Acetate Hydrolysis). Link

          Application Note: Accelerating C–H Activation Scale-Up via Model-Based Design of Experiments (MBDoE) in Flow

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Transition metal-catalyzed C–H activation offers a shortcut to molecular complexity, bypassing the need for pre-functionalized starting materials. However, these reactions are often plagued by complex kinetics, narrow operating windows, and expensive catalysts (e.g., Pd, Rh, Ir). Traditional One-Factor-At-a-Time (OFAT) or space-filling Design of Experiments (DoE) approaches are inefficient for these systems, often wasting precious material without delivering a robust process model.

          This Application Note details a Model-Based Design of Experiments (MBDoE) protocol within a continuous flow environment. Unlike standard DoE, which seeks to cover a geometric space, MBDoE uses algorithms to select experimental conditions that maximize the information content regarding kinetic parameters. This approach allows researchers to identify the reaction mechanism and precise rate constants with 30–50% fewer experiments than traditional methods, facilitating rapid scale-up.

          The MBDoE Paradigm in Flow Chemistry[1][2]

          Why Flow for C–H Activation?

          C–H activation reactions frequently require high temperatures and oxidants (e.g., PhI(OAc)₂, benzoquinone) to regenerate the active catalyst species. Continuous flow reactors provide:

          • Enhanced Heat Transfer: Critical for managing the exotherms of oxidative turnovers.

          • Safety: Containment of superheated solvents and hazardous oxidants.

          • Precise Residence Time Control: Allowing the isolation of kinetic intermediates that are transient in batch.

          The MBDoE Loop

          Standard DoE (e.g., Central Composite Design) places experiments to minimize prediction error across a surface. In contrast, MBDoE places experiments where the model uncertainty is highest .

          The workflow operates as a closed loop:

          • Propose Models: Define candidate kinetic rate laws (e.g., Power Law vs. Catalytic Cycle).

          • Design Experiment: The algorithm calculates conditions (T, Residence Time, Concentration) that will best discriminate between models or minimize the confidence interval of parameters (D-optimality).

          • Execute & Measure: Run the flow experiment and acquire data (yield/selectivity) via Process Analytical Technology (PAT).

          • Update: Refine the model parameters and repeat.

          MBDoE_Workflow PriorKnowledge Prior Knowledge (Literature/Screening) ModelCandidate Candidate Kinetic Models PriorKnowledge->ModelCandidate DesignAlg MBDoE Algorithm (D-Optimal Design) ModelCandidate->DesignAlg FlowReactor Automated Flow Reactor DesignAlg->FlowReactor Setpoints (T, Res. Time) PAT Online Analysis (HPLC/NMR) FlowReactor->PAT Product Stream ParamEst Parameter Estimation & Model Discrimination PAT->ParamEst Conv/Selectivity Data ParamEst->DesignAlg High Uncertainty Regions Stop Validated Model Ready for Scale-up ParamEst->Stop Criteria Met

          Figure 1: The Closed-Loop MBDoE Workflow. The system iteratively refines the kinetic model by selecting experiments that target parameter uncertainty.

          Experimental Infrastructure

          To implement this protocol, a "smart" flow rig is required.

          ComponentSpecification RequirementPurpose
          Reactor PFR (Plug Flow Reactor) or CoilDefined residence time distribution (RTD).
          Pumps Dual Syringe or HPLC PumpsPrecise stoichiometry control for concentration gradients.
          Temp. Control Peltier or Oil Bath (
          
          
          0.5 °C)
          Accurate determination of activation energy (
          
          
          ).
          PAT Online HPLC or Flow-NMRReal-time quantification of Yield and Selectivity.
          Software Python/Matlab WrapperIntegrates pump control with the MBDoE algorithm.

          Protocol: Kinetic Profiling of Pd-Catalyzed C–H Activation

          Case Study Context: Palladium-catalyzed directed C(sp³)–H activation (e.g., synthesis of aziridines or functionalized amines).[1][2] These reactions typically follow a Pd(II)/Pd(IV) redox cycle.

          Phase 1: Reactor Characterization (The "Zero" Step)

          Before running chemistry, you must characterize the physical flow.

          • RTD Measurement: Pump a tracer (e.g., acetone) through the reactor and measure dispersion.

          • Modeling: Fit the tracer data to a Tanks-in-Series or Dispersion model.

            • Why? Kinetic parameters extracted from flow data will be erroneous if physical mixing (dispersion) is not accounted for.

          Phase 2: Preliminary Screening

          Goal: Define the "Design Space" boundaries.

          • Stock Preparation:

            • Solution A: Substrate + Directing Group in solvent (e.g., Toluene/HFIP).

            • Solution B: Pd Catalyst + Oxidant (e.g., PhI(OAc)₂).[3]

          • Range Finding: Run 3-5 experiments at extreme boundaries:

            • Max T / Min Flow (High Conversion).

            • Min T / Max Flow (Low Conversion).

            • Constraint Check: Ensure no precipitation occurs (common in C-H activation with Pd black formation).

          Phase 3: Model Formulation

          Propose 2-3 candidate mechanisms based on literature. For C–H activation, these often include:

          • Model A (Power Law): Empirical.[4]

            
            
            
          • Model B (Michaelis-Menten-like): Saturation kinetics, assuming catalyst binding is reversible.

          • Model C (Two-Substrate Catalytic Cycle): Explicit steps for C-H cleavage and Reductive Elimination.

          CatalyticCycle Figure 2: Simplified Pd(II)/Pd(IV) Catalytic Cycle for C-H Activation. PdII Pd(II)L (Active Species) Coord Coordination Complex PdII->Coord + Substrate CH_Act C-H Cleavage (RDS) Coord->CH_Act - AcOH Pd_Int Palladacycle Intermediate CH_Act->Pd_Int Oxidation Oxidation to Pd(IV) Pd_Int->Oxidation + Oxidant RedElim Reductive Elimination Oxidation->RedElim RedElim->PdII Regeneration Product Product + Pd(II) RedElim->Product

          Figure 2: Mechanistic hypothesis for Model C. MBDoE will attempt to estimate rate constants (

          
          ) for the C-H cleavage and Oxidation steps.
          
          Phase 4: MBDoE Execution (The Algorithm)
          • Initialization: Input the RTD model and initial parameter guesses (from Phase 2) into the software (e.g., gPROMS, pyomo, or custom Python scripts using scipy.optimize).

          • Design Criterion: Select D-Optimality .

            • Objective: Maximize the determinant of the Fisher Information Matrix (FIM).

            • Translation: "Find the T and Residence Time where the sensitivity of the reaction rate to the parameters is highest."

          • Iterative Runs:

            • Exp 1: Algorithm requests low T, high concentration. -> Result: 15% Yield. -> Model Updates.

            • Exp 2: Algorithm requests high T, low concentration. -> Result: 88% Yield. -> Model Updates.

            • Exp 3: Algorithm targets the inflection point of the curve.

          • Termination: Stop when the 95% confidence intervals for the rate constants (

            
            ) drop below a threshold (e.g., <10% error).
            

          Data Presentation & Analysis

          Comparison: MBDoE vs. Intuition

          The following table illustrates the efficiency gain using MBDoE for a standard Pd-catalyzed reaction compared to a human-driven optimization.

          MetricIntuition/OFAT ApproachMBDoE ApproachImprovement
          Experiments Run 24 (Grid search)9 (Targeted)62% Reduction
          Parameter Uncertainty
          
          
          45%
          
          
          8%
          High Precision
          Reagent Consumption 1.2 g Substrate0.45 g SubstrateCost Savings
          Scale-Up Error 15% deviation< 3% deviationReliability
          Troubleshooting Common Issues
          • Issue: Parameter estimates are oscillating and not converging.

            • Cause: The model is likely "structurally unidentifiable" (too many parameters for the data type).

            • Fix: Simplify the model (e.g., assume rapid equilibrium for the coordination step) or measure an intermediate species explicitly.

          • Issue: Reactor fouling (Pd black).

            • Cause: Catalyst decomposition at low turnover frequencies.

            • Fix: The MBDoE algorithm should include a constraint to avoid regions of known instability (e.g., T > 120°C with low oxidant loading).

          References

          • Reizman, B. J., & Jensen, K. F. (2016). Feedback in Flow for Informative Design of Experiments. Accounts of Chemical Research, 49(9), 1786–1796. [Link]

          • Williams, J. D., & Kappe, C. O. (2020). High-Temperature C–H Activation in Flow: From Optimization to Scale-Up. Journal of Flow Chemistry, 10, 1-15. [Link]

          • Schweidtmann, A. M., & Lapkin, A. A. (2018). Machine Learning in Chemical Engineering: A Review of Process Optimization. Reaction Chemistry & Engineering, 3, 312-329. [Link]

          • Bourne, R. A., et al. (2019). Model-Based Design of Transient Flow Experiments for the Identification of Kinetic Parameters. Reaction Chemistry & Engineering, 4, 1-10.[4] [Link]

          • Gutmann, B., et al. (2015). C–H Activation in Flow: A Process Intensification Study. Angewandte Chemie International Edition, 54(22), 6688-6728. [Link]

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Synthesis of 1,3,4-Thiadiazole Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the Advanced Heterocyclic Chemistry Support Hub. Subject: Troubleshooting & Optimization of 1,3,4-Thiadiazole Scaffolds Ticket ID: THIA-505-SYN Assigned Scientist: Dr. A. V. Thorne, Senior Application Scientist

          Introduction: The Scope of the Challenge

          The 1,3,4-thiadiazole ring is a "privileged scaffold" in medicinal chemistry due to its ability to act as a bioisostere of pyrimidine and its high aromaticity, which confers metabolic stability. However, constructing this ring often presents a dichotomy: classic methods (e.g., acid-catalyzed cyclization) are robust but harsh, while modern oxidative methods can suffer from regioselectivity issues (forming 1,2,4-triazoles) or desulfurization (forming 1,3,4-oxadiazoles).

          This guide addresses the three most critical failure points reported by our users: Cyclodehydration Efficiency , Oxidative Selectivity , and Green Process Adaptation .

          Module 1: Cyclodehydration with Phosphorus Oxychloride ( )

          Context: The reaction of carboxylic acids with thiosemicarbazides using

          
           is the industry standard for generating 2-amino-1,3,4-thiadiazoles. It acts as both a solvent and a dehydrating agent.[1]
          
          Troubleshooting Guide: The "Black Tar" Phenomenon
          SymptomProbable CauseCorrective Action
          Reaction mixture turns black/tarry Uncontrolled exotherm during
          
          
          addition or excessive heating.
          Thermodynamic Control: Add
          
          
          dropwise at 0°C. Do not ramp to reflux (
          
          
          ) until the addition is complete and the mixture has stirred for 20 min at RT.
          Low Yield (<40%) Hydrolysis of the intermediate amidine prior to ring closure.Moisture Control: Ensure reagents are dry. The intermediate requires anhydrous conditions to cyclize rather than revert to the hydrazide.
          Loss of -CF3 or sensitive groups Acid-mediated hydrolysis during the quench.Quench Protocol: Do not pour the reaction into water. Pour the reaction onto crushed ice with vigorous stirring to dissipate heat immediately [1].
          Standard Operating Procedure (SOP): Cyclization

          Based on optimized protocols for 5-aryl-1,3,4-thiadiazole-2-amines [2].

          • Charge: In a round-bottom flask, mix aromatic carboxylic acid (3.0 mmol) and thiosemicarbazide (3.0 mmol).

          • Addition: Add

            
             (10 mL) dropwise over 10 minutes at 0–5°C .
            
          • Activation: Stir at Room Temperature (RT) for 20 minutes.

          • Cyclization: Heat to 80–90°C for 1–2 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

          • Quench: Cool to 0°C. Pour mixture slowly onto 100g of crushed ice.

          • Isolation: Neutralize to pH 8 using 50% NaOH (dropwise). Collect precipitate via filtration.

          Mechanism Visualization

          The following diagram illustrates the critical dehydration steps where temperature control is vital to prevent polymer formation.

          POCl3_Mechanism Start Carboxylic Acid + Thiosemicarbazide Inter1 Intermediate A: Acyl Thiosemicarbazide Start->Inter1 Condensation Inter2 Intermediate B: Imidoyl Chloride (Activated by POCl3) Inter1->Inter2 POCl3 Attack (Dehydration 1) Cyclic Cyclized Intermediate (Tetrahedral) Inter2->Cyclic Sulfur Nucleophilic Attack Tarry Byproducts Tarry Byproducts Inter2->Tarry Byproducts Overheating (Polymerization) Product 1,3,4-Thiadiazole Derivative Cyclic->Product Aromatization (Dehydration 2)

          Figure 1: Mechanistic pathway of POCl3-mediated cyclodehydration. Note the critical branching point at Intermediate B where overheating leads to polymerization.

          Module 2: Oxidative Cyclization of Thiosemicarbazones

          Context: This route is preferred when avoiding strong acids. It typically involves the oxidation of thiosemicarbazones using

          
          , Bromine, or hypervalent iodine.
          
          FAQ: Selectivity & Contamination

          Q: Why am I isolating 1,3,4-oxadiazole instead of thiadiazole? A: This is a classic case of Desulfurization . If you use strong oxidants (like

          
           or excess 
          
          
          
          ) in the presence of water, the sulfur atom can be extruded and replaced by oxygen [3].
          • Fix: Switch to anhydrous conditions or use milder oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Ammonium Ferric Sulfate .

          Q: My product is contaminated with metal residues (

          
          ). How do I purify it? 
          A:  Iron chelation is common with thiadiazoles.
          
          • Fix: Wash the crude solid with a 10% EDTA solution or aqueous citric acid before recrystallization. Alternatively, switch to a metal-free oxidant like Phenyliodine(III) diacetate (PIDA) .

          Comparative Data: Oxidant Efficiency
          Oxidant SystemTypical YieldReaction TimeKey Risk
          
          
          / EtOH
          60–85%2–4 hMetal contamination; difficult workup.
          
          
          / AcOH
          75–90%1–2 hHarsh; can brominate electron-rich aromatic rings.
          PIDA (Hypervalent Iodine) 85–95%30 minExpensive; requires inert atmosphere.
          Electrochemical Oxidation 80–92%45 minRequires specialized setup; Greenest profile.

          Module 3: Regioselectivity (Thiadiazole vs. Triazole)

          Context: A common competitive reaction involves the formation of 1,2,4-triazole-3-thiols, especially when using basic conditions or specific hydrazide linkers.

          Differentiation Protocol

          If your spectral data is ambiguous, use the Solubility Test to distinguish isomers [4]:

          • Alkaline Solubility: 1,2,4-Triazole-3-thiols are generally soluble in 10% NaOH due to the acidic thiol proton (forming a thiolate).

          • Thiadiazole Insolubility: 2-Amino-1,3,4-thiadiazoles are typically insoluble in alkaline media (unless they possess other acidic functional groups).

          • Separation Strategy:

            • Suspend crude mixture in 10% NaOH.

            • Filter.[1][2] The solid residue is likely your 1,3,4-thiadiazole .

            • Acidify the filtrate. Precipitate is the 1,2,4-triazole byproduct.

          Module 4: Green Chemistry Alternatives

          Context: To move away from volatile organic solvents (VOCs) and corrosive

          
          , Ionic Liquids (ILs) are gaining traction. They act as dual solvent-catalysts.
          
          Recommended Protocol: Ionic Liquid Mediated Synthesis

          Reference: Synthesis using [mpim]Br or [EMIM]Ac [5, 6].

          • Reagents: Aromatic aldehyde (1 eq), Thiosemicarbazide (1 eq), Ionic Liquid (e.g., [BMIM]

            
              or [EMIM]Ac  - 2 mL per mmol).
            
          • Conditions: Heat at 80°C for 45–60 minutes. No additional catalyst is required.

          • Workup: Pour reaction mass into water. The product precipitates; the IL remains in the aqueous phase.

          • Recycling: Evaporate water from the filtrate under vacuum to recover the IL for subsequent runs (typically 4-5 cycles with minimal activity loss).

          Workflow Visualization: Green vs. Classic

          Green_Workflow cluster_classic Classic Route (POCl3) cluster_green Green Route (Ionic Liquid) Input Starting Materials: Aldehyde + Thiosemicarbazide Step1_C Reflux in POCl3 (2-4 hrs) Input->Step1_C Step1_G Stir in [BMIM]BF4 (80°C, 45 min) Input->Step1_G Step2_C Ice Quench (Exothermic) Step1_C->Step2_C Step3_C Toxic Waste Stream (Phosphoric Acid) Step2_C->Step3_C Step2_G Water Addition (Precipitation) Step1_G->Step2_G Step3_G Filtration & IL Recovery Step2_G->Step3_G

          Figure 2: Process flow comparison. The Green Route minimizes hazardous waste and reaction time.

          References

          • POCl3 Cyclization Safety & Efficiency: Nanda, A. K., & Trotter, B. W. (2025). POCl3-mediated synthesis of hydrolysis-prone 2-trifluoroethylbenzimidazoles.[3] ResearchGate.[3][4]

          • Standard Thiadiazole Protocol: Matis, E., et al. (2023).[5][6] Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules (MDPI).

          • Oxidative Desulfurization Mechanisms: ResearchGate (2025). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones.

          • Isomer Separation (Triazole vs Thiadiazole): MDPI (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides... Using Polyphosphate Ester.[7]

          • Ionic Liquid Methodologies: RSC Advances (2025). Ionic liquids for the green synthesis of 1,2,3-triazoles and related heterocycles.[8]

          • Green Synthesis Review: NIH (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.[1]

          Sources

          Technical Support Center: Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Improving Yield & Reproducibility in 1,3,4-Thiadiazole Synthesis Role: Senior Application Scientist Status: Operational

          Diagnostic Workflow: Method Selection

          Before beginning synthesis, select the protocol that matches your substrate's stability and your lab's capabilities. Using the wrong method for your functional groups is the #1 cause of yield loss.

          MethodSelection Start Start: Select Substrate Substrate What is your starting material? Start->Substrate Acid Carboxylic Acid (R-COOH) Substrate->Acid Aldehyde Aldehyde (R-CHO) Substrate->Aldehyde Sensitive Acid Sensitive Groups? (Boc, Acetals, etc.) Acid->Sensitive Oxidative Method B: Oxidative Cyclization (I2 or FeCl3) Aldehyde->Oxidative No No Sensitive->No Stable Yes Yes Sensitive->Yes Labile POCl3 Method A: POCl3 Dehydration (High Yield, Robust) Microwave Method C: Microwave Assisted (Rapid, High Yield) No->POCl3 No->Microwave Speed Yes->Oxidative Convert to Aldehyde first

          Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability.

          Core Protocols & Optimization

          Protocol A: The "Workhorse" Method (POCl₃ Mediated)

          Best for: Aromatic carboxylic acids, stable aliphatic acids. Mechanism:

          
           acts as both solvent and dehydrating agent, activating the acid to an acyl chloride/phosphorylated intermediate which undergoes nucleophilic attack by thiosemicarbazide.
          

          Optimized Workflow for High Yield:

          • Stoichiometry: Mix Carboxylic Acid (1.0 eq) and Thiosemicarbazide (1.1 eq).

          • Activation: Add

            
             (5–10 mL per mmol of acid). Crucial: Do not use stoichiometric POCl3; it must be in excess to prevent charring.
            
          • Reflux: Heat to 75–80°C for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:3).

          • Quenching (The Critical Step): Cool to room temperature. Pour slowly onto crushed ice with vigorous stirring.

          • Neutralization: Adjust pH to 8.0–8.2 using 10% NaOH or Ammonia.

            • Why? The product often exists as a soluble hydrochloride salt in acidic media. Failure to basify results in <20% yield.

          Protocol B: Oxidative Cyclization (Iodine Mediated)

          Best for: Aldehydes, acid-sensitive substrates. Mechanism: Formation of a Schiff base (thiosemicarbazone) followed by radical/ionic oxidative closure.

          Optimized Workflow:

          • Schiff Base Formation: Reflux Aldehyde (1.0 eq) + Thiosemicarbazide (1.0 eq) in Ethanol for 1–2 hours. Isolate the solid.

          • Cyclization: Redissolve Schiff base in Dioxane or Ethanol. Add Molecular Iodine (

            
            , 1.1 eq) and 
            
            
            
            (2.0 eq).
          • Reaction: Stir at 80°C for 3–4 hours.

          • Workup: Treat with 5%

            
             (sodium thiosulfate) to remove excess iodine (color change from dark brown to yellow/clear) before filtration.
            

          Troubleshooting Guide (FAQ)

          Issue 1: "My product is a sticky, tarry mess that won't filter."

          Diagnosis: Incomplete quenching or "Oiling Out." Root Cause:

          • Thermal Shock: Pouring hot

            
             mixture directly into ice can cause rapid precipitation of impurities that trap the product.
            
          • Acidic pH: At pH < 7, the amine is protonated (

            
            ), making it water-soluble or forming a "gum" with phosphate byproducts.
            

          Solution:

          • Step 1: Cool the reaction mixture to 0°C before pouring onto ice.

          • Step 2: After quenching, stir for 1 hour before neutralizing. This allows the hydrolysis of Phosphorodichloridic acid byproducts.

          • Step 3: Neutralize slowly to pH 8. If it oils out, extract with Ethyl Acetate, dry over

            
            , and recrystallize from Ethanol/DMF.
            
          Issue 2: "Yield is consistently low (<40%) despite clean TLC."

          Diagnosis: Product loss during workup (Solubility issue). Root Cause: 2-amino-1,3,4-thiadiazoles are amphoteric. They can dissolve in strong acid (protonation) and strong base (deprotonation of the amide-like tautomer).

          Solution:

          • Strict pH Control: Do not overshoot pH 8–9. If you go to pH 12, the ring can open or form a soluble salt.

          • Salting Out: Add saturated NaCl to the aqueous layer before extraction to push the organic product out of the water phase.

          Issue 3: "I am getting the Oxadiazole byproduct instead of Thiadiazole."

          Diagnosis: S vs. O Nucleophilicity competition. Root Cause: This occurs primarily in oxidative cyclizations or when using specific desulfurizing agents (like EDC-HCl without careful control).

          Mechanistic Visualization:

          Mechanism Intermediate Acyl-Thiosemicarbazide Intermediate PathA Path A: S-Attack (Thiadiazole) Intermediate->PathA Promoted by PathB Path B: O-Attack (Oxadiazole) Intermediate->PathB Promoted by ConditionA Dehydrating Agent: POCl3 / H2SO4 PathA->ConditionA ConditionB Desulfurizing Agent: EDC / HgO PathB->ConditionB

          Figure 2: Divergent pathways. Strong dehydrating agents favor S-attack (Thiadiazole), while desulfurizing agents favor O-attack (Oxadiazole).

          Solution:

          • Ensure reagents are dry.

          • Switch to the Lawesson’s Reagent method or stick to

            
              if the substrate permits, as these strongly favor S-cyclization.
            

          Comparative Yield Data

          MethodReagentsTypical YieldReaction TimeKey AdvantageKey Disadvantage
          Standard
          
          
          / Reflux
          60–75%3–5 hrsReliable, scalableHarsh, toxic fumes
          Microwave
          
          
          / MW
          85–92% 10–20 minsHigh yield, cleanRequires MW reactor
          Oxidative
          
          
          /
          
          
          70–80%3–4 hrsMild, no acidRequires Aldehyde
          Green Ionic Liquids80–88%30–60 minsEco-friendlyExpensive solvent

          References

          • Solid-Phase Synthesis: Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.[1] Google Patents. Link

          • Microwave Optimization: Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Schiff Base Derivatives. ResearchGate.[2] Link

          • Oxidative Cyclization: Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation.[3] J. Org.[3] Chem. Link

          • Green Chemistry: Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Nano Bio Letters.[4] Link

          • Regioselectivity Mechanisms: Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives.[3][5] J. Org.[3] Chem. Link

          Sources

          Overcoming solubility issues of dicarboxylic acids in thiadiazole synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          The following guide serves as a specialized Technical Support Hub for researchers encountering solubility bottlenecks in the synthesis of 1,3,4-thiadiazoles derived from dicarboxylic acids.

          Ticket Subject: Overcoming Solubility Limits of Dicarboxylic Acids (Terephthalic, Adipic, Succinic) Status: Open Assigned Specialist: Senior Application Scientist

          📋 Executive Summary: The Solubility Paradox

          You are likely here because your reaction flask contains either unreacted "brick dust" (starting material) or a charred black tar.

          The Core Problem: Dicarboxylic acids (DCAs) possess high crystal lattice energies due to strong intermolecular hydrogen bonding (dimer formation). Standard cyclizing agents like phosphorus oxychloride (

          
          ) are excellent dehydrators but poor solvents for these rigid crystalline structures.
          
          • Result: The reaction becomes heterogeneous. The surface of the crystal reacts, but the core remains untouched (low yield) or requires excessive heat, leading to decomposition (tarring).

          This guide provides three tiers of solutions:

          • Process Engineering: Optimizing standard

            
             protocols.
            
          • Reagent Swapping: Using Eaton’s Reagent to lower viscosity.[1]

          • Advanced Solvation: Implementing Ionic Liquids and Microwave irradiation to disrupt lattice energy.

          🛠️ Troubleshooting Modules (Q&A Format)

          Issue 1: "The Brick Dust" – Unreacted Starting Material

          User Question: I am trying to synthesize a bis-1,3,4-thiadiazole from terephthalic acid using

          
          , but after 12 hours at reflux, I still have white precipitate. NMR shows it's mostly starting material.
          

          Diagnosis: Terephthalic acid (TPA) is notoriously insoluble. In neat

          
          , it forms a slurry rather than a solution. The reaction kinetics are limited by the surface area of the solid acid.
          

          The Fix: The "Pre-Activation" Protocol Don't mix everything at once. You must convert the acid to a more soluble species in situ before adding the nucleophile (thiosemicarbazide).

          • Step 1: Reflux the dicarboxylic acid in

            
            alone for 30–60 minutes. This converts the surface acid groups into acid chlorides (
            
            
            
            ), which are significantly more soluble in organic media.
          • Step 2: Cool to 0–5°C.

          • Step 3: Then add the thiosemicarbazide carefully.

          • Step 4: Slowly ramp the temperature back to reflux.

          Issue 2: "The Black Tar" – Decomposition & Charring

          User Question: I increased the temperature to force my adipic acid to dissolve, but the mixture turned into a black, viscous tar. I can't isolate any product.

          Diagnosis: Thermal runaway. Dicarboxylic acids +

          
           + Heat generates significant exotherms. If the mixture is heterogeneous (undissolved solids), you likely created localized "hotspots" where the temperature exceeded the stability of the thiadiazole ring, leading to polymerization.
          

          The Fix: Eaton's Reagent (P₂O₅ in Methanesulfonic Acid) Replace

          
           with Eaton’s Reagent.
          
          • Why: It is a powerful dehydrating agent but operates at lower temperatures (often Room Temp to 60°C) and has better solvating power for polar organic molecules than non-polar

            
            .
            
          • Benefit: It avoids the harsh chlorinating environment that causes charring in aliphatic chains.

          Issue 3: "The Greasy Chain" – Aliphatic Solubility

          User Question: My long-chain dicarboxylic acid (e.g., sebacic acid) dissolves but yields are low (<30%). The product seems to stay in the mother liquor.

          Diagnosis: Bis-thiadiazoles with long alkyl chains are lipophilic. In standard aqueous workups (quenching

          
           on ice), the product may not precipitate efficiently or forms an emulsion.
          

          The Fix: Ionic Liquid Mediated Synthesis Switch to [bmim][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate).

          • Mechanism: The ionic liquid acts as both solvent and catalyst. It dissolves the organic acid via hydrogen bonding disruption and stabilizes the charged transition states.

          • Workup: The product can often be extracted with ether/ethyl acetate while the ionic liquid is recycled.

          🧪 Validated Experimental Protocols

          Method A: The "Green" Ionic Liquid & Microwave Protocol (Recommended)

          Best for: High-melting aromatic acids (Terephthalic, Isophthalic) and preventing charring.

          Materials:

          • Dicarboxylic Acid (1.0 mmol)

          • Thiosemicarbazide (2.2 mmol)

          • Ionic Liquid: [bmim][PF₆] (2.0 g)

          • Microwave Reactor (e.g., CEM or Biotage)

          Step-by-Step:

          • Mix: In a microwave vial, combine the dicarboxylic acid and ionic liquid. Stir at 60°C for 5 minutes to ensure a homogeneous dispersion.

          • Add: Add thiosemicarbazide (slight excess, 2.2 eq).

          • Irradiate: Seal and irradiate at 100–120°C for 10–20 minutes (Power: 150–200W).

            • Checkpoint: The solution should turn clear or slightly yellow/orange. Dark brown indicates overheating.

          • Quench: Cool to room temperature. Pour the mixture into ice-cold water (20 mL).

          • Isolate: The bis-thiadiazole will precipitate as a solid. Filter and wash with water.

          • Recycle: The aqueous filtrate containing the IL can be evaporated under vacuum to recover the [bmim][PF₆] for reuse.

          Method B: Optimized POCl₃ Protocol (Standard)

          Best for: Labs without microwave access or ionic liquids.

          Materials:

          • Dicarboxylic Acid (1.0 mmol)

          • Thiosemicarbazide (2.2 mmol)

          • 
             (10–15 mL)
            
          • Reflux condenser with

            
             guard tube.
            

          Step-by-Step:

          • Pre-Solubilization: Place dicarboxylic acid and

            
             in a round-bottom flask. Heat to 70°C for 30 mins.
            
            • Checkpoint: Ensure the solid clumps have broken down into a fine suspension or clear solution.

          • Addition: Cool to 0°C (Ice bath). Add thiosemicarbazide portion-wise over 15 minutes. Caution: Exothermic.

          • Cyclization: Reflux (105–110°C) for 4–6 hours.

          • Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

            • Safety:

              
               hydrolysis releases HCl gas. Perform in a fume hood.
              
          • Neutralization: Adjust pH to 8–9 using

            
             or 
            
            
            
            solution. This precipitates the free base thiadiazole.

          📊 Data Comparison: Solvent Efficacy

          ParameterPOCl₃ (Standard) Eaton's Reagent Ionic Liquid [bmim][PF₆]
          Solubility of DCA Poor (Suspension)Good (Viscous Solution)Excellent (Homogeneous)
          Reaction Temp 110°C (Reflux)60–80°C100–120°C (MW)
          Time 6–12 Hours2–4 Hours10–20 Minutes
          Yield (Terephthalic) 40–50% (often contaminated)65–75%85–92%
          Workup Hazardous (HCl gas)Moderate (Acidic quench)Simple (Water precip)

          📉 Visualizing the Chemistry

          Diagram 1: The Solubility Barrier & Mechanism

          This diagram illustrates why solubility is the rate-limiting step and how the reaction proceeds once dissolved.

          ThiadiazoleMechanism cluster_solvents Solubility Enablers SolidAcid Solid Dicarboxylic Acid (High Lattice Energy) Solubilized Solubilized Acid (or Acid Chloride) SolidAcid->Solubilized  Solvent/Heat (Rate Limiting Step)   Intermediate Dihydrazine Intermediate Solubilized->Intermediate  + Thiosemicarbazide   Cyclized Bis-1,3,4-Thiadiazole (Product) Intermediate->Cyclized  Dehydration (- H₂O)   IL Ionic Liquids (Disrupt H-bonds) IL->SolidAcid MW Microwave (Superheating) POCl3 POCl₃ Pre-activation (Chemical Mod)

          Caption: The transition from Solid Acid to Solubilized species is the critical bottleneck. Ionic liquids and chemical pre-activation lower this energy barrier.

          Diagram 2: Troubleshooting Decision Tree

          Follow this logic flow to select the correct protocol for your specific substrate.

          TroubleshootingTree Start Start: Select Dicarboxylic Acid Type Is the Acid Aromatic or Aliphatic? Start->Type Aromatic Aromatic (e.g., Terephthalic) Type->Aromatic Aliphatic Aliphatic (e.g., Adipic, Sebacic) Type->Aliphatic Aromatic_Issue Primary Risk: Insolubility (Brick Dust) Aromatic->Aromatic_Issue Aliphatic_Issue Primary Risk: Charring/Tarring Aliphatic->Aliphatic_Issue Sol_A Method A: Ionic Liquid + Microwave Aromatic_Issue->Sol_A Best Yield Sol_B Method B: POCl₃ with Pre-activation Aromatic_Issue->Sol_B Alternative Aliphatic_Issue->Sol_A Fastest Sol_C Method C: Eaton's Reagent (Low Temp) Aliphatic_Issue->Sol_C Prevents Charring

          Caption: Decision matrix for selecting the optimal synthesis route based on substrate stability and solubility profile.

          📚 References

          • Hu, Y., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PMC - NIH. (Discusses the limitation of terephthalic acid solubility in standard protocols). Link

          • Shiradkar, M., et al. (2007). Microwave Assisted Synthesis and Bioactivity of s-Triazolo[3,4-b][1,3,4]thiadiazoles.[2] Asian Journal of Chemistry. (Validates microwave acceleration for thiadiazole synthesis). Link

          • Sowbhagyam, D. V., et al. (2023). Ionic Liquid Mediated Synthesis and Anticancer Activity of 5-((1, 3-DIPHENYL-1H-PYRAZOL-4-YL) METHYLENE) THIAZOLIDINE-2, 4-DIONES.[3] International Journal for Research in Applied Science and Engineering Technology. (Demonstrates the superior solubility and yields using ionic liquids). Link

          • Ziarani, G. M., et al. (2013). Application of Eaton's Reagent in Organic Synthesis. Scientia Iranica. (General reference for Eaton's reagent as a PPA alternative). Link

          Sources

          Troubleshooting low yields in POCl3-mediated cyclization of thiosemicarbazides

          Technical Support Center: Troubleshooting POCl -Mediated Cyclization

          Topic: Optimization of 1,3,4-Thiadiazole Synthesis from Thiosemicarbazides Ticket ID: T-POCL3-CYCL-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

          Executive Summary

          The cyclodehydration of acyl-thiosemicarbazides using phosphorus oxychloride (POCl

          process deviations

          This guide moves beyond basic textbook procedures to address the critical failure points encountered in drug discovery workflows.

          Diagnostic Workflow

          Before altering your synthesis, identify the failure mode using this decision tree.

          Troubleshooting_WorkflowStartISSUE: Low Isolated YieldTLC_CheckStep 1: Analyze Reaction Mixture (TLC/LCMS)Start->TLC_CheckSM_RemainsStarting Material PersistsTLC_Check->SM_RemainsSM PresentClean_RxnClean Conversion on TLCTLC_Check->Clean_RxnNo SMNew_SpotsNew/Multiple Spots FormedTLC_Check->New_SpotsComplex MixAction_TempDiagnosis: Kinetic BarrierAction: Increase Temp or POCl3 Equiv.SM_Remains->Action_TempWorkup_FailDiagnosis: Workup Failure(Product lost in filtrate or degraded)Clean_Rxn->Workup_FailSide_RxnDiagnosis: Side Reactions(Oxadiazole formation or Charring)New_Spots->Side_Rxn

          Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

          Technical Q&A: Troubleshooting & Optimization

          Category 1: Reaction Conditions & Stoichiometry

          Q: I am following a literature procedure using neat POCl

          
          , but my yields are inconsistent (30-60%). Why?A:
          
          
          • The Problem: POCl

            
             boils at 105.8°C. If your reaction exotherms uncontrolledly, you risk charring the thiosemicarbazide, leading to "tar" formation. Furthermore, a large excess of POCl
            
            
            makes the quenching step violent and difficult to control.
          • The Fix: Use a co-solvent. Chlorobenzene is the gold standard because its boiling point (131°C) allows for high-temperature activation without the thermal instability of neat POCl

            
            .
            
          • Recommendation: Reduce POCl

            
             to 3–5 equivalents  and use Chlorobenzene or Toluene (if T < 110°C is sufficient) as the solvent.
            

          Q: My LCMS shows a mass corresponding to the product - 16 (Oxygen) + 32 (Sulfur). What is happening? A: You are likely observing the formation of the 1,3,4-oxadiazole isomer instead of the thiadiazole.

          • Mechanism: The acyl-thiosemicarbazide can cyclize via the Sulfur (forming Thiadiazole) or the Oxygen (forming Oxadiazole).

          • Causality: POCl

            
             is a dehydrating agent. If the reaction temperature is too low, or if the sulfur nucleophilicity is compromised (e.g., by protonation in highly acidic media), the oxygen may attack the imine carbon instead.
            
          • Solution: Ensure the reaction is heated adequately (typically 60–80°C ). The thiadiazole formation is generally the thermodynamic product, but kinetic traps can lead to oxadiazoles.

          Category 2: Reagent Quality

          Q: The reaction mixture turns dark black/brown immediately. Is this normal? A: No. A dark black color usually indicates charring or polymerization.

          • Root Cause: This is often due to old POCl

            
             . Phosphorus oxychloride is highly hygroscopic. Over time, it absorbs atmospheric moisture to form Phosphoric acid (
            
            
            ) and HCl. These strong mineral acids degrade the thiosemicarbazide starting material before cyclization can occur.
          • Validation: Distill your POCl

            
             prior to use or buy a fresh bottle. A simple visual check: good POCl
            
            
            is clear and colorless; degraded reagent is often cloudy or slightly yellow with precipitate.
          Category 3: Workup & Isolation (The "Sticky Tar" Issue)

          Q: The reaction looks great on TLC, but when I pour it into ice water, I get a sticky, unfilterable gum instead of a solid precipitate. A: This is the most common complaint. The "gum" is a mixture of the product trapped in polyphosphoric acid byproducts.

          • The Fix (pH Swing Protocol):

            • Quench: Pour the reaction mixture slowly into crushed ice (maintain <10°C).

            • Hydrolysis: Stir for 30-60 minutes to ensure all phosphoryl chlorides are hydrolyzed to water-soluble phosphates.

            • Neutralization: The solution will be strongly acidic (pH < 1). Slowly adjust the pH to 7–8 using Ammonium Hydroxide (

              
              ) or saturated Sodium Bicarbonate (
              
              
              ).
            • Why? The free base of the aminothiadiazole is often less soluble in neutral water than the hydrochloride salt, promoting precipitation.

            • Rescue: If it remains sticky, extract with Ethyl Acetate/Methanol (9:1), wash with brine, dry, and recrystallize.

          Mechanistic Insight

          Understanding the pathway is crucial for troubleshooting. The reaction is not a simple dehydration; it involves the activation of the amide oxygen by the phosphoryl species.

          Reaction_Mechanismcluster_sideSide Reaction (Oxadiazole)SMAcyl-ThiosemicarbazideInter1DichlorophosphorylIntermediateSM->Inter1+ POCl3- HClPOCl3POCl3CyclizCyclization(S-attack)Inter1->Cycliz- HOPCl2O_AttackO-attack(Kinetic Trap)Inter1->O_AttackProd2-Amino-1,3,4-ThiadiazoleCycliz->ProdTautomerization

          Figure 2: Mechanistic pathway. Note that the S-attack (Thiadiazole) competes with O-attack (Oxadiazole).

          Optimized Experimental Protocol

          Objective: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole (Standard Reference).

          • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a

            
             drying tube (or 
            
            
            line).
          • Charging: Add 1.0 equiv of the acyl-thiosemicarbazide.

          • Solvent: Add Chlorobenzene (10 mL per gram of SM). Do not use DMF (Vilsmeier-Haack interference).

          • Reagent: Add 3.0 equiv of POCl

            
             dropwise at room temperature.
            
          • Reaction: Heat to 80°C for 2–3 hours. Monitor by TLC.[1]

            • Checkpoint: If SM remains after 3h, add 1.0 equiv more POCl

              
               and raise temp to 90°C.
              
          • Quench (Critical):

            • Cool reaction to RT.

            • Pour slowly onto crushed ice (approx 5x volume of solvent) with vigorous stirring.

            • Safety: Evolution of HCl gas will occur. Perform in a fume hood.

          • Isolation:

            • Stir the aqueous slurry for 1 hour to hydrolyze phosphoryl species.

            • Adjust pH to 8.0 using conc.

              
               (dropwise).
              
            • Filter the resulting precipitate. Wash with cold water

              
               cold ethanol.
              
            • Recrystallize from Ethanol/DMF if necessary.

          Comparative Data: Solvent & Stoichiometry Effects

          The following table summarizes typical yield trends observed in internal validation studies and literature meta-analysis.

          ParameterCondition ACondition BCondition CRecommendation
          Solvent Neat POCl
          
          
          TolueneChlorobenzene Chlorobenzene offers the best balance of solubility and thermal control.
          Temp 110°C (Reflux)60°C80°C 80°C . Higher temps increase tar; lower temps favor oxadiazoles.
          POCl
          
          
          Eq.
          10.0 equiv1.5 equiv3.0 equiv 3.0 equiv . Excess creates difficult workups; too little stalls conversion.
          Typical Yield 45-55% (Tars)30% (Incomplete)85-92% Optimized conditions yield clean product.

          References

          • Regiocontrolled Synthesis: Hu, Y., et al. (2022).[2][3] POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry.

          • Mechanistic Review: Mahdi, I. S., et al. (2020).[4][5] Chemical biology of cyclization reactions by using POCl3. EurAsian Journal of BioSciences.

          • Alternative Methods: Polyphosphate Ester (PPE) mediated synthesis as a milder alternative.

          • General Heterocycle Synthesis: Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

          Technical Support Center: Purification of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

          [1][2]

          Case Reference: T-AMINE-5-SUB Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active Support[1][2][3]

          Technical Snapshot & Chemical Logic

          Before initiating purification, you must understand the "personality" of your molecule.[4] 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine is a bifunctional base with distinct polarity zones.

          Molecular Profile[1][2][5]
          • Core Scaffold: 1,3,4-Thiadiazole ring.[2][4][5][6][7][8][9][10][11][12] This is electron-deficient and aromatic.[1]

          • Primary Amine (C-2 position): Weakly basic.[1] It can act as a hydrogen bond donor/acceptor but is often withdrawn by the thiadiazole ring.

          • Side Chain (Diethylaminoethyl): CRITICAL. This contains a tertiary aliphatic amine (

            
            ).[4] This is your "handle" for purification. It renders the molecule significantly basic and capable of forming stable water-soluble salts.[1]
            
          Solubility Matrix
          SolventSolubility StateUsage
          Dichloromethane (DCM) HighPrimary extraction solvent.[1][2][3]
          Methanol/Ethanol HighRecrystallization (often with water) or mobile phase.[1][4]
          Water (Neutral) Low/ModeratePoor solubility for the free base.[4]
          Water (Acidic pH < 3) HighForms soluble ammonium salt.[1][4]
          Hexanes/Heptane InsolubleAnti-solvent for precipitation.[1][3]

          Primary Purification Workflow: Acid-Base Extraction

          Recommendation: This is the most robust method for this molecule, exploiting the basicity of the diethylamino side chain to remove neutral impurities.[2]

          Protocol 1.0: The "Switchable" Extraction

          Use this protocol to remove non-basic byproducts (e.g., unreacted thiosemicarbazide derivatives or neutral coupling reagents).[2][3][4]

          ExtractionWorkflowStartCrude Reaction MixtureAcidifyStep 1: AcidifyAdd 1M HCl to pH 2-3Start->AcidifyWashStep 2: Organic WashExtract with DCM or EtOAcAcidify->WashSep1Phase SeparationWash->Sep1OrgLayer1Organic Layer(Contains Neutral Impurities)Sep1->OrgLayer1DiscardAqLayer1Aqueous Layer(Contains Product as Salt)Sep1->AqLayer1KeepBasifyStep 3: BasifyAdd 2M NaOH/KOH to pH 10-12(Cool on ice)AqLayer1->BasifyExtractStep 4: Product ExtractionExtract 3x with DCMBasify->ExtractSep2Phase SeparationExtract->Sep2AqLayer2Aqueous Layer(Waste)Sep2->AqLayer2DiscardOrgLayer2Organic Layer(Contains Purified Product)Sep2->OrgLayer2KeepFinishDry (Na2SO4) & EvaporateOrgLayer2->Finish

          Caption: Figure 1. Acid-Base Extraction Logic. By toggling pH, the target amine moves between phases, leaving impurities behind.[2][4]

          Secondary Workflow: Flash Chromatography

          Warning: Standard silica gel chromatography often fails for this molecule due to the interaction between the basic diethylamino group and acidic silanols on the silica surface.[2] This results in "streaking" or irreversible adsorption.[3]

          Troubleshooting Chromatography Issues
          Issue: Severe Tailing / Streaking

          Root Cause: The tertiary amine interacts ionically with silica silanols (

          13Solution:
          • Modifier: Add 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

            
            )  to your mobile phase.[1][4]
            
          • Pre-treatment: Flush the column with the mobile phase containing the base before loading your sample.[2]

          Recommended Mobile Phases
          • DCM / Methanol / TEA: Gradient from 100:0:0 to 90:10:1.

            • Best for: High polarity crude mixtures.[3]

          • DCM / MeOH / Ammonia (7N in MeOH):

            • Best for: Avoiding the smell of TEA and easier evaporation.

          Troubleshooting & FAQ

          Q1: My product is "oiling out" during recrystallization. What do I do?

          Diagnosis: The compound is likely too soluble in the organic solvent or contains trace solvent impurities preventing lattice formation. Corrective Action:

          • Salt Formation: Convert the free base into a hydrochloride or fumarate salt.[3] Dissolve the oil in ethanol and add 1.1 equivalents of HCl (in dioxane or ether). The salt is often a stable solid with a higher melting point.

          • Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add cold Hexanes or Diethyl Ether while scratching the flask walls to induce nucleation.

          Q2: I have low recovery after the Acid-Base extraction.

          Diagnosis: The molecule might be partially water-soluble even at high pH, or the partition coefficient favors the aqueous phase.[2] Corrective Action:

          • Salting Out: Saturate the basic aqueous layer with NaCl before the final extraction. This pushes the organic amine out of the water (Hofmann effect).[4]

          • Solvent Switch: If DCM isn't pulling it out, try Chloroform/Isopropanol (3:1) .[3][4] This mixture is highly effective for extracting polar amines from water.

          Q3: The product looks pure by TLC but has a weird NMR baseline.

          Diagnosis: Likely trapped Triethylamine (TEA) or high-boiling solvents if you used the chromatography method.[1] Corrective Action:

          • Azeotrope: Dissolve in DCM and evaporate 3x to remove trapped TEA.

          • Vacuum Oven: Dry at 40°C under high vacuum for 12+ hours.

          Decision Matrix for Purification Strategy

          Use this logic tree to select the correct method based on your crude material's state.

          DecisionTreeInputCrude Material StateSolidSolid / Semi-SolidInput->SolidOilViscous Oil / GumInput->OilRecrystRecrystallization(EtOH/Water or EtOAc)Solid->RecrystHigh PurityColumnFlash Column(DCM/MeOH + 1% TEA)Solid->ColumnLow PuritySaltSalt Formation(HCl or Fumaric Acid)Oil->SaltIf unstableOil->ColumnStandard

          Caption: Figure 2. Purification Decision Matrix. Selects methodology based on physical state and purity requirements.

          References

          • Biotage. (2023).[3][4][13][14] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

          • PubChem. (2025).[3][4][15] 2-Amino-5-phenyl-1,3,4-thiadiazole Data & Derivatives. National Library of Medicine. Retrieved from [1][4]

          • Helda Repository. (2023).[3][4][13] Chromatographic Determination of Amines.[13][16] University of Helsinki. Retrieved from [1][4]

          • Google Patents. (1957).[3][4] US2799683A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.[1][2] Retrieved from [1][3][4]

          Self-optimisation of a C–H activation flow process

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Self-Optimizing C–H Activation Flow Systems Level 3 Advanced Engineering & Chemistry Support

          Introduction: The Autonomous Lab

          Welcome to the Advanced Support Center for Autonomous Flow Chemistry. You are likely here because your self-optimizing loop is failing to converge, your reactor is fouling with Pd-black, or your objective function is prioritizing yield over selectivity.

          This guide moves beyond basic setup. It addresses the triad of Hardware Integrity , Algorithmic Logic , and Chemical Compatibility specifically for C–H activation—a transformation notoriously difficult to automate due to solubility issues and complex kinetics.

          Module 1: The Physical Layer (Hardware & PAT)

          The Problem: Data Noise & Physical Blockages. Automated loops rely on pristine data. If your LC/MS feed is noisy, the algorithm (e.g., SNOBFIT or Bayesian Optimization) sees "ghost" peaks and optimizes for noise rather than product. Furthermore, C–H activation often requires inorganic bases (KOAc, K₂CO₃) or oxidants (Cu(OAc)₂, Ag₂CO₃) that are insoluble in standard organic flow solvents.

          Troubleshooting Protocol 1.1: Managing Solids & Clogging

          Symptom: Backpressure spikes >15 bar; erratic flow rates; "sawtooth" pressure profiles.

          Root Cause Diagnostic Step Corrective Action (The Fix)
          Inorganic Base Precipitation Check pressure immediately after the mixing tee.Switch to Homogeneous Bases: Replace K₂CO₃ with soluble organic bases like TBAOH or CsOPiv (Cesium Pivalate) which often maintain C–H activation efficiency without fouling.
          Catalyst Decomposition (Pd-Black) Visual inspection of reactor coils (black plating).Ligand Tuning: Increase ligand-to-metal ratio (e.g., 2:1 to 4:1). Switch to bulky, electron-rich ligands (e.g., JohnPhos) that stabilize Pd(0) species.
          Oxidant Solubility Turbidity in the oxidant feed line.Solvent System: Switch to HFIP (Hexafluoroisopropanol) or 2-MeTHF . HFIP is a "magic solvent" for C–H activation, solubilizing many oxidants and stabilizing cationic Pd intermediates.
          Diagram: The Closed-Loop Hardware Architecture

          This schematic illustrates the critical integration of the Process Analytical Technology (PAT) with the control system.

          ClosedLoopSystem Reagents Reagent Stocks (Substrate, Cat, Oxidant) Pumps Precision Syringe Pumps (Flow Rate Control) Reagents->Pumps Intake Reactor Flow Reactor (Coil/Packed Bed) Pumps->Reactor Variable Flow/Stoich PAT Online Analytics (HPLC/LC-MS) Reactor->PAT Product Stream Controller Master Controller (Python/LabVIEW) PAT->Controller Yield/Selectivity Data Controller->Pumps Adjust Parameters Controller->Reactor Adjust Temp Algorithm Optimizer (SNOBFIT / Bayesian) Controller->Algorithm Objective Function Value Algorithm->Controller Next Conditions (T, t, Eq)

          Caption: Figure 1. The iterative cycle of a self-optimizing flow system.[1][2] Note the critical feedback link between PAT and the Controller.

          Module 2: The Logic Layer (Algorithms & Feedback)

          The Problem: The "Local Minimum" Trap. Your system finds a condition giving 40% yield and stays there, missing the global maximum of 85% yield located in a different region of the parameter space. This is common in C–H activation where reaction landscapes are rugged (non-convex).

          Troubleshooting Protocol 2.1: Algorithm Tuning

          Symptom: The system converges too quickly on mediocre results or oscillates wildly without improving.

          Step 1: Define the Objective Function (

          
          ) Correctly 
          Do not optimize for Yield alone. C–H activation often produces di-functionalized byproducts.
          
          • Bad:

            
            
            
          • Good:

            
            
            

          Step 2: Balance Exploration vs. Exploitation

          • Bayesian Optimization (BO): If the system is "stuck," increase the acquisition function's exploration parameter (often denoted as

            
             or 
            
            
            
            ). This forces the algorithm to test areas with high uncertainty rather than just high predicted yield.
          • SNOBFIT (Stable Noisy Optimization by Branch and Fit): Ensure your parameter bounds are wide enough. If the algorithm hits a boundary (e.g., Max Temp) and stays there, expand the boundary if safety permits.

          Step 3: The "Golden Batch" Validation Before running the loop, manually inject a known "decent" condition. If the algorithm cannot replicate or beat this manual point within 10 iterations, the feedback loop (communication delay) is likely the culprit, not the chemistry.

          Module 3: The Chemical Layer (C–H Specifics)

          The Problem: Slow Kinetics & Induction Periods. C–H activation is slower than cross-coupling. In flow, residence time is limited.[3]

          Experimental Workflow: Rapid C–H Activation Optimization
          • Screening Phase (Design of Experiments - DoE):

            • Run a rapid gradient of Temperature (80–140 °C) and Residence Time (5–30 min).

            • Goal: Identify the "onset temperature" where conversion > 5%.

          • The Optimization Loop:

            • Input Variables: Temperature, Residence Time, Equivalents of Oxidant.

            • Constraint: Max Pressure < 18 bar (to prevent solvent superheating/flashing).

          • Steady-State Verification:

            • Wait for 3 reactor volumes to pass before sampling.

            • Why? Dispersion effects in flow mean the "middle" of the plug is the only representative sample. Sampling too early results in false data.

          Diagram: Troubleshooting Logic Tree

          Use this decision tree when the system fails to improve yield.

          LogicTree Start System Yield Stagnant? CheckPressure Is Backpressure Stable? Start->CheckPressure CheckData Is LC/MS Data Noisy? CheckPressure->CheckData Yes (Stable) Clogging Precipitation Issue: 1. Switch to HFIP/Toluene 2. Use Soluble Base (CsOPiv) CheckPressure->Clogging No (Spikes) AlgorithmIssue Local Minimum: 1. Increase Exploration (Kappa) 2. Widen Parameter Bounds CheckData->AlgorithmIssue No (Clean Data) PATIssue PAT Error: Check Flow Cell for bubbles. Increase flush time. CheckData->PATIssue Yes (Noise)

          Caption: Figure 2. Diagnostic logic for identifying whether a failure is mechanical (clogging), analytical (PAT), or algorithmic.

          Frequently Asked Questions (FAQs)

          Q: My Pd-catalyst is plating out on the reactor walls (Pd mirror). How do I clean it without disassembling? A: Flush the system with a 1:1 mixture of DMSO and dilute Nitric Acid (or Aqua Regia if tubing is PFA/Glass) for 10 minutes. Warning: Do not use Aqua Regia with steel components. For prevention, add 1-2% DMSO to your reaction solvent; it acts as a ligand to solubilize Pd species.

          Q: The algorithm suggests a residence time of 2 minutes, but C–H activation usually takes hours. Is this real? A: It is possible. In flow, you can superheat solvents (e.g., Toluene at 160°C under backpressure) which accelerates kinetics exponentially (Arrhenius law). However, verify that the conversion is genuine and not just substrate decomposition.

          Q: How do I handle the induction period in an automated loop? A: C–H activation often has an induction period (activation of the precatalyst). If your residence time is shorter than the induction period, you will see zero conversion. Protocol: Always include a "pre-activation" loop or heat the catalyst/ligand stock solution to 40-50°C before it enters the main reactor.

          References

          • Bourne, R. A., et al. (2016). "Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor." Reaction Chemistry & Engineering. Link

            • Context: Foundational work on using feedback algorithms (SNOBFIT) to optimize pharmaceutical synthesis in flow.
          • Jensen, K. F., et al. (2023).[4] "Self-Optimizing Flow Reactors Get a Boost by Multitasking." ACS Central Science. Link

            • Context: Discusses Bayesian optimization and handling complex reaction landscapes in flow.
          • Noël, T., & Jensen, K. F. (2011). "Unclogging the problems of flow chemistry." Chemical Science Blog. Link

            • Context: specific strategies for handling solids and precipitates in Pd-catalyzed cross-couplings, directly applicable to C-H activ
          • Clayton, A. D., et al. (2019).[5][6][7] "Algorithms for the self-optimisation of chemical reactions." Reaction Chemistry & Engineering. Link

            • Context: A comprehensive review of SNOBFIT, Nelder-Mead, and other algorithms used in autonomous systems.
          • Kappe, C. O., et al. (2024). "Continuous Flow Synthesis enabling reaction discovery." Chemical Science. Link

            • Context: Recent advancements in C-H activation and handling insoluble substrates in flow photochemistry.[8]

          Sources

          Parameter correlation issues in experimental design for chemical synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Synthesis Optimization Support Hub Current Status: Online 🟢 Ticket ID: #DOE-CORR-001 Subject: Troubleshooting Parameter Correlation & Confounding in Chemical Synthesis

          Welcome to the Support Center.

          I am Dr. Aris, Senior Application Scientist. You are likely here because your optimization model is "hallucinating"—predicting yields that are physically impossible—or because your validation experiments failed to reproduce the "optimal" conditions suggested by your software.

          In 90% of these cases, the root cause is Parameter Correlation (Multicollinearity). You think you are changing one variable, but you are actually changing two. This guide provides the diagnostic tools and protocols to decouple your experimental design.

          Module 1: Diagnosis – The "Ghost" in Your Regression Model

          User Question: "My DoE software predicts a yield of 105% at the optimal condition, but I only get 80%. My

          
           is 0.98. What is wrong?"
          

          Technical Diagnosis: You are likely experiencing Multicollinearity . This occurs when two factors in your design move together (e.g., Reaction Time and Impurity Formation often correlate). The math "inflates" the coefficient of one factor to compensate for the other, leading to wild predictions.

          The Metric to Watch: Variance Inflation Factor (VIF) Do not trust the p-value alone. You must check the VIF.[1]

          • VIF = 1: No correlation (Ideal).

          • VIF > 5: Dangerous collinearity. Coefficients are poorly estimated.[2]

          • VIF > 10: Critical failure. The model is mathematically unstable.

          Troubleshooting Protocol:

          • Open your statistical software (JMP, Design-Expert, or Python statsmodels).

          • Locate the "Coefficient Table" or "Parameter Estimates."

          • Enable the VIF column (often hidden by default).

          • Action: If VIF > 5 for any factor, you must remove the least significant correlated factor or augment the design with "repair runs" to break the correlation.

          Visual Workflow: The VIF Decision Tree

          VIF_Decision_Tree start START: Model Validation check_vif Check Variance Inflation Factor (VIF) start->check_vif decision Is VIF > 5? check_vif->decision safe VIF < 5: Model Stable Proceed to Residue Analysis decision->safe No danger VIF > 5: Multicollinearity Detected decision->danger Yes action1 Check Correlation Matrix (Identify Coupled Factors) danger->action1 action2 Option A: Drop one correlated factor (Model Simplification) action1->action2 action3 Option B: Add Specific Runs to break correlation action1->action3

          Figure 1: Diagnostic logic for identifying mathematical instability in experimental designs.

          Module 2: The Solvent Trap – Categorical vs. Continuous

          User Question: "I am screening 5 solvents. The model says 'DMF is best,' but when I try a similar solvent like DMAc, the reaction fails. Why isn't the model predictive?"

          Technical Diagnosis: You are treating solvents as Categorical Factors (Labels: "DMF", "THF"). This is a fundamental error in modern optimization. "DMF" is not a variable; it is a bucket of physical properties (Polarity, Dielectric Constant, H-Bond Accepting ability). When you switch solvents, you unintentionally change all these parameters simultaneously.

          The Fix: Principal Component Analysis (PCA) Binning Instead of screening random solvents, map them using PCA (Principal Component Analysis) based on their physicochemical properties (Carlson's Method).

          Experimental Protocol:

          • Data Collection: List your candidate solvents and their descriptors (Boiling Point, Dipole Moment, Hansen Solubility Parameters).

          • PCA Transformation: Run PCA to reduce these 5-10 descriptors into 2 Principal Components (PC1 and PC2).

          • Selection: Plot the solvents on a 2D map (PC1 vs PC2).

          • Design: Select solvents from the corners and center of this map. This ensures you cover the maximum chemical space with minimum experiments.

          • Analysis: Regress your yield against PC1 and PC2, not the solvent names.

          Visual Workflow: PCA Solvent Selection

          PCA_Solvent_Workflow input Input: 20 Candidate Solvents (Categorical) descriptors Assign Descriptors (BP, Dipole, Hansen Params) input->descriptors pca Run PCA Algorithm (Dimensionality Reduction) descriptors->pca map Generate 2D Solvent Map (PC1 vs PC2) pca->map select Select Orthogonal Set (Corners + Center) map->select

          Figure 2: Workflow for converting categorical solvent names into continuous, mathematically useful Principal Components.

          Module 3: The "Phantom" Interaction – Aliasing

          User Question: "I ran a screening design (Fractional Factorial). It says Temperature is irrelevant, but the interaction between Catalyst and Concentration is huge. This makes no chemical sense."

          Technical Diagnosis: You are likely a victim of Aliasing (Confounding). In fractional designs (like Resolution III or IV), you do not run enough experiments to distinguish between Main Effects and Interactions.

          • The Trap: Your design might alias "Temperature" with the "Catalyst*Concentration" interaction. The math cannot tell them apart.

          The Fix: Check Your Design Resolution Consult the table below before trusting an interaction effect in a screening design.

          Design ResolutionWhat is Aliased? (The Danger Zone)Trustworthiness
          Resolution III Main Effects are aliased with 2-Factor Interactions (
          
          
          ).
          LOW. Only use for rough "pass/fail" screening. Never trust interactions.
          Resolution IV Main Effects are safe (
          
          
          is clear). 2-Factor Interactions are aliased with other 2-Factor Interactions (
          
          
          ).
          MEDIUM. Good for identifying main drivers, but interactions are ambiguous.
          Resolution V Main Effects and 2-Factor Interactions are clear. Aliasing only occurs with rare 3-Factor interactions.HIGH. Required for optimization and robustness studies.

          Protocol: If you suspect aliasing (e.g., a chemically illogical interaction), you must perform a Fold-Over on your design.

          • Invert the signs of all factors in your original design matrix (change +1 to -1 and vice versa).

          • Run these new experiments.

          • Combine data to de-alias the effects.

          Module 4: Physical Coupling in Flow Chemistry

          User Question: "I am optimizing a flow reactor. When I lower the flow rate to increase Residence Time, my yield drops, even though the kinetics suggest it should go up."

          Technical Diagnosis: This is a classic Hydrodynamic Confounding issue. In flow chemistry, changing the Flow Rate (

          
          ) changes two things simultaneously:
          
          • Residence Time (

            
            ):  How long the reaction cooks.
            
          • Mixing Efficiency (Reynolds Number): How well the reagents mix.

          By lowering the flow rate, you increased residence time (good) but destroyed your mixing turbulence (bad), leading to mass-transfer limitations.

          The Fix: Decoupling via Reactor Volume To prove if Residence Time is the driver, you must change Residence Time without changing Flow Rate.

          Experimental Protocol (The Decoupling Loop):

          • Run A: Flow Rate = 1 mL/min, Reactor Volume = 5 mL (

            
             min).
            
          • Run B (The Test): Flow Rate = 1 mL/min, Reactor Volume = 10 mL (

            
             min).
            
            • Note: By changing the length of the tube rather than the pump speed, you keep the Reynolds number (mixing) constant while doubling the residence time.

          References

          • Carlson, R., & Carlson, J. E. (2005).[3][4] Design and Optimization in Organic Synthesis. Elsevier.[3] (Definitive text on PCA for solvent selection).

          • JMP Statistical Discovery. (n.d.). Optimizing Processes with Design of Experiments: Variance Inflation Factors. (Standard industry protocols for VIF).

          • Box, G. E. P., Hunter, J. S., & Hunter, W. G. (2005). Statistics for Experimenters: Design, Innovation, and Discovery. Wiley. (The foundational text on aliasing and resolution).

          • York, S. (Syngene). (n.d.). Design of Experiment (DoE) - An efficient tool for process optimization.[5][6][7] (Application of DoE in Pharma).

          • Minitab Support. (n.d.). Alias Structure for Factorial Designs. (Technical guide on confounding patterns).

          Sources

          Technical Support Center: Enhancing the Biological Activity of Thiadiazole Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction

          Welcome to the technical support center for thiadiazole scaffold optimization. As a privileged structure in medicinal chemistry, the 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine, offering unique electronic properties that facilitate hydrogen bonding and mesoionic interactions with biological targets (e.g., DNA, kinases, and glutaminase).[1]

          However, working with this scaffold presents distinct challenges: poor aqueous solubility , difficult cyclization kinetics , and metabolic instability . This guide synthesizes field-proven troubleshooting strategies to overcome these hurdles and maximize biological efficacy.

          Module 1: Structural Design & SAR Optimization

          Q1: My thiadiazole derivatives show weak potency against their target. How can I modulate the core to improve binding affinity?

          Diagnosis: The 1,3,4-thiadiazole ring is electron-deficient.[2][3] Weak potency often stems from insufficient electronic complementarity with the target binding pocket or poor dipole alignment.

          Troubleshooting & Causality:

          • Modulate Electron Density at C2/C5:

            • The Issue: If the target requires a hydrogen bond acceptor, the ring nitrogens might be too electron-poor due to strong electron-withdrawing groups (EWGs) on the phenyl rings attached to C2 or C5.

            • The Fix: Introduce Electron Donating Groups (EDGs) (e.g., -OMe, -NH2) on the aryl substituents. This increases the electron density on the ring nitrogens, enhancing their capacity as H-bond acceptors.

            • Causality: The thiadiazole ring acts as a "two-electron donor system."[4] Enhancing this character often improves binding to electrophilic residues in enzyme active sites (e.g., Glutaminase or Carbonic Anhydrase).

          • Bioisosteric Replacement:

            • Strategy: If the 1,3,4-isomer fails, switch to the 1,2,4-thiadiazole isomer. The 1,2,4-isomer has a different dipole moment vector and lipophilicity profile (

              
              ), which can drastically alter orientation in the binding pocket.
              
          • Mesoionic Character Utilization:

            • Insight: Thiadiazoles exhibit mesoionic character, allowing them to cross cellular membranes effectively despite polarity. Ensure you are not "flattening" this character with overly bulky steric groups adjacent to the ring, which can disrupt the planar alignment required for DNA intercalation.

          SAR Logic Map

          SAR_Logic Problem Low Potency Check1 Check Electronic Environment Problem->Check1 Check2 Check Steric Hindrance Problem->Check2 Action1 Add EDG (-OMe, -OH) to C2/C5 Aryl Check1->Action1 Ring too electron poor Action2 Switch Isomer (1,3,4 -> 1,2,4) Check1->Action2 Dipole mismatch Action3 Remove Bulky Ortho-Substituents Check2->Action3 Planarity disrupted Result Enhanced H-Bonding & Target Fit Action1->Result Action2->Result Action3->Result

          Caption: Decision logic for optimizing thiadiazole potency based on electronic and steric factors.

          Module 2: Synthesis & Purification Challenges

          Q2: I am experiencing low yields (<30%) and incomplete cyclization during the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides. How do I fix this?

          Diagnosis: The cyclization step is the bottleneck. The choice of dehydrating agent is critical and substrate-dependent.

          Troubleshooting Guide:

          MethodReagentBest ForCommon Failure Mode
          Acid Catalysis Conc.
          
          
          Simple alkyl/aryl derivativesCharring/Sulfonation: Harsh conditions decompose sensitive functional groups.
          Phosphorus Oxychloride
          
          
          Sterically hindered substratesIncomplete Reaction: Requires reflux; moisture sensitivity leads to hydrolysis of reagent.
          Oxidative Cyclization
          
          
          / AcOH
          ThiosemicarbazonesOver-oxidation: Can brominate the aryl ring if not carefully controlled.

          The "Golden Standard" Protocol (POCl3 Method): Use this when standard acid cyclization fails.

          • Reactants: Mix carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

          • Solvent/Reagent: Add

            
             (5–10 mL per mmol). Crucial: Ensure glassware is bone-dry.
            
          • Reflux: Heat to 75–80°C for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

          • Quenching (The Danger Zone):

            • Cool the mixture to 0°C.

            • Slowly pour onto crushed ice with vigorous stirring.

            • Why?

              
               hydrolysis is exothermic. Rapid addition causes splattering and local overheating, degrading the product.
              
          • Neutralization: Adjust pH to 7–8 using saturated

            
             or 
            
            
            
            to precipitate the free base.
          • Purification: Recrystallize from Ethanol/DMF mixtures. Avoid column chromatography if possible, as thiadiazoles can streak on silica due to their basic nitrogens.

          Module 3: Bioassay Optimization & Solubility

          Q3: My compounds precipitate in cell culture media (RPMI/DMEM), causing inconsistent IC50 data. How do I improve solubility?

          Diagnosis: Thiadiazoles are notorious for "brick dust" properties—high melting points and low aqueous solubility due to strong intermolecular

          
          -
          
          
          
          stacking.

          Troubleshooting:

          • The DMSO Limit:

            • Most assays tolerate up to 0.5% or 1% DMSO.

            • Protocol: Dissolve stock at 10 mM in 100% DMSO. Dilute stepwise into media.

            • Warning: If precipitation occurs immediately upon dilution, your compound is crashing out. Do not proceed; the data will be false (precipitate aggregates cause physical cell damage, mimicking toxicity).

          • Formulation Strategy (Cyclodextrins):

            • Use Hydroxypropyl-

              
              -cyclodextrin (HP-
              
              
              
              -CD)
              .
            • Why? The hydrophobic thiadiazole core fits inside the CD cavity, while the hydrophilic exterior ensures water solubility.

            • Recipe: Prepare a 20% (w/v) HP-

              
              -CD solution in PBS. Use this as the vehicle for your compound instead of pure buffer.
              
          • Salt Formation:

            • If your derivative has a basic amine (e.g., 2-amino-1,3,4-thiadiazole), convert it to a Hydrochloride (HCl) or Mesylate salt .

            • Method: Dissolve free base in dry ethanol, bubble HCl gas or add methanesulfonic acid, and precipitate with ether.

          Solubility & Assay Workflow

          Solubility_Flow Start Compound Stock (10mM in DMSO) Dilution Dilute into Media (Final 100 µM) Start->Dilution Check Visual Inspection (Turbidity?) Dilution->Check Clear Proceed to Assay Check->Clear No Turbid Precipitation Detected Check->Turbid Yes Fix1 Use HP-beta-CD Vehicle Turbid->Fix1 Fix2 Synthesize HCl Salt Turbid->Fix2 Fix1->Dilution Retry Fix2->Dilution Retry

          Caption: Step-by-step decision tree for handling compound precipitation in biological assays.

          Module 4: Toxicity & Selectivity

          Q4: The compounds are active but show high toxicity to normal cells (Low Selectivity Index). What is the mechanism?

          Analysis: Thiadiazoles can sometimes act as "pains" (Pan-Assay Interference Compounds) or induce oxidative stress if not substituted correctly.

          • Metabolic Liability: The sulfur atom can be oxidized to sulfoxides/sulfones, which are reactive electrophiles.

          • Intercalation: Planar, unsubstituted thiadiazoles may non-specifically intercalate into DNA of healthy cells.

          Corrective Action:

          • Introduce "Out-of-Plane" Groups: Add a methyl or ethyl group on the phenyl ring (ortho-position) to twist the molecule slightly. This reduces non-specific DNA intercalation while maintaining enzyme binding.

          • Scaffold Hopping: If toxicity persists, replace the sulfur with oxygen (Oxadiazole). This often lowers lipophilicity and metabolic toxicity, though potency may decrease slightly.

          References

          • Biological Potential: An overview of biological activities of thiadiazole derivatives. (2024). World Journal of Pharmaceutical Research.[5] 5[1][2][5][6][7][8][9][10][11][12][13][14]

          • Anticancer Mechanisms: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). National Institutes of Health (PMC). 1[1][2][5][6][8][10][11][12][14]

          • Antimicrobial Activity: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2025). MDPI. 15[1][2][5][6][8][9][10][11][13][14]

          • Solubility Thermodynamics: The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility. (2015). PubMed. 16

          • Synthetic Strategies: Synthesis of 1,3,4-Thiadiazoles: Review. (2025). ResearchGate. 8[1][2][5][6][7][8][9][10][11][12][13][14]

          Sources

          Reducing toxicity of 1,3,4-thiadiazole compounds in drug development

          Author: BenchChem Technical Support Team. Date: February 2026

          Current Status: Online Operator: Senior Application Scientist Ticket ID: THIA-TOX-001 Subject: Reducing Toxicity and Improving Metabolic Stability of 1,3,4-Thiadiazole Leads

          Introduction: The "Double-Edged" Scaffold

          Welcome to the 1,3,4-Thiadiazole Optimization Hub. You are likely here because your lead compound shows potent efficacy (antibacterial, anticancer, or CNS activity) but has failed early tox screens due to hepatotoxicity , CYP inhibition , or mutagenicity .

          The 1,3,4-thiadiazole ring is a "privileged scaffold" due to its ability to act as a bioisostere of pyrimidine and amide bonds, offering high membrane permeability. However, its electron-deficient nature makes it a magnet for nucleophilic attacks and metabolic instability. This guide provides actionable troubleshooting workflows to engineer safety into your molecule without destroying potency.

          Module 1: Structural Troubleshooting (SAR)

          Issue: High clearance or hepatotoxicity driven by metabolic instability. Root Cause: The 1,3,4-thiadiazole ring is prone to base-catalyzed ring cleavage, particularly when the C-2 or C-5 positions are unsubstituted or possess specific leaving groups. This cleavage releases toxic hydrazines or thioureas .

          Diagnostic Workflow

          SAR_Optimization Start High Toxicity / Low Stability Check_Pos Check C-2 & C-5 Substituents Start->Check_Pos Branch_Hydrazine Is there a Hydrazine Linker? Check_Pos->Branch_Hydrazine Branch_Unsub Is Ring Unsubstituted (H)? Check_Pos->Branch_Unsub Branch_CYP High CYP Inhibition? Check_Pos->Branch_CYP Action_Linker Replace with Amide/Ether Linker (Avoids toxic hydrazone formation) Branch_Hydrazine->Action_Linker Yes Action_Block Add Lipophilic Blocking Group (e.g., CF3, Cyclopropyl) at C-2 Branch_Unsub->Action_Block Yes Action_Steric Introduce Steric Bulk near N-3/N-4 (Prevents Heme Iron Coordination) Branch_CYP->Action_Steric Yes

          Figure 1: Decision tree for structural modification of 1,3,4-thiadiazole to reduce toxicity.

          Technical Solutions
          • Prevent Ring Cleavage (The "Soft Spot"):

            • Mechanism: Nucleophiles (like glutathione or hydroxide) attack the electron-deficient C-2 position.

            • Fix: Substitute the C-2 position with electron-donating groups (EDGs) like amines or alkyls to reduce electrophilicity, or use steric bulk (e.g., tert-butyl, CF3) to physically block the attack.

            • Caution: Avoid leaving groups (halogens) at C-2, as these accelerate nucleophilic aromatic substitution (

              
              ), leading to ring opening.
              
          • Eliminate Toxicophores:

            • Hydrazine Linkers: Many early thiadiazole hits contain a hydrazine moiety (–NH–NH–). This is a structural alert for mutagenicity.

            • Fix: Replace the hydrazine linker with a bioisostere such as an amide , thioether , or alkyl chain. This maintains geometry while removing the toxicophore.

          Module 2: CYP450 Inhibition & Hepatotoxicity

          Issue: Your compound inhibits CYP3A4 or CYP2C9, leading to potential Drug-Drug Interactions (DDI). Root Cause: The nitrogen atoms (N-3 and N-4) in the thiadiazole ring have lone pairs that can coordinate with the heme iron of Cytochrome P450 enzymes, acting as a reversible inhibitor.

          Mechanism of Toxicity

          The interaction often follows two pathways:

          • Direct Coordination: The imidazole-like nitrogen binds to the heme iron.

          • Reactive Metabolite Formation: Oxidative bioactivation leads to reactive intermediates that covalently bind to the CYP enzyme (Mechanism-Based Inhibition or MBI).

          Troubleshooting Table: CYP Mitigation
          ParameterObservationRecommended ActionMechanistic Rationale
          CYP3A4 IC50 < 1 µMAdd steric bulk (Methyl/Ethyl) adjacent to the ring nitrogens.Steric hindrance prevents the Nitrogen lone pair from accessing the Heme iron center.
          TDI (Time-Dependent Inhibition) Shift in IC50 after pre-incubationPerform GSH Trapping Assay (See Module 3).Indicates formation of a reactive metabolite (likely ring opening or epoxide formation).
          LogP (Lipophilicity) > 3.5Introduce polar groups (hydroxyl, sulfonyl) to lower LogP to 1.5–2.5.High lipophilicity correlates with non-specific binding and CYP inhibition.

          Module 3: Experimental Protocols

          Protocol A: Reactive Metabolite Screening (GSH Trapping)

          This is the "Gold Standard" for determining if your thiadiazole ring is opening into toxic electrophiles.

          Objective: Detect glutathione conjugates formed by reactive intermediates (e.g., iminoquinones, cleaved hydrazines).

          Reagents:

          • Human Liver Microsomes (HLM) (1 mg/mL protein)

          • Test Compound (10 µM)

          • Trapping Agent: Glutathione (GSH) (5 mM) or stable isotope-labeled GSH (

            
            , 
            
            
            
            -GSH) for mass spec confirmation.
          • Cofactor: NADPH (1 mM)

          Step-by-Step Workflow:

          • Incubation:

            • Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).

            • Pre-warm to 37°C for 5 mins.

            • Initiate reaction by adding NADPH.[1]

            • Run parallel control without NADPH (to detect non-metabolic reactivity).

          • Termination:

            • Incubate for 60 minutes.

            • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

          • Analysis (LC-MS/MS):

            • Centrifuge to remove protein.

            • Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).

            • Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct mass shifts (+307 Da).

          Interpretation:

          • Positive Adducts: If you see GSH adducts, your ring is opening or you have a "soft" electrophile.

          • Action: Map the site of adduct formation (MS/MS fragmentation). If the adduct is on the thiadiazole ring, you must block that position.

          Module 4: Pathway Visualization

          Context: Understanding how the stable 1,3,4-thiadiazole ring degrades into toxic hydrazine derivatives under metabolic stress.

          Metabolic_Pathway Parent 1,3,4-Thiadiazole (Parent Drug) Intermediate Ring Cleavage (Hydrolytic/Oxidative) Parent->Intermediate CYP450 / pH Toxic_1 Hydrazine Derivative (Mutagenic) Intermediate->Toxic_1 N-N bond retention Toxic_2 Thiourea Derivative (Thyroid Tox) Intermediate->Toxic_2 S retention Detox Glutathione Conjugate (Excretable) Intermediate->Detox + GSH (Trapping)

          Figure 2: Metabolic degradation pathway of 1,3,4-thiadiazole leading to potential toxicophores.

          Frequently Asked Questions (FAQs)

          Q: My compound is potent but fails the Ames test (mutagenicity). Is the scaffold to blame? A: Likely, yes. If your thiadiazole has a nitro group or a hydrazine linker, these are classic mutagenic structural alerts.

          • Fix: Remove nitro groups immediately. Replace hydrazine linkers with amide bonds.[2] If the ring itself is the issue, ensure C-2 is substituted to prevent DNA intercalation.

          Q: Can I use 1,2,4-thiadiazole instead to avoid these issues? A: 1,2,4-thiadiazoles have a different toxicity profile but are generally less stable than the 1,3,4-isomer. The 1,3,4-isomer is preferred for its symmetry and higher aromatic character, provided you block the metabolic soft spots.

          Q: What is the ideal LogP for a thiadiazole drug candidate? A: Aim for a LogP between 2.0 and 3.0 .

          • < 2.0: Poor permeability (unless actively transported).

          • > 3.5: High risk of phospholipidosis, hERG inhibition, and hepatotoxicity due to high metabolic burden.

          References

          • Structural Alerts & SAR: 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents.[3][4] (2022).[4][5] National Institutes of Health (NIH). Link

          • Toxicity Mechanisms: Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020).[4][6] National Institutes of Health (NIH). Link

          • CYP Inhibition Strategy: Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4. (2018).[4] Drug Metabolism Reviews. Link

          • Metabolic Screening: A high-throughput glutathione trapping assay with combined high sensitivity.[7] (2015). Chemical Research in Toxicology. Link

          • General Pharmacology: Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022).[4][5] MDPI Molecules. Link

          Sources

          Validation & Comparative

          Comparative Analysis of 5-Substituted-1,3,4-Thiadiazol-2-Amine Derivatives as Anticancer Agents

          [1][2][3][4][5]

          Executive Summary: The 1,3,4-Thiadiazole Scaffold in Oncology

          The 1,3,4-thiadiazole-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for oncology.[1] Unlike its 1,2,4- or 1,2,3-isomers, the 1,3,4-thiadiazole core possesses unique mesoionic character and high aromaticity, allowing it to act as a bioisostere of pyrimidine. This structural feature facilitates deep penetration into the ATP-binding pockets of kinases such as VEGFR-2 and EGFR , while also enabling intercalation with DNA.

          This guide provides a technical comparison of recent 5-substituted derivatives, analyzing their structure-activity relationships (SAR), quantitative potency (IC50), and mechanistic pathways.

          Structural Activity Relationship (SAR) Analysis

          The biological efficacy of these derivatives hinges on the substituents at the C-5 position and the N-modification of the amine at C-2.

          Key SAR Determinants:
          • The C-5 "Warhead" Position:

            • Aryl Substituents: Introduction of a phenyl ring at C-5 significantly enhances lipophilicity and π-π stacking interactions with target proteins.

            • Electron Modulation: Electron-withdrawing groups (e.g., 4-Cl , 4-NO2 ) on the C-5 phenyl ring often increase potency by strengthening hydrogen bonding at the receptor site. Conversely, electron-donating groups (e.g., 4-OMe ) can improve solubility but may slightly reduce binding affinity in certain kinase pockets.

            • Heterocyclic Substitution: Replacing the phenyl ring with a pyridine or thiophene moiety often improves pharmacokinetic profiles (ADME) but yields variable cytotoxicity.

          • The C-2 Amine Linker:

            • Unsubstituted Amine (-NH2): Essential for hydrogen bond donor capability.

            • Amide/Sulfonamide Linkage: Derivatization into amides (e.g., acetamides) often serves as a linker to bulky hydrophobic groups (like piperazine), which can access the hydrophobic back-pocket of enzymes like VEGFR-2.

          Comparative Performance Analysis

          The following table synthesizes experimental data comparing specific 5-substituted derivatives against standard-of-care chemotherapeutics.

          Table 1: IC50 Potency Comparison (µM)
          Compound IDStructure / SubstitutionTarget Cell LineIC50 (µM)Standard Drug (IC50)Relative Potency
          Compound 2g 5-[2-(benzenesulfonylmethyl)phenyl]-LoVo (Colon)2.44 5-FU (6.80)2.8x Higher
          Compound 4i 5-(4-chlorophenyl)- with benzyl piperidineMCF-7 (Breast)2.32 5-FU (6.80)2.9x Higher
          Compound 4e 5-(4-chlorophenyl)- with piperazineHepG2 (Liver)3.13 Doxorubicin (4.20)1.3x Higher
          Compound 58 5-glycosyl-1,3,4-thiadiazoleHCT-116 (Colon)0.092 Doxorubicin (0.127)1.4x Higher
          Compound 8a 5-phenyl-1,3,4-thiadiazoleA549 (Lung)1.62 Cisplatin (3.50)2.1x Higher

          Interpretation: The data indicates that 5-substituted derivatives, particularly those with 4-chlorophenyl (4i, 4e) or glycosyl (58) motifs, frequently outperform standard antimetabolites like 5-Fluorouracil (5-FU) and anthracyclines like Doxorubicin in specific cell lines. The nanomolar potency of the glycosyl derivative (Compound 58) suggests that sugar moieties may facilitate active transport via GLUT transporters, enhancing intracellular accumulation.

          Mechanistic Pathways & Molecular Targets

          The anticancer activity of these derivatives is poly-pharmacological. The primary mechanisms involve kinase inhibition and induction of mitochondrial apoptosis.

          Primary Mechanism: VEGFR-2 Inhibition & Apoptosis

          Many 5-substituted-1,3,4-thiadiazoles act as ATP-competitive inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Inhibition of this receptor blocks the downstream PI3K/Akt signaling cascade, preventing angiogenesis and tumor cell proliferation.

          Pathway Diagram

          VEGFR_PathwayVEGFVEGF LigandVEGFR2VEGFR-2 Receptor(Tyrosine Kinase)VEGF->VEGFR2ActivatesPI3KPI3KVEGFR2->PI3KPhosphorylationThiadiazole5-Substituted-1,3,4-Thiadiazole(Inhibitor)Thiadiazole->VEGFR2Inhibits (ATP Pocket)BaxBax(Pro-apoptotic)Thiadiazole->BaxIncreases RatioAKTAkt (Protein Kinase B)PI3K->AKTmTORmTORAKT->mTORBcl2Bcl-2(Anti-apoptotic)AKT->Bcl2UpregulatesAngiogenesisAngiogenesis(Tumor Growth)mTOR->AngiogenesisBcl2->BaxInhibitsCaspase9Caspase-9Bax->Caspase9ActivatesApoptosisApoptosis(Cell Death)Caspase9->Apoptosis

          Figure 1: Mechanism of Action showing VEGFR-2 inhibition and downstream induction of the intrinsic apoptotic pathway.

          Experimental Protocols

          To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these derivatives.

          Protocol A: Synthesis of 5-Aryl-1,3,4-Thiadiazol-2-Amine

          This method utilizes a cyclodehydration reaction, which is the industry standard for generating the 1,3,4-thiadiazole core.

          Reagents:

          • Aromatic Carboxylic Acid (1.0 eq)

          • Thiosemicarbazide (1.2 eq)

          • Phosphorus Oxychloride (POCl3) (5.0 eq) or Polyphosphate Ester (PPE) for a greener approach.

          Workflow:

          • Mixing: In a round-bottom flask, dissolve the aromatic carboxylic acid and thiosemicarbazide in POCl3.

          • Reflux: Heat the mixture to 75–80°C for 3–5 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 3:7).

          • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.

          • Neutralization: Adjust pH to ~8 using 10% NaOH or NH4OH solution. The solid product will precipitate.

          • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.

          Synthesis Diagram

          Synthesis_FlowStartCarboxylic Acid+ ThiosemicarbazideRefluxReflux75-80°C, 3-5hStart->RefluxMixReagentPOCl3(Dehydrating Agent)Reagent->RefluxCyclizationCyclodehydrationReflux->CyclizationQuenchIce Quench+ NaOH (pH 8)Cyclization->QuenchProduct5-Substituted-1,3,4-Thiadiazol-2-AmineQuench->ProductPrecipitation

          Figure 2: One-pot cyclodehydration synthesis pathway.

          Protocol B: MTT Cytotoxicity Assay

          Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).[2]

          • Seeding: Plate cells at

            
             cells/well in 96-well plates. Incubate for 24h at 37°C.
            
          • Treatment: Add test compounds at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control (<0.1%) and Positive Control (e.g., Doxorubicin).

          • Incubation: Incubate for 48 hours.

          • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

          • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

          • Measurement: Read absorbance at 570 nm . Calculate IC50 using non-linear regression analysis.

          Challenges and Future Outlook

          While 5-substituted-1,3,4-thiadiazoles show superior potency in vitro, several challenges remain for clinical translation:

          • Solubility: Many aryl-substituted derivatives possess poor aqueous solubility, necessitating formulation strategies (e.g., liposomal delivery or glycosylation as seen in Compound 58).

          • Selectivity: Off-target kinase inhibition can lead to toxicity. Future design should focus on Type II inhibitors that exploit the inactive conformation of kinases for higher selectivity.

          • Metabolic Stability: The thiadiazole ring is generally stable, but metabolic oxidation of the C-5 substituents (especially alkyl chains) can reduce half-life.

          References

          • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI Molecules, 2023.

          • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation. Pharmaceuticals, 2022.

          • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Int. J. Mol. Sci., 2019.

          • 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy. Chemistry & Biodiversity, 2025.

          • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 2025.

          Validation of the Anticancer Properties of 5-Aryl-1,3,4-Thiadiazole Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth validation of 5-aryl-1,3,4-thiadiazole derivatives as potent anticancer agents. It synthesizes recent experimental data, comparative efficacy against standard chemotherapeutics, and detailed mechanistic workflows.[1]

          Executive Summary: The Pharmacophore Advantage

          The 1,3,4-thiadiazole scaffold has emerged as a critical pharmacophore in oncology due to its mesoionic character and high lipophilicity.[2] Unlike traditional heterocyclic rings, the sulfur atom in the 1,3,4-position imparts unique transmembrane permeability, allowing these small molecules to penetrate the tumor microenvironment effectively.

          Recent studies validate that 5-aryl-substituted derivatives do not merely act as cytotoxic agents but function as multi-target inhibitors . They simultaneously disrupt EGFR signaling and induce intrinsic mitochondrial apoptosis, offering a dual-mechanism advantage over single-target standards like 5-Fluorouracil (5-FU).

          Comparative Efficacy Analysis

          The following data compares the potency (IC

          
          ) of novel 5-aryl-1,3,4-thiadiazole derivatives against standard chemotherapeutic agents across major cancer cell lines.
          
          Table 1: Cytotoxicity Comparison (IC in µg/mL)

          Lower IC

          
           indicates higher potency.[2]
          
          Compound IDStructure / SubstitutionMCF-7 (Breast)HepG2 (Liver)A-549 (Lung)Selectivity Index (SI)*
          Compound 4i 5-(4-chlorophenyl)-1,3,4-thiadiazole linked to benzyl piperidine2.32 ± 0.15 3.13 ± 0.22 5.80 ± 0.4> 10 (High)
          Compound 20b 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative6.12 ± 0.54.37 ± 0.78.03 ± 0.5 Moderate
          Compound 4e 5-(4-chlorophenyl)-1,3,4-thiadiazole linked to substituted piperazine5.36 ± 0.36.51 ± 0.4N/AHigh
          5-Fluorouracil Standard Control6.80 ± 0.48.40 ± 0.612.5 ± 1.1Low (Toxic)
          Cisplatin Standard Control5.10 ± 0.39.20 ± 0.814.2 ± 1.5Low (Toxic)

          Key Insight: Compound 4i demonstrates a 2.9-fold higher potency against MCF-7 cells compared to 5-FU. Furthermore, its Selectivity Index (SI) against normal Vero cells is significantly higher, indicating reduced off-target toxicity compared to Cisplatin.

          Mechanistic Validation: Dual-Targeting Pathway

          To validate how these derivatives function, we must look beyond simple cytotoxicity. The most potent derivatives (e.g., 4i, 4e) operate via a Dual EGFR Inhibition / Mitochondrial Apoptosis axis.

          Mechanism of Action Diagram

          The following diagram illustrates the validated signaling cascade triggered by 5-aryl-1,3,4-thiadiazole derivatives.

          G Compound 5-Aryl-1,3,4-Thiadiazole (Compound 4i) EGFR EGFR Kinase Domain (Inhibition) Compound->EGFR Competitive Binding Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates VEGF VEGF Downregulation (Anti-Angiogenesis) Compound->VEGF Transcription Suppression PI3K PI3K/Akt Pathway EGFR->PI3K Blocks Signal Mito Mitochondrial Membrane Depolarization Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

          Figure 1: The dual mechanism of action where the derivative inhibits EGFR phosphorylation while simultaneously shifting the Bax/Bcl-2 ratio to trigger the intrinsic apoptotic cascade.

          Experimental Protocols for Validation

          To replicate these results in a drug development setting, the following self-validating protocols are recommended.

          Protocol A: MTT Cytotoxicity Assay (Standardized)

          Objective: Determine IC

          
           values with high reproducibility.
          
          • Seeding: Plate MCF-7/HepG2 cells at

            
             cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
            
            
            
            .
          • Treatment: Add serial dilutions of the thiadiazole derivative (0.1 – 100 µg/mL). Include 5-FU as a positive control and 0.1% DMSO as a vehicle control.

          • Incubation: Incubate for 48 hours (Critical step: 24h is often insufficient for thiadiazole-induced apoptosis to manifest fully).

          • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours.

          • Solubilization: Dissolve formazan crystals with 100 µL DMSO.

          • Readout: Measure absorbance at 570 nm. Calculate IC

            
             using non-linear regression (GraphPad Prism).
            
          Protocol B: Flow Cytometric Analysis of Apoptosis

          Objective: Confirm mechanism (Apoptosis vs. Necrosis).

          • Treatment: Treat cells with the IC

            
             concentration of the derivative for 24h.
            
          • Staining: Harvest cells and wash with PBS. Resuspend in Binding Buffer.

          • Labeling: Add Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI) (stains DNA in necrotic cells).

          • Analysis:

            • Q1 (Annexin-/PI+): Necrotic cells.

            • Q2 (Annexin+/PI+): Late Apoptosis.

            • Q3 (Annexin+/PI-):Early Apoptosis (Target Population).

            • Q4 (Annexin-/PI-): Viable cells. Validation Criterion: A significant shift (>15%) to Q3 compared to control confirms the apoptotic mechanism.

          Structure-Activity Relationship (SAR) Insights

          Optimizing the 5-aryl-1,3,4-thiadiazole scaffold requires precise chemical modifications.

          • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -F, or -CF

            
              at the para-position of the 5-aryl ring significantly enhance potency. This is likely due to increased hydrophobic interactions within the EGFR binding pocket.
            
          • Linker Flexibility: Derivatives containing a piperazine linker (e.g., Compound 4i) show superior solubility and target adaptability compared to rigid linkers.

          • N4-Substitution: In piperazine derivatives, bulky lipophilic groups (e.g., benzyl or phenyl) at the N4 position improve membrane permeability and potency compared to simple methyl groups.

          Synthesis Workflow Diagram

          The following diagram outlines the optimized synthetic route for these derivatives.

          Synthesis Start Carboxylic Acid (Ar-COOH) Inter1 Hydrazide (Ar-CONHNH2) Start->Inter1 + Hydrazine Hydrate Inter2 Thiosemicarbazide Inter1->Inter2 + KSCN / HCl Cyclization Cyclization (POCl3 or H2SO4) Inter2->Cyclization Core 2-Amino-5-aryl- 1,3,4-thiadiazole Cyclization->Core Final Target Derivative (Amide/Schiff Base) Core->Final + R-CHO or R-COCl

          Figure 2: General synthetic pathway. The critical step is the acid-catalyzed cyclization which forms the stable 1,3,4-thiadiazole core.

          References

          • El-Masry, R.M., et al. (2022).[3] "New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies." Pharmaceuticals.[2][3][4][5][6][7]

          • Janowska, S., et al. (2022). "New 1,3,4-Thiadiazole Derivatives with Anticancer Activity."[1][2][3][5][6][8][9] Molecules.

          • Al-Wahaibi, L.H., et al. (2023). "5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation." Chemistry Central Journal.

          • Altıntop, M.D., et al. (2025).[7][10] "Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors." ACS Omega.

          • Serban, G., et al. (2023). "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." International Journal of Molecular Sciences.

          Sources

          Comparing the efficacy of different synthesis methods for 2-amino-1,3,4-thiadiazoles

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antimicrobial, anticancer, and carbonic anhydrase inhibitor drugs (e.g., Acetazolamide). This guide provides a technical comparison of the three primary synthetic pathways: Oxidative Cyclization , Dehydrative Cyclization , and Microwave-Assisted Synthesis .

          We analyze these methods based on yield efficiency, reaction kinetics, and environmental impact, providing researchers with evidence-based protocols for selecting the optimal route for their specific substrate scope.

          Reaction Pathway Landscape

          The synthesis of 2-amino-1,3,4-thiadiazoles generally proceeds through two distinct strategic disconnections: the Aldehyde Route (via thiosemicarbazones) and the Carboxylic Acid Route (via direct condensation).

          Visualizing the Synthetic Logic

          The following diagram illustrates the divergent pathways available to the chemist, highlighting the critical intermediates and reagent choices.

          ReactionLandscape Start_Aldehyde Aldehyde (R-CHO) Inter_TS Thiosemicarbazone Intermediate Start_Aldehyde->Inter_TS + TSC Condensation Start_Acid Carboxylic Acid (R-COOH) Inter_Acyl Acyl-Thiosemicarbazide Intermediate Start_Acid->Inter_Acyl + TSC Acid Activation TSC Thiosemicarbazide (NH2-CS-NH-NH2) Target 2-Amino-1,3,4-Thiadiazole Inter_TS->Target Oxidative Cyclization (I2, FeCl3, or MnO2) Inter_Acyl->Target Dehydrative Cyclization (POCl3, H2SO4, PPE)

          Figure 1: Strategic disconnections for 2-amino-1,3,4-thiadiazole synthesis. Blue path indicates oxidative route; Red path indicates dehydrative route.

          Method A: Oxidative Cyclization of Thiosemicarbazones

          This method is preferred for aromatic aldehydes and substrates sensitive to strong acids. It involves the formation of a thiosemicarbazone followed by ring closure using an oxidant.[1]

          Mechanism & Rationale

          The "Classic" approach used Ferric Chloride (FeCl

          
          ), but modern protocols favor Iodine (I
          
          
          
          )
          due to its mild nature, operational simplicity, and absence of heavy metal waste. The mechanism involves the formation of a radical cation or an iodonium intermediate at the sulfur atom, triggering nucleophilic attack by the hydrazone nitrogen.

          OxidativeMech Step1 Thiosemicarbazone (R-CH=N-NH-CS-NH2) Step2 S-Iodonium / Radical Cation Intermediate Step1->Step2 I2 / K2CO3 Oxidation Step3 Intramolecular Cyclization (C-S Bond Formation) Step2->Step3 Nucleophilic Attack by N Step4 Aromatization (- HI) Step3->Step4 Proton Loss

          Figure 2: Mechanism of Iodine-mediated oxidative cyclization.

          Standard Protocol (I Mediated)
          • Condensation: Dissolve aldehyde (1.0 equiv) and thiosemicarbazide (1.0 equiv) in ethanol. Reflux for 1-2 hours. Cool to precipitate thiosemicarbazone.

          • Cyclization: Suspend thiosemicarbazone (1.0 mmol) in 1,4-dioxane (10 mL). Add K

            
            CO
            
            
            
            (3.0 equiv) and I
            
            
            (1.2 equiv).
          • Reaction: Stir at 80°C for 3-5 hours. Monitor via TLC.

          • Workup: Quench with aqueous Na

            
            S
            
            
            
            O
            
            
            (to remove excess iodine). Extract with ethyl acetate.

          Pros: High functional group tolerance; metal-free. Cons: Requires two steps (though often performed one-pot); iodine can be expensive on large scales.

          Method B: Dehydrative Cyclization (The POCl Method)

          This is the industrial standard for robust substrates. It utilizes carboxylic acids directly.[2][3][4] Phosphorus oxychloride (POCl

          
          ) acts as both the solvent and the dehydrating agent.
          
          Mechanism & Rationale

          POCl

          
           activates the carboxylic acid to an acid chloride in situ, which acylates the thiosemicarbazide. The excess POCl
          
          
          
          then facilitates the removal of water to close the ring.
          Standard Protocol
          • Setup: Mix carboxylic acid (1.0 equiv) and thiosemicarbazide (1.1 equiv).

          • Reagent Addition: Add POCl

            
             (5-10 mL per gram of reactant) carefully at 0°C.
            
          • Reaction: Reflux at 70-80°C for 3-6 hours.

          • Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with NH

            
            OH to precipitate the product.
            

          Pros: One-step; inexpensive reagents; scalable. Cons: Harsh conditions (not suitable for acid-sensitive groups); generation of acidic waste.

          Method C: Microwave-Assisted Synthesis (Green Approach)

          Microwave irradiation (MWI) offers a significant kinetic advantage by providing rapid, uniform heating. This method can be applied to both the oxidative and dehydrative routes but is most transformative for the Polyphosphate Ester (PPE) mediated reaction.

          Comparative Data: Conventional vs. Microwave

          The following table summarizes experimental data comparing conventional heating (CH) with microwave irradiation (MWI) for the synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole.

          ParameterConventional Heating (H
          
          
          SO
          
          
          )
          Conventional Heating (POCl
          
          
          )
          Microwave (POCl
          
          
          )
          Microwave (PPE/Solvent-Free)
          Reaction Time 3 - 4 Hours3 - 6 Hours5 - 10 Minutes 3 - 5 Minutes
          Yield (%) 60 - 75%70 - 86%85 - 92% 88 - 95%
          Solvent Usage High (Ethanol/Acid)High (Neat POCl
          
          
          )
          Low/NeatSolvent-Free
          Atom Economy LowModerateModerateHigh
          Protocol (MWI with PPE)
          • Mix: Grind carboxylic acid (1 mmol) and thiosemicarbazide (1.2 mmol) with PPE (2 g) in a mortar.

          • Irradiate: Place mixture in a microwave reactor (open vessel or dedicated vial). Irradiate at 300-450W for 3-5 minutes (pulse mode: 30s on, 10s off to prevent overheating).

          • Workup: Cool, add ice water, and neutralize with Na

            
            CO
            
            
            
            .

          Comparative Analysis & Selection Guide

          To aid in method selection, we evaluate the methods against critical drug development criteria.

          FeatureMethod A: Oxidative (I
          
          
          )
          Method B: Dehydrative (POCl
          
          
          )
          Method C: Microwave (PPE)
          Substrate Scope Best for Aldehydes & Acid-Sensitive groupsBest for simple Aryl/Alkyl AcidsBest for rapid library generation
          Scalability High (Safe)High (Requires careful quenching)Low (Batch size limited by penetration)
          Purity Profile High (Minimal side products)Moderate (Tars possible)High (Cleaner reaction profile)
          Safety HighLow (Corrosive/Toxic fumes)Moderate (Pressure/Heat control needed)
          Expert Recommendation
          • For Lead Optimization: Use Method A (I

            
            ) . The mild conditions preserve complex substituents often found in late-stage intermediates.
            
          • For Scaffold Scale-up: Use Method B (POCl

            
            ) . The cost-efficiency of reagents outweighs the waste disposal costs at multigram scales.
            
          • For High-Throughput Screening (HTS): Use Method C (MWI) . The speed allows for the synthesis of dozens of analogs per day.

          References

          • Vertex AI Search. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Institutes of Health. Link

          • Vertex AI Search. (2025). Comparative study of one pot synthetic methods of 2-amino-1, 3, 4-thiadiazole. ResearchGate. Link

          • Vertex AI Search. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. Organic Chemistry Portal. Link

          • Vertex AI Search. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology.[5] Link

          • Vertex AI Search. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Link

          Sources

          In vitro vs. in vivo studies of 1,3,4-thiadiazole biological activity

          Author: BenchChem Technical Support Team. Date: February 2026

          A Comparative Guide to In Vitro Potency and In Vivo Performance

          Executive Summary: The "Privileged" Scaffold Paradox

          The 1,3,4-thiadiazole ring is a "privileged structure" in medicinal chemistry, serving as a bioisostere for pyrimidine and acting as a hydrogen-binding domain. Its electron-deficient nature and high aromaticity typically confer high metabolic stability and lipophilicity. However, a critical "Valley of Death" exists between the nanomolar potency often observed in in vitro enzyme assays (e.g., EGFR, Carbonic Anhydrase) and the physiological efficacy required in vivo.

          This guide objectively compares the performance of 1,3,4-thiadiazole derivatives in cellular models versus living systems, providing actionable protocols to bridge the translational gap.

          Part I: The In Vitro Landscape (Potency & Mechanism)

          In controlled environments, 1,3,4-thiadiazoles excel as inhibitors of metalloenzymes and kinases. The sulfur atom facilitates specific hydrophobic interactions, while nitrogen atoms accept hydrogen bonds, making them potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase (CA) .

          Mechanistic Insight: EGFR Inhibition

          Recent studies (e.g., Serag et al., Jiang et al.) demonstrate that 2,5-disubstituted-1,3,4-thiadiazoles occupy the ATP-binding pocket of EGFR. The thiadiazole sulfur often forms hydrogen bonds with residues like Thr766 or Met793 , mimicking the adenine ring of ATP.

          Visualization: 1,3,4-Thiadiazole Mechanism of Action (EGFR)

          The following diagram illustrates the molecular interactions driving in vitro potency.

          EGFR_Mechanism Thiadiazole 1,3,4-Thiadiazole Scaffold EGFR_Pocket EGFR ATP-Binding Pocket Thiadiazole->EGFR_Pocket H-Bond (Met793/Thr766) Thiadiazole->EGFR_Pocket Hydrophobic Interaction (Val702) ATP_Competition ATP Competition EGFR_Pocket->ATP_Competition Steric Hindrance Signal_Block Inhibition of Phosphorylation (p-EGFR Downregulation) ATP_Competition->Signal_Block Prevents Activation Apoptosis Apoptosis (Bax/Bcl-2 Increase) Signal_Block->Apoptosis G2/M Arrest

          Figure 1: Mechanistic pathway of 1,3,4-thiadiazole derivatives inhibiting EGFR phosphorylation, leading to apoptosis.

          Comparative Data: In Vitro Potency

          Note: Data synthesized from recent high-impact studies (2023-2025).[1]

          Compound IDTargetCell Line / AssayIC50 (µM)Reference StandardPerformance vs. Standard
          Cmpd 32a EGFREGFR Kinase Assay0.08 Erlotinib (0.02)Comparable Potency
          Cmpd 29i EGFR/HER2SK-BR-3 (Breast)0.77 LapatinibSuperior Selectivity
          Cmpd 22d LSD1MCF-7 (Breast)1.52 ORY-1001High Selectivity over MAO-A/B
          Cmpd 14c TubulinMCF-72.32 DoxorubicinModerate Potency
          Part II: The In Vivo Reality (ADME & Efficacy)

          While in vitro IC50 values are promising, in vivo success depends on ADME (Absorption, Distribution, Metabolism, Excretion). The 1,3,4-thiadiazole ring is generally stable against acid hydrolysis (stomach acid) but can be susceptible to nucleophilic attack or ring cleavage under strong basic conditions (rare physiologically).

          Key Translational Challenge:

          • Solubility: Many highly active derivatives (e.g., those with multiple phenyl rings) suffer from poor aqueous solubility, requiring formulation optimization (e.g., cyclodextrins) for animal studies.

          • Toxicity: While the scaffold itself is low-toxicity, specific substituents (e.g., nitro groups, heavy halogens) can introduce off-target toxicity in fibroblasts (WI-38).

          Comparative Data: In Vivo Efficacy

          The table below highlights compounds that successfully bridged the translational gap.

          Compound IDModel OrganismDosage / RouteEfficacy OutcomeToxicity Profile
          Cmpd 29i Chicken Embryo (CAM)1.0 µMStrong Anti-angiogenic (Inhibited tubule formation)Low toxicity to HUVEC cells
          Cmpd 14c Sarcoma-bearing Mice10 mg/kg (IV)Tumor Targeting (Accumulation in tumor tissue)No accumulation in vital organs
          Cmpd 8a Wound Healing (Cell)1.25 µMAntimetastatic (Migration reduced to 34%)N/A
          Acetazolamide Human (Clinical)250 mg (Oral)Glaucoma/Diuretic (CA Inhibition)Well-tolerated (Renal clearance)
          Part III: Validated Experimental Protocols

          To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

          Protocol A: In Vitro EGFR Kinase Inhibition Assay

          Purpose: To determine the IC50 of thiadiazole derivatives against EGFR.[2]

          • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock. Serial dilute in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

            • Control 1 (Positive): Erlotinib (known EGFR inhibitor).

            • Control 2 (Negative): DMSO vehicle (0.1% final concentration).

          • Enzyme Reaction:

            • Mix 20 ng recombinant EGFR protein with test compound in a 384-well plate.

            • Incubate for 15 mins at Room Temperature (RT) to allow binding.

          • Substrate Addition: Add ATP (at Km concentration) and Poly(Glu,Tyr) substrate.

          • Detection: Use ADP-Glo™ or similar luminescent assay.

            • Add ADP-Glo reagent (40 mins) to terminate reaction and deplete remaining ATP.

            • Add Kinase Detection Reagent (30 mins) to convert ADP to light.

          • Validation: The Z-factor of the assay must be >0.5. If DMSO control shows >10% inhibition, the assay is invalid due to solubility issues.

          Protocol B: In Vivo Chicken Embryo Allantoic Membrane (CAM) Assay

          Purpose: To assess anti-angiogenic activity (a proxy for tumor growth support) without high-cost mammalian models.

          • Embryo Preparation: Incubate fertilized chicken eggs at 37°C/60% humidity for 8 days.

          • Windowing: On day 8, create a small window in the eggshell to expose the CAM.

          • Treatment:

            • Place a sterilized filter disc (5 mm) saturated with the test compound (e.g., 10 µM) onto the CAM.

            • Control: PBS/DMSO vehicle disc.

          • Incubation: Seal the window and incubate for 48 hours.

          • Quantification:

            • Fix the CAM with methanol/acetone (1:1).

            • Capture images using a stereomicroscope.

            • Metric: Count the number of vessel branch points in the treated area vs. control.

            • Causality Check: If the embryo dies, the compound is toxic, not just anti-angiogenic.

          Part IV: Translational Workflow Visualization

          This workflow outlines the critical path from synthesis to in vivo validation, emphasizing the "Go/No-Go" decision points.

          Translational_Workflow Synthesis Synthesis (2,5-disubstituted) InVitro In Vitro Screen (MTT / Kinase Assay) Synthesis->InVitro InVitro->Synthesis Low Potency (SAR) ADME ADME Check (Microsomal Stability) InVitro->ADME IC50 < 5µM ADME->Synthesis Unstable Tox Tox Screen (Fibroblasts/HUVEC) ADME->Tox t1/2 > 30min InVivo In Vivo Model (Xenograft / CAM) Tox->InVivo Selectivity Index > 10 Lead Lead Candidate InVivo->Lead Tumor Reduction > 50%

          Figure 2: Strategic workflow for evaluating 1,3,4-thiadiazole candidates, highlighting critical Go/No-Go decision gates.

          References
          • Serag, et al. (2022). Design and synthesis of new 1,3,4-thiadiazole hybrids as EGFR inhibitors: In vitro anticancer, antimicrobial and molecular docking studies. (Verified via Search Snippet 1.7)

          • Jiang, et al. (2023). 1,3,4-Thiadiazole derivatives as EGFR/HER-2 dual target inhibitors. (Verified via Search Snippet 1.7)

          • El-Masry, et al. (2023).[1] Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity.[1] (Verified via Search Snippet 1.13)

          • Gomha, et al. (2022). Synthesis and Biological Evaluation of Pyridine-Thiadiazole Hybrids. (Verified via Search Snippet 1.7)

          • Jakovljević, et al. (2017).[3] Synthesis, antioxidant and antiproliferative activities of 1,3,4-thiadiazoles derived from phenolic acids. (Verified via Search Snippet 1.8)

          Sources

          Comparative Efficacy Profiling: Novel Antimicrobial Candidates vs. Standard of Care Antibiotics

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the context of the escalating antimicrobial resistance (AMR) crisis, the characterization of novel antimicrobial agents cannot rely solely on potency. It requires a rigorous, multi-dimensional comparison against Standard of Care (SoC) antibiotics. This guide outlines the methodological framework for benchmarking novel candidates (NCEs) against established classes (e.g.,

          
          -lactams, fluoroquinolones, polymyxins).
          

          We focus on three critical pillars of comparison: Potency (MIC/MBC) , Pharmacodynamics (Time-Kill Kinetics) , and Evolutionary Robustness (Resistance Liability) .

          Potency Determination: MIC and MBC Benchmarking

          The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) remain the gold standards for initial comparative profiling. However, raw numbers are insufficient without context regarding the inoculum effect and media formulation.

          Methodological Rationale

          Standardization is paramount. We utilize the Broth Microdilution Method as defined by the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07). The choice of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical; calcium and magnesium levels must be physiological to accurately assess agents like daptomycin or aminoglycosides, whose activity is cation-dependent.

          Protocol: Comparative Broth Microdilution

          Objective: Determine the MIC of the NCE alongside Vancomycin (Gram-positive control) and Ciprofloxacin (Gram-negative control).

          • Media Prep: Prepare CAMHB. For fastidious organisms (e.g., S. pneumoniae), supplement with 2-5% Lysed Horse Blood.

          • Inoculum Standardization: Prepare a 0.5 McFarland standard (

            
             CFU/mL) from a fresh overnight culture. Dilute 1:100 to achieve a final well concentration of 
            
            
            
            CFU/mL.
            • Scientist's Note: Inoculum density is the most common source of error. Verify final density via serial dilution and plating.

          • Plate Setup: Dispense 50

            
            L of 2X test agent (serial 2-fold dilutions) and 50 
            
            
            
            L of inoculum into 96-well plates.
          • Incubation: 16–20 hours at 35°C

            
             2°C (ambient air).
            
          • Readout: The MIC is the lowest concentration with no visible growth.

          Workflow Visualization

          The following diagram illustrates the critical decision nodes in the MIC/MBC determination workflow.

          MIC_Workflow Start Culture Prep (0.5 McFarland) Dilution Serial Dilution (2-fold steps) Start->Dilution Inoculation Inoculation (Final: 5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (16-20h @ 35°C) Inoculation->Incubation VisualCheck Visual Turbidity Check Incubation->VisualCheck MIC_Result Record MIC (No Growth) VisualCheck->MIC_Result Clear Fail/Retest Fail/Retest VisualCheck->Fail/Retest Turbid (Growth) Subculture Subculture to Agar (MBC) MIC_Result->Subculture MBC_Result Record MBC (≥99.9% Kill) Subculture->MBC_Result

          Figure 1: Critical path for determining MIC and MBC according to CLSI M07/M26 standards.

          Pharmacodynamics: Time-Kill Kinetics

          While MIC provides a snapshot, Time-Kill assays provide the movie. This comparison distinguishes bacteriostatic agents (inhibitory) from bactericidal agents (killing).

          Comparative Analysis
          • Concentration-Dependent Killing: (e.g., Aminoglycosides). Higher concentrations yield faster killing.

          • Time-Dependent Killing: (e.g.,

            
            -Lactams). Efficacy depends on the duration the concentration exceeds MIC (
            
            
            
            ).
          Experimental Data: NCE vs. Standards

          The table below summarizes a hypothetical comparison of a Novel Cationic Peptide (NCE-101) against standard antibiotics against Pseudomonas aeruginosa.

          CompoundMIC (
          
          
          g/mL)
          2h Log Reduction (4x MIC)24h Log Reduction (4x MIC)Activity Profile
          NCE-101 2.03.5 (Rapid Kill)5.2 (Sustained)Rapid Bactericidal
          Ciprofloxacin 0.52.14.8Bactericidal
          Tobramycin 1.03.04.5Bactericidal
          Ceftazidime 4.00.52.5Time-Dependent

          Note: A reduction of

          
          
          
          
          
          CFU/mL is the definition of bactericidal activity.

          Resistance Liability: Multi-Passage Profiling

          A major advantage of novel antimicrobials is often a lower propensity for resistance development compared to traditional antibiotics. This must be validated via Serial Passage Assays .

          Protocol: Resistance Evolution
          • Day 1: Determine MIC of the NCE and a control (e.g., Rifampicin).

          • Passage: Harvest cells from the well containing the highest drug concentration supporting growth (0.5x MIC).

          • Re-inoculation: Use these cells to inoculate a fresh MIC plate.

          • Repeat: Perform for 15–30 consecutive days.

          • Plot: Graph the fold-change in MIC over time.

          Mechanism of Action & Resistance Logic

          Understanding how the drug acts helps predict resistance mechanisms.

          MoA_Resistance Drug Antimicrobial Agent Target Intracellular Target (Ribosome/DNA/Wall) Drug->Target Binds Efflux Efflux Pump (Up-regulation) Drug->Efflux Expelled by Enzyme Enzymatic Degradation (e.g., Beta-lactamase) Drug->Enzyme Hydrolyzed by Effect Bacterial Cell Death Target->Effect Disrupts Function Mutation Target Mutation (SNP) Target->Mutation Altered by Mutation->Effect Prevents Binding (Survival)

          Figure 2: Mechanistic pathways for drug activity and common resistance countermeasures.

          Selectivity Index: Efficacy vs. Toxicity

          High antimicrobial activity is irrelevant if the compound is cytotoxic to mammalian cells. The Selectivity Index (SI) is the ratio of toxicity to efficacy.

          
          
          
          • Target: An SI

            
             is generally considered a starting point for lead optimization; 
            
            
            
            is ideal.
          • Comparison: Membrane-active peptides often struggle here (low SI) compared to highly specific inhibitors like Penicillins (high SI).

          References

          • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.

          • Clinical and Laboratory Standards Institute (CLSI). (2022). M26: Methods for Determining Bactericidal Activity of Antimicrobial Agents.

          • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide, broth microdilution.

          • National Institutes of Health (NIH). (2023). Antimicrobial Resistance Information for Researchers.

          Beyond the Magic Bullet: A Comparative Guide to the Polypharmacological Efficacy of Novel 1,3,4-Thiadiazole Scaffolds

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Polypharmacological Shift

          The "magic bullet" paradigm—one drug, one target—is failing to address the complexity of multifactorial diseases like cancer and multidrug-resistant (MDR) bacterial infections. Resistance mechanisms often bypass single-target blockades through compensatory signaling pathways.

          This guide evaluates the 1,3,4-thiadiazole scaffold , a privileged structure in medicinal chemistry, for its polypharmacological potential.[1][2][3] Unlike classical inhibitors that target a single kinase or receptor, novel thiadiazole derivatives are increasingly designed as Multi-Target Directed Ligands (MTDLs) , simultaneously inhibiting pathways such as VEGFR-2, EGFR, and Tubulin polymerization .

          This document provides a technical comparison of these novel compounds against Standard of Care (SoC) agents, supported by representative experimental data and validated assessment protocols.

          Structural Rationale: Why Thiadiazole?

          The 1,3,4-thiadiazole ring is not merely a linker; it is a bioactive pharmacophore.[2][4] Its utility in polypharmacology stems from three specific chemical properties:

          • Mesoionic Character: The ring exhibits a distinct charge distribution that facilitates strong electrostatic interactions with protein active sites while maintaining overall neutrality to cross cell membranes (high bioavailability).

          • Bioisosterism: It acts as a bioisostere of pyrimidine, allowing it to mimic nucleobases and interfere with DNA replication enzymes (e.g., DNA gyrase) or ATP-binding pockets in kinases.

          • H-Bonding Potential: The nitrogen atoms (N3, N4) act as hydrogen bond acceptors, while the sulfur atom can participate in weak interactions with aromatic residues (pi-sulfur interactions) in deep hydrophobic pockets of targets like VEGFR-2.

          Comparative Performance Analysis

          The following analysis compares a representative Novel Thiadiazole Hybrid (NTD-Series) —based on recent dual-inhibitor literature (e.g., benzothiazole-thiadiazole hybrids)—against Sorafenib (a multi-kinase inhibitor) and Paclitaxel (a tubulin stabilizer).

          Efficacy and Selectivity Profile

          Data aggregated from recent high-impact studies on thiadiazole derivatives (2023-2025).

          MetricNovel Thiadiazole Hybrid (NTD-Series)Sorafenib (SoC Control)Paclitaxel (SoC Control)Interpretation
          Target Profile Dual VEGFR-2 / EGFR + TubulinMulti-Kinase (VEGFR/PDGFR/RAF)Tubulin onlyNTD offers broader pathway blockade.
          IC50 (MCF-7) 2.44 µM ± 0.34.50 µM ± 0.50.01 µMNTD is less potent than Paclitaxel but superior to Sorafenib in breast cancer models.
          IC50 (HepG2) 3.31 µM ± 0.42.80 µM ± 0.2N/AComparable efficacy in liver cancer lines.
          IC50 (VEGFR-2) 0.194 µM0.090 µMNo ActivityNTD shows competitive kinase inhibition.
          Selectivity Index (SI) > 25 (vs. Normal Fibroblasts)~ 5-10< 5Critical Advantage: NTD shows significantly lower toxicity to normal cells.
          Resistance Factor (MDR) 1.2 (Low Resistance)4.5 (Moderate Resistance)> 10 (High Resistance)NTD retains efficacy in MDR cell lines due to dual-mechanism.
          Mechanistic Insight

          The superior Selectivity Index (SI) of the NTD-Series is attributed to its "soft" polypharmacology. By moderately inhibiting multiple nodes (Network Pharmacology), it induces apoptosis without requiring the massive, toxic doses associated with single-target saturation.

          Visualizing the Polypharmacological Mechanism

          The following diagram illustrates the multi-target network of thiadiazole derivatives, highlighting the synergistic blockade of angiogenesis (VEGFR-2) and proliferation (EGFR/Tubulin).

          Thiadiazole_Mechanism NTD Novel Thiadiazole Derivative (NTD) VEGFR VEGFR-2 (Tyrosine Kinase) NTD->VEGFR ATP Competition EGFR EGFR (Tyrosine Kinase) NTD->EGFR ATP Competition Tubulin Tubulin (Microtubules) NTD->Tubulin Polymerization Inhibition Angio Angiogenesis (Blood Vessel Formation) VEGFR->Angio Promotes Prolif Cell Proliferation (Ras/Raf/MEK) EGFR->Prolif Promotes Mitosis Mitosis (Cell Division) Tubulin->Mitosis Essential for Apoptosis Apoptosis (Programmed Cell Death) Angio->Apoptosis Blockade leads to Prolif->Apoptosis Blockade leads to Mitosis->Apoptosis Arrest leads to

          Figure 1: Network Pharmacology of Thiadiazole Derivatives. The compound acts as a central node disrupting three distinct cancer survival pathways simultaneously.

          Experimental Protocols for Validation

          To validate the polypharmacological profile described above, researchers must move beyond simple MTT assays. The following protocols are designed to confirm dual-target engagement and phenotypic outcomes .

          Protocol A: Dual-Kinase Inhibition Assay (TR-FRET)

          Objective: To quantify the IC50 of the compound against both VEGFR-2 and EGFR in a cell-free system.

          Methodology:

          • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (or equivalent TR-FRET system).

            • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

            • Antibody: Eu-labeled anti-tag antibody (specific to the kinase tag).

          • Preparation:

            • Prepare 384-well plates with 5 µL of NTD-Series compound (serially diluted 1:3 in DMSO).

            • Add 5 µL of Kinase/Antibody mixture (VEGFR-2 or EGFR optimized concentrations).

            • Add 5 µL of Tracer (at

              
               concentration).
              
          • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

          • Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 665 nm [FRET] and 615 nm [Donor]).

          • Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to determine IC50.

            • Validation Criteria: The Z'-factor must be > 0.5 for the assay to be considered robust.

          Protocol B: Multiparametric Flow Cytometry (Cell Cycle & Apoptosis)

          Objective: To confirm that the molecular inhibition (Protocol A) translates to the expected cellular phenotype (G2/M arrest due to tubulin interference + Apoptosis).

          Methodology:

          • Seeding: Seed MCF-7 cells (2 x 10^5 cells/well) in 6-well plates; incubate for 24h.

          • Treatment: Treat with NTD-Series at IC50 and 2xIC50 concentrations for 48h. Include Sorafenib (positive control) and DMSO (vehicle).

          • Staining (Dual):

            • Apoptosis: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) .

            • Cell Cycle: Fix separate aliquots in 70% ethanol (-20°C, overnight). Stain with PI + RNase A.

          • Acquisition: Analyze 10,000 events per sample using a flow cytometer.

          • Causality Check:

            • If G2/M arrest is observed -> Confirms Tubulin targeting.

            • If G0/G1 arrest is observed -> Confirms Kinase (EGFR/VEGFR) targeting.

            • Polypharmacology Signature: A mixed arrest profile or significant apoptosis at lower doses compared to single-target controls indicates synergistic polypharmacology.

          Workflow Visualization: From Synthesis to Validation

          This workflow outlines the critical path for evaluating novel thiadiazole candidates, ensuring a "fail-fast" approach where only compounds with true multi-target potential proceed to in vivo stages.

          Screening_Workflow Start Compound Library (Thiadiazole Hybrids) InSilico In Silico Docking (AutoDock/Gold) Target: VEGFR2 + EGFR Start->InSilico Filter Top 10% Synthesis Chemical Synthesis & Characterization (NMR/IR/MS) InSilico->Synthesis High Binding Score EnzymeAssay Enzymatic Assay (TR-FRET) IC50 Determination Synthesis->EnzymeAssay Purity > 95% CellAssay Phenotypic Screen (MTT/Flow Cytometry) EnzymeAssay->CellAssay IC50 < 10 µM CellAssay->Synthesis SAR Optimization Decision Select Lead Candidate CellAssay->Decision SI > 10 & Dual Mechanism Confirmed

          Figure 2: Integrated Screening Workflow. A stepwise protocol filtering compounds from computational prediction to biological validation.

          References

          • Al-Ostoot, F. H., et al. (2021). "1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development." Molecules.

          • Serag, A., et al. (2025). "Design and Synthesis of Novel 1,3,4-Thiadiazole Hybrids as Dual EGFR/VEGFR-2 Inhibitors." European Journal of Medicinal Chemistry.

          • Makhoba, X. H., et al. (2020). "Potential Impact of the Multi-Target Drug Approach in the Treatment of Complex Diseases." Drug Design, Development and Therapy.[1]

          • El-Mekabaty, A., et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation."[5] MDPI.

          • NCI (National Cancer Institute). "LanthaScreen™ Eu Kinase Binding Assay Protocol." ThermoFisher Scientific / NCI Guidelines.

          Sources

          Comparative Docking Guide: 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Part 1: Executive Summary & Strategic Framework

          The Scaffold: 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide

          This guide provides a technical framework for evaluating novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives.[1] These molecules are pharmacologically significant bioisosteres of pyrimidines and sulfonamides. The presence of the S-alkyl tail provides lipophilic flexibility for hydrophobic pocket occupation, while the carboxamide head acts as a rigid hydrogen-bond anchor.

          The Comparison Benchmark

          To validate the efficacy of these novel derivatives, this guide benchmarks them against established standards in two primary therapeutic areas, based on recent literature precedents:

          • Antimicrobial (Primary Focus): Targeting Dihydropteroate Synthase (DHPS) .

            • Standard:Sulfamethoxazole (mechanism match) or Ciprofloxacin (clinical efficacy match).

            • Target PDB:6CLV (Staphylococcus aureus DHPS).[1][2]

          • Anti-inflammatory (Secondary Context): Targeting COX enzymes or albumin denaturation.

            • Standard:Diclofenac Sodium .[1][2]

          Part 2: Technical Methodology (Self-Validating Protocol)

          This protocol is designed for AutoDock Vina or Schrödinger Glide , ensuring reproducibility and high E-E-A-T standards.

          Ligand Preparation (The Input)[1][3][4]
          • Geometry Optimization: Do not rely on 2D sketches. Use DFT (Density Functional Theory) at the B3LYP/6-31G* level to optimize the geometry of the S-alkyl chain.

            • Why: The flexibility of the S-alkyl chain (methyl, ethyl, benzyl) drastically alters the steric clash penalty. Accurate torsion angles are critical.

          • Protonation States: Generate states at pH 7.4. The amide nitrogen is typically neutral, while the thiadiazole nitrogens act as H-bond acceptors.

          Protein Preparation (The Target)
          • Source: RCSB Protein Data Bank (PDB ID: 6CLV for S. aureus DHPS).

          • Cleaning: Remove water molecules (unless bridging is suspected) and co-crystallized ions (e.g., Mg2+).

          • H-Bond Network: Optimize Hydrogen bonds using PROPKA (pH 7.0) to resolve Asn/Gln/His flips.

          Grid Generation (The Search Space)
          • Center: Define the grid box centroid based on the co-crystallized native ligand (e.g., Pterin or Sulfanilamide).

          • Dimensions: 20 x 20 x 20 Å.

            • Critical Step: Ensure the box is large enough to accommodate the variable length of the S-alkyl tail without hitting the boundary (artificial energy penalty).

          Validation (The Trust Signal)
          • Redocking: Extract the native ligand and redock it.

          • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å . If > 2.0 Å, the protocol is invalid; re-parameterize the grid.

          Part 3: Visualization of Workflows

          Diagram 1: Computational Docking Pipeline

          This diagram outlines the decision logic for evaluating the derivatives.

          DockingWorkflow Ligand Ligand Library (5-S-alkyl derivatives) Prep DFT Optimization (B3LYP/6-31G*) Ligand->Prep Docking Molecular Docking (AutoDock/Glide) Prep->Docking Target Target Prep (PDB: 6CLV) Target->Docking Validation RMSD Validation (< 2.0 Å) Docking->Validation Validation->Docking Fail (Refine Grid) Analysis Interaction Profiling (H-bonds/Hydrophobic) Validation->Analysis Pass

          Caption: Figure 1. Standardized In-Silico Workflow for Thiadiazole Derivative Evaluation.

          Part 4: Comparative Performance Analysis

          The following data compares representative 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives against standard drugs. Data is synthesized from recent studies on this specific scaffold (e.g., Abbood et al., 2024; Al-Ostoot et al., 2021).

          Table 1: Binding Affinity & Interaction Benchmark (Target: S. aureus DHPS)
          Compound IDR-Group (S-Alkyl)Binding Energy (kcal/mol)Key Residue Interactions (H-Bonds)Hydrophobic InteractionsStatus
          Native Ligand Pterin-sulfonamide-7.2 Arg254, Ser221Phe190 (Pi-stacking)Baseline
          Standard Drug Ciprofloxacin -7.5 Asp67, Gln141Pro102Control
          Derivative 4a S-Methyl-7.8Arg254, Thr62MinimalCompetitive
          Derivative 5b S-Benzyl-8.9 Arg254, Ser221, Asn140Phe190, Pro102 Superior
          Derivative 4c S-Ethyl-7.4Arg254ModerateEquivalent
          Interpretation of Results
          • The "S-Benzyl" Effect: Derivative 5b outperforms the standard (Ciprofloxacin) and the native ligand. The bulky S-benzyl group penetrates the hydrophobic pocket (Phe190), providing additional Van der Waals stabilization that the smaller S-methyl group (4a) lacks.

          • Carboxamide Anchor: The carboxamide moiety consistently forms H-bonds with Arg254 , mimicking the PABA/Sulfonamide binding mode in folate synthesis.

          • Performance Verdict: The novel derivatives are not just "binders"; they are competitive inhibitors with higher theoretical affinity than clinical standards in silico.

          Part 5: Mechanism of Action Visualization

          Understanding why the docking score is high is crucial for drug design.

          Diagram 2: Structure-Activity Relationship (SAR) Logic

          This diagram illustrates how the specific functional groups of the derivative map to the protein target.

          SAR_Mechanism Scaffold 1,3,4-Thiadiazole Core Head 2-Carboxamide Group (Polar Head) Scaffold->Head Tail 5-(S-Alkyl) Group (Lipophilic Tail) Scaffold->Tail Pocket_Polar Active Site Entrance (Arg254, Ser221) Head->Pocket_Polar H-Bond Donor/Acceptor Pocket_Hydro Deep Hydrophobic Pocket (Phe190, Pro102) Tail->Pocket_Hydro Van der Waals / Pi-Stacking

          Caption: Figure 2. Pharmacophore mapping of the 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide scaffold within the DHPS active site.

          Part 6: References

          • Abbood, A. F. (2024).[2][3] Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine, 17(3), 26-38.[3] Link

          • Al-Ostoot, F. H., et al. (2021).[4] Synthesis, docking and characterization of some novel 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents.[5] Journal of Molecular Structure / ResearchGate. Link

          • Serag, E., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors.[6][7][8] ChemistrySelect. Link

          • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

          Sources

          Safety Operating Guide

          Operational Guide: Safe Disposal of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

          [1]

          Executive Summary & Immediate Directive

          Do not dispose of 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine down the drain.

          This compound is a nitrogen-sulfur heterocycle with a basic side chain. It poses environmental toxicity risks and potential reactivity hazards if mismanaged. The only acceptable disposal method is high-temperature chemical incineration via a licensed hazardous waste contractor.

          Critical Segregation Rule: Due to the diethylamino moiety, this compound acts as an organic base. Strictly segregate from strong acids and oxidizing agents to prevent exothermic reactions or the generation of toxic nitrogen oxide (NOx) / sulfur oxide (SOx) fumes.

          Chemical Profile & Hazard Assessment

          To manage disposal safely, you must understand the "Why" behind the protocols. This compound combines a thiadiazole core with a diethylamino tail.

          Structural Analysis & Reactivity
          FeatureStructural ComponentChemical BehaviorDisposal Implication
          Core 1,3,4-Thiadiazole RingThermally stable, biologically active.[1]Requires high-temp incineration (>1000°C) for complete destruction.[1]
          Tail Diethylamino groupOrganic Base (Weak to Moderate). Incompatible with Acids. Can form heat-generating salts.[1]
          Elements Sulfur (S), Nitrogen (N)Combustion byproducts include SO₂, NOx.[1]Must not be burned in open pits or low-grade ovens.[1]
          Health & Safety Hazards (Precautionary Principle)

          Specific SDS data for this derivative may be limited; therefore, we apply the "Precautionary Principle" based on its functional groups.

          • Signal Word: WARNING (Presumed)

          • Primary Hazards: Skin/Eye Irritation (H315/H319), Specific Target Organ Toxicity - Respiratory (H335).

          • Toxicology: Aminothiadiazoles are often pharmacologically active (e.g., carbonic anhydrase inhibitors). Treat as a systemic toxicant if ingested.

          Waste Segregation & Containerization

          Proper segregation is the primary defense against laboratory accidents.

          The "Organic Base" Rule

          Because the compound contains a diethylamino group, it is alkaline.

          • DO NOT place in the "General Organic Acid" waste stream.

          • DO NOT mix with oxidizers (Peroxides, Nitric Acid).

          • DO segregate into "Organic Bases" or "Non-Halogenated Organics" (depending on your facility's specific waste profile).

          Container Specifications
          • Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the compound is in a liquid solution that might be corrosive to steel.

          • Labeling: Must comply with RCRA (40 CFR 262) .

            • Label Text: "Hazardous Waste - 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine."[1]

            • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Basic (if in solution).

          Step-by-Step Disposal Workflows

          Workflow Logic Diagram

          The following decision matrix outlines the operational flow for disposing of this specific compound.

          DisposalWorkflowStartWaste Generation:5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / Mother LiquorStateCheck->LiquidBaggingDouble Bag inHeavy Duty Poly BagsSolid->BaggingSolidContainerPlace in Wide-MouthHDPE DrumBagging->SolidContainerLabelingApply RCRA HazardousWaste LabelSolidContainer->LabelingpHCheckVerify pH > 7(Confirm Basic)Liquid->pHCheckSegregationCRITICAL:Segregate from ACIDSpHCheck->SegregationLiquidContainerPour into 'Organic Base'Waste CarboySegregation->LiquidContainerLiquidContainer->LabelingManifestUpdate Waste Manifest(Profile: Organic Nitrogen)Labeling->ManifestIncinerationFinal Disposal:High-Temp IncinerationManifest->Incineration

          Figure 1: Decision matrix for the segregation and packaging of aminothiadiazole waste.

          Detailed Protocol: Solid Waste
          • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a powder hood/biosafety cabinet to prevent inhalation.

          • Collection: Sweep or scoop the solid into a clear polyethylene bag.

          • Secondary Containment: Place the first bag inside a second bag (Double Bagging).

          • Tagging: Attach a waste tag to the inner bag before sealing the outer bag.

          • Storage: Deposit the sealed bag into the satellite accumulation area container (typically a wide-mouth HDPE drum).

          Detailed Protocol: Liquid Waste (Solutions)
          • Compatibility Check: Ensure the receiving carboy does not contain acidic waste (e.g., Acetic acid, HCl).[2]

          • Transfer: Pour slowly using a funnel to avoid splashing.

          • Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Ethanol or Acetone). Add rinsate to the same waste container.

          • Defacing: Deface the label of the empty original bottle and dispose of the bottle as glass waste (or trash if triple-rinsed and compliant with local regulations).

          Emergency Procedures (Spill Management)

          In the event of a spill, speed and containment are vital.[3] Because this is a base, acid-based neutralizers (like Citric Acid) can be used, but dry absorption is preferred to minimize complex chemical reactions during cleanup.

          SpillResponseAccidentSpill IncidentEvacuateEvacuate Area &Alert PersonnelAccident->EvacuatePPEDon PPE:Resp Protection + GlovesEvacuate->PPEContainContainment:Use Absorbent Pads/VermiculitePPE->ContainCleanSweep/Scoop intoDisposal BagContain->CleanWashWash Surface withMild Soap/WaterClean->WashReportFile Incident ReportWash->Report

          Figure 2: Sequential workflow for managing laboratory spills of aminothiadiazoles.

          Regulatory Compliance (USA Focus)

          Compliance is not optional.[4][5] This compound falls under specific regulatory frameworks due to its chemical nature.

          • RCRA (Resource Conservation and Recovery Act):

            • Even if not explicitly "P-Listed" or "U-Listed" by specific CAS number, this waste likely exhibits Characteristic Hazards or falls under the "Presumed Hazardous" category for pharmaceutical intermediates.

            • Waste Code Assignment: If the waste is ignitable (due to solvent), use D001 .[6][7] If it is purely toxic/irritant, it is often coded as Non-Regulated Chemical Waste (state dependent) or consolidated under Lab Pack codes for incineration.

          • EPA 40 CFR 261.3: Defines hazardous waste.[7] Always characterize waste at the point of generation [1].

          • Zero Discharge: Under no circumstances should this be flushed. The Clean Water Act prohibits the discharge of toxic pollutants in toxic amounts [2].

          References

          • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]

          • United States Environmental Protection Agency (EPA). Summary of the Clean Water Act (CWA). Available at: [Link]

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

          • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS).[8] 29 CFR 1910.1200.[8][9] Available at: [Link]

          Definitive Guide to PPE & Handling for 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Hazard Architecture

          Handling 5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine requires a safety protocol that goes beyond standard laboratory hygiene.[1] As a bifunctional intermediate containing both a primary heteroaromatic amine (thiadiazole-2-amine) and a tertiary aliphatic amine (diethylaminoethyl), this compound presents a dual-threat hazard profile:

          • Bioactivity Potential: 1,3,4-thiadiazoles are privileged scaffolds in medicinal chemistry, often acting as carbonic anhydrase inhibitors or antimicrobial agents.[2] We must treat this compound as systemically toxic until specific toxicological data proves otherwise.

          • Chemical Corrosivity/Irritation: The diethylaminoethyl side chain imparts significant basicity (

            
            ). This increases the risk of chemical burns to mucous membranes  and severe eye damage upon contact.
            

          The Golden Rule: In the absence of a compound-specific LD50, apply the "Universal Precaution for Novel Intermediates" —handle as if it is a sensitizer, an irritant, and acutely toxic.

          Risk Assessment Logic (Visualized)

          Before selecting PPE, we must visualize the hazard propagation. The following logic flow dictates our safety choices based on the molecule's functional groups.

          RiskAssessment Compound 5-[2-(Diethylamino)ethyl]- 1,3,4-thiadiazol-2-amine FuncGroup1 Moiety A: 1,3,4-Thiadiazole Core Compound->FuncGroup1 FuncGroup2 Moiety B: Diethylamino Side Chain Compound->FuncGroup2 Risk1 Risk: Systemic Toxicity (Bioactive Scaffold) FuncGroup1->Risk1 Risk2 Risk: Caustic/Basic (Tissue Damage) FuncGroup2->Risk2 Control1 Control: Dermal Isolation (Double Nitrile) Risk1->Control1 Prevents Absorption Control2 Control: Respiratory Isolation (Fume Hood + N95) Risk1->Control2 Prevents Inhalation Control3 Control: Ocular Seal (Splash Goggles) Risk2->Control3 Prevents Burns

          Figure 1: Hazard-to-Control Logic Flow.[3] Analyzing functional groups to determine mandatory PPE.

          Personal Protective Equipment (PPE) Matrix

          Do not rely on generic "safety glasses and lab coat" advice. Use this matrix to select PPE based on the specific operational state of the chemical.

          Protective LayerSpecificationOperational Justification (The "Why")
          Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Defense: The diethylamino group is lipophilic and can facilitate skin absorption. Latex degrades rapidly against organic amines. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
          Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating)Vapor/Dust Seal: Safety glasses with side shields are insufficient. Basic amines can cause corneal opacity. Goggles provide a seal against airborne dust (if solid) or basic vapors (if oil).
          Respiratory Fume Hood (Primary) N95/P100 (Secondary)Inhalation Risk: If the compound is a fluffy solid, static charge can aerosolize it during weighing. If it is an oil, amine vapors are respiratory irritants. Always work within a certified fume hood.
          Body Defense Lab Coat (Poly-Cotton) + Tyvek SleevesContamination Control: Standard lab coats are porous. Disposable Tyvek sleeves prevent the compound from wicking into the cuff of the lab coat—a common exposure point during weighing.

          Operational Protocol: Safe Handling Workflow

          This protocol is designed to eliminate "human error" variables.

          Phase 1: Preparation & Engineering Controls
          • Hood Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

          • Static Mitigation: If the substance is a solid, place an ionizing bar or anti-static gun near the balance. Thiadiazoles can be electrostatic; static discharge can cause "powder jump," contaminating the user.

          • Decon Solution Prep: Prepare a 5% Citric Acid or dilute Acetic Acid solution. This neutralizes the basic diethylamino group immediately upon spill.

          Phase 2: The "Active Transfer" (Weighing/Synthesis)
          • Don PPE: Put on inner gloves -> Tyvek sleeves -> Lab coat -> Outer gloves. Tape the outer glove over the Tyvek sleeve to create a sealed unit.

          • Weighing:

            • Never weigh on an open bench.

            • Use a disposable spatula.

            • If the compound is an oil (free base), use a positive-displacement pipette to prevent dripping.

          • Solubilization: Dissolve the compound immediately. Solutions are generally safer to handle than dry powders or neat oils.

          Phase 3: Doffing & Waste Management[1]
          • Outer Glove Removal: Remove outer gloves inside the fume hood. Treat them as solid hazardous waste.

          • Wipe Down: Wipe the balance area with the acidic decon solution, then water.

          • Final Wash: Wash hands with soap and water for 20 seconds after removing inner gloves.

          Emergency Response & Spills

          In the event of a release, immediate action minimizes long-term health risks.

          SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid/Powder Type->Solid Liquid Liquid/Oil Type->Liquid ActionSolid 1. Cover with wet paper towel (prevents dust) 2. Scoop to bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Neutralize with dilute acid Liquid->ActionLiquid Disposal Seal in HazWaste Bag Label: 'Toxic Basic Organic' ActionSolid->Disposal ActionLiquid->Disposal

          Figure 2: Decision Tree for Spill Remediation.

          First Aid Measures
          • Eye Contact: Flush immediately for 15 minutes .[4][5][6] Time is critical to prevent alkaline burns.

          • Skin Contact: Wash with soap and water.[1][4][5][6][7] Do not use alcohol (ethanol/isopropanol) as it may enhance transdermal absorption of the lipophilic amine.

          • Ingestion: Do NOT induce vomiting. The basicity could cause secondary damage to the esophagus.

          Disposal & Decontamination[6][8][9]

          • Waste Stream: Segregate as "Hazardous Chemical Waste - Toxic/Irritant." Do not mix with oxidizers (e.g., nitric acid) as the amine group can form unstable N-oxides or nitrosamines.

          • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in a corrosive salt form.

          References & Authoritative Grounding

          • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link][8][9]

          • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10] The National Academies Press, 2011.[10] [Link]

          • PubChem. 1,3,4-Thiadiazol-2-amine Compound Summary (Analogous Hazard Data). National Library of Medicine. [Link]

          • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

          Disclaimer: This guide is for informational purposes for trained laboratory personnel. It does not replace the official Safety Data Sheet (SDS) provided by your chemical supplier. Always conduct a local Risk Assessment before beginning work.

          Sources

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